IMP-1575: A Potent and Selective Hedgehog Acyltransferase (HHAT) Inhibitor
An In-depth Technical Guide on the Mechanism of Action IMP-1575 is a potent, small-molecule inhibitor of Hedgehog acyltransferase (HHAT), a critical enzyme in the Hedgehog (Hh) signaling pathway.[1][2][3][4][5] This guid...
Author: BenchChem Technical Support Team. Date: November 2025
An In-depth Technical Guide on the Mechanism of Action
IMP-1575 is a potent, small-molecule inhibitor of Hedgehog acyltransferase (HHAT), a critical enzyme in the Hedgehog (Hh) signaling pathway.[1][2][3][4][5] This guide provides a detailed overview of the mechanism of action of IMP-1575, supported by quantitative data, experimental methodologies, and pathway visualizations for researchers, scientists, and drug development professionals.
Core Mechanism of Action: Inhibition of HHAT
The primary mechanism of action of IMP-1575 is the direct inhibition of Hedgehog acyltransferase (HHAT). HHAT is a multi-pass transmembrane enzyme responsible for the N-terminal palmitoylation of Hedgehog signaling proteins, such as Sonic Hedgehog (SHH).[5][6][7][8][9] This lipid modification is essential for the proper function and signaling activity of Hh proteins.
IMP-1575 binds to the active site of HHAT, acting as a competitive inhibitor with respect to the palmitoyl-coenzyme A (Pal-CoA) substrate.[2][6] Cryo-electron microscopy (cryo-EM) studies have revealed that IMP-1575 binding induces conformational changes in the HHAT active site, which physically blocks the binding of Pal-CoA.[6][7][8] Specifically, IMP-1575 forms hydrogen bonds with key catalytic residues, including His379 and Asp339, and causes a rearrangement of the gatekeeper residue Trp335, effectively occluding the Pal-CoA binding channel.[2][6] By preventing the palmitoylation of SHH, IMP-1575 effectively suppresses the Hh signaling pathway.[2][5]
Quantitative Data
The inhibitory potency of IMP-1575 has been characterized through various in vitro and cellular assays.
Analysis of Purified HHAT Inhibition (Acyl-cLIP Assay)
The inhibitory potency of IMP-1575 against purified HHAT was determined using an acylation-coupled lipophilic induction of polarization (acyl-cLIP) assay.[2]
Methodology:
A fluorescently labeled peptide derived from the N-terminus of the Sonic Hedgehog (SHH) protein is used as the substrate.
This peptide is incubated with purified HHAT (solubilized in N-dodecyl β-d-maltoside), palmitoyl-CoA, and varying concentrations of IMP-1575.
The transfer of the palmitoyl group to the fluorescent peptide is monitored by changes in fluorescence polarization.
IC50 values are calculated from the dose-response curves of inhibition.
Cellular HHAT Inhibition Assay (YnPal Labeling)
The ability of IMP-1575 to inhibit HHAT activity within a cellular context was assessed by measuring the palmitoylation of SHH using a bioorthogonal labeling strategy.[2]
Methodology:
HEK293 cells are co-transfected with plasmids expressing SHH and the desired reporter constructs.
The cells are treated with varying concentrations of IMP-1575.
A palmitic acid analog containing a terminal alkyne (YnPal) is added to the cell culture medium.
Cell lysates are collected, and the YnPal-labeled SHH is detected via click chemistry with an azide-functionalized reporter tag (e.g., a fluorescent dye or biotin).
The extent of SHH palmitoylation is quantified to determine the cellular IC50 of the inhibitor.
The effect of IMP-1575 on the downstream Hedgehog signaling pathway is measured using a dual-luciferase reporter assay.[2]
Methodology:
Cells (e.g., NIH-3T3) are transfected with a Gli-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization).
The cells are treated with a Hedgehog pathway agonist (e.g., SAG or purified SHH) in the presence of varying concentrations of IMP-1575.
After incubation, cell lysates are prepared, and the activities of both firefly and Renilla luciferases are measured.
The ratio of firefly to Renilla luciferase activity indicates the level of Hedgehog pathway activation, and the inhibitory effect of IMP-1575 is determined from dose-response curves.
Visualizations
Hedgehog Signaling Pathway and Point of Inhibition
An In-depth Technical Guide to IMP-1575: A Potent Hedgehog Acyltransferase Inhibitor
For Researchers, Scientists, and Drug Development Professionals Introduction The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis.[1][2] Aberrant activation of this...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis.[1][2] Aberrant activation of this pathway is implicated in the initiation and progression of numerous cancers, including basal cell carcinoma, medulloblastoma, and cancers of the lung, pancreas, and breast.[1][3][4][5] A key step in the activation of Hedgehog signaling is the N-terminal palmitoylation of the Sonic Hedgehog (SHH) protein, a post-translational modification catalyzed by the enzyme Hedgehog acyltransferase (HHAT).[3][4] This modification is essential for the proper secretion, gradient formation, and signaling activity of SHH.[4] Consequently, HHAT has emerged as a promising therapeutic target for cancers driven by dysregulated Hh signaling.[3][4]
IMP-1575 has been identified as the most potent, cell-active small-molecule inhibitor of HHAT to date.[6][7] This technical guide provides a comprehensive overview of IMP-1575, including its mechanism of action, quantitative biochemical and cellular data, and detailed protocols for key experimental assays. This document is intended to serve as a valuable resource for researchers and drug development professionals working to understand and target the Hedgehog pathway.
Mechanism of Action of IMP-1575
IMP-1575 is a potent and selective competitive inhibitor of HHAT with respect to its substrate, palmitoyl-coenzyme A (Pal-CoA).[6][7] Structural studies, including photoaffinity labeling and cryo-electron microscopy (cryo-EM), have elucidated the binding mode of IMP-1575 within the HHAT active site.[6][8]
IMP-1575 binds directly to the active site of HHAT, establishing two crucial hydrogen bonds: one between the carbonyl group of IMP-1575 and the catalytic residue His379 of HHAT, and another between the secondary amine of IMP-1575 and Asp339.[6] This binding interaction physically obstructs the access of Pal-CoA to these key catalytic residues.[6][7] Furthermore, the binding of IMP-1575 induces a conformational change in a "gatekeeper" residue, Trp335, which in turn blocks the Pal-CoA binding channel.[6][7] This competitive inhibition mechanism effectively prevents the palmitoylation of SHH, thereby suppressing downstream Hedgehog signaling.[3][6]
The inhibitory activity of IMP-1575 is stereospecific, with the (R)-enantiomer being the active form.[6] The corresponding (S)-enantiomer is inactive and serves as an excellent negative control for in vitro and cellular experiments, allowing for the specific attribution of observed effects to HHAT inhibition.[3][6]
Quantitative Data for IMP-1575
The inhibitory potency of IMP-1575 has been characterized in both biochemical and cellular assays. The following table summarizes the key quantitative data for IMP-1575.
Parameter
Value
Assay
Notes
IC50
0.75 µM
Acyl-cLIP Assay (purified HHAT)
The half-maximal inhibitory concentration against purified HHAT.[9]
Ki
38 nM
Acyl-cLIP Assay (purified HHAT)
The inhibition constant, indicating high-affinity binding to HHAT.[7][10][11]
Cellular Potency
Nanomolar (nM) range
Cellular SHH Palmitoylation & HH Signaling Assays
Demonstrates potent inhibition of HHAT activity within a cellular context.[3][6]
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental approaches related to IMP-1575, the following diagrams have been generated using Graphviz.
Hedgehog Signaling Pathway and Point of Inhibition
Target Validation of IMP-1575 in the Sonic Hedgehog Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract The Sonic Hedgehog (SHH) signaling pathway plays a critical role in embryonic development and its aberrant reactivation is implicated in the initia...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Sonic Hedgehog (SHH) signaling pathway plays a critical role in embryonic development and its aberrant reactivation is implicated in the initiation and progression of various cancers. This has made the SHH pathway a prime target for therapeutic intervention. A key regulatory step in this pathway is the N-terminal palmitoylation of the SHH ligand, a reaction catalyzed by the enzyme Hedgehog acyltransferase (HHAT). Inhibition of HHAT presents a promising strategy to attenuate SHH signaling. This technical guide provides an in-depth overview of the target validation of IMP-1575, a potent and selective small-molecule inhibitor of HHAT. We will detail its mechanism of action, summarize its inhibitory potency through quantitative data, and provide comprehensive experimental protocols for key validation assays.
The Sonic Hedgehog Signaling Pathway and the Role of HHAT
The canonical SHH signaling pathway is initiated by the binding of the SHH ligand to its receptor, Patched (PTCH).[1][2] In the absence of SHH, PTCH inhibits the 7-transmembrane protein Smoothened (SMO).[1] Upon SHH binding to PTCH, this inhibition is relieved, allowing SMO to activate the GLI family of zinc-finger transcription factors (GLI1, GLI2, and GLI3).[3] Activated GLI proteins translocate to the nucleus and induce the expression of SHH target genes, which are involved in cell proliferation, differentiation, and survival.[3]
A crucial step for the functional activity of the secreted SHH protein is its N-terminal palmitoylation, which is catalyzed by HHAT.[4] This lipid modification is essential for SHH signaling.[4] Therefore, inhibiting HHAT provides a powerful approach to block the pathway at its inception.
Figure 1: Simplified diagram of the Sonic Hedgehog signaling pathway highlighting the role of HHAT and the inhibitory action of IMP-1575.
IMP-1575: A Potent HHAT Inhibitor
IMP-1575 is a small molecule identified as the most potent inhibitor of HHAT to date.[5][6] It acts as a competitive inhibitor of Palmitoyl-CoA (Pal-CoA), one of the substrates for the HHAT-catalyzed reaction.[5][7] Cryo-electron microscopy and photoaffinity labeling have confirmed that IMP-1575 binds directly to the active site of HHAT.[5][8] This binding blocks the access of Pal-CoA to key catalytic residues (Asp339 and His379) and induces a conformational change that obstructs the Pal-CoA binding channel.[5][9]
Quantitative Potency of IMP-1575
The inhibitory activity of IMP-1575 has been quantified through various biochemical and cellular assays. The key parameters are the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki).
The validation of IMP-1575 as a specific and potent HHAT inhibitor involves a series of well-defined experimental procedures.
Purified HHAT Enzymatic Assay
This assay directly measures the ability of IMP-1575 to inhibit the enzymatic activity of purified HHAT.
Objective: To determine the IC50 and Ki of IMP-1575 against HHAT.
Materials:
Purified recombinant HHAT
Palmitoyl-Coenzyme A (Pal-CoA)
N-terminal Sonic Hedgehog peptide substrate (SHH-N)
IMP-1575
Assay buffer (e.g., Tris-HCl, pH 7.4, with appropriate detergents)
Detection system (e.g., fluorescence-based or radioactivity-based, depending on the substrate labeling)
Protocol:
Enzyme Preparation: Dilute purified HHAT to the desired concentration in assay buffer.
Inhibitor Preparation: Prepare a serial dilution of IMP-1575 in the appropriate solvent (e.g., DMSO) and then dilute in assay buffer.
Reaction Mixture: In a microplate, combine the HHAT enzyme, SHH-N peptide substrate, and varying concentrations of IMP-1575.
Initiation of Reaction: Start the enzymatic reaction by adding Pal-CoA.
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration.
Termination of Reaction: Stop the reaction using a suitable method (e.g., adding a quenching solution).
Detection: Measure the amount of palmitoylated SHH-N product formed. The method of detection will depend on the labeling of the substrates (e.g., fluorescently labeled Pal-CoA or radiolabeled Pal-CoA).
Data Analysis: Plot the percentage of HHAT activity against the logarithm of the IMP-1575 concentration. Fit the data to a dose-response curve to determine the IC50 value. For Ki determination, perform the assay at different concentrations of Pal-CoA and analyze the data using the Cheng-Prusoff equation or by Dixon plot analysis.[10][11]
Figure 2: Workflow for the purified HHAT enzymatic assay.
Cellular SHH Palmitoylation Assay
This assay assesses the ability of IMP-1575 to inhibit HHAT activity within a cellular context.
Objective: To measure the inhibition of SHH palmitoylation by IMP-1575 in cells.
Materials:
Cell line expressing SHH (e.g., HEK293T cells transfected with an SHH expression vector)
Metabolic labeling reagent (e.g., a clickable alkyne-tagged palmitic acid analog)
IMP-1575
Cell lysis buffer
Click chemistry reagents (e.g., biotin-azide)
Streptavidin beads for immunoprecipitation
SDS-PAGE and Western blotting reagents
Anti-SHH antibody
Protocol:
Cell Culture and Treatment: Culture the SHH-expressing cells and treat them with varying concentrations of IMP-1575 for a defined period.
Metabolic Labeling: Add the alkyne-tagged palmitic acid analog to the cell culture medium and incubate to allow for its incorporation into newly synthesized lipids, including palmitoylated SHH.
Cell Lysis: Harvest and lyse the cells to release the proteins.
Click Chemistry: Perform a click reaction on the cell lysate to attach a reporter tag (e.g., biotin) to the alkyne-labeled palmitoylated proteins.
Immunoprecipitation: Use streptavidin beads to pull down the biotin-tagged (i.e., palmitoylated) proteins.
Western Blotting: Elute the proteins from the beads, separate them by SDS-PAGE, and transfer them to a membrane. Probe the membrane with an anti-SHH antibody to specifically detect the amount of palmitoylated SHH.
Data Analysis: Quantify the band intensity of palmitoylated SHH at different IMP-1575 concentrations to determine the cellular IC50.
Dual-Luciferase Reporter Assay for SHH Pathway Activity
This assay measures the downstream effects of HHAT inhibition on the transcriptional activity of the SHH pathway.
Objective: To determine the effect of IMP-1575 on GLI-mediated gene transcription.
Materials:
A suitable cell line that is responsive to SHH signaling (e.g., NIH/3T3 cells)
A firefly luciferase reporter plasmid under the control of a GLI-responsive promoter (e.g., 8xGli-luciferase)
A Renilla luciferase control plasmid for normalization
Transfection reagent
SHH-conditioned medium or a small molecule SMO agonist (e.g., SAG)
IMP-1575
Dual-luciferase assay reagent
Protocol:
Transfection: Co-transfect the cells with the GLI-responsive firefly luciferase reporter plasmid and the Renilla luciferase control plasmid.
Treatment: After an appropriate incubation period post-transfection, treat the cells with SHH-conditioned medium or SAG to activate the pathway, in the presence of varying concentrations of IMP-1575.
Incubation: Incubate the cells for a period sufficient to allow for luciferase expression (e.g., 24-48 hours).
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay system.
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Plot the normalized luciferase activity against the IMP-1575 concentration to determine the IC50 for pathway inhibition.[3]
The Discovery and Synthesis of IMP-1575: A Potent Inhibitor of Hedgehog Acyltransferase
A Technical Guide for Researchers and Drug Development Professionals Abstract IMP-1575 has emerged as a highly potent and cell-active small molecule inhibitor of Hedgehog acyltransferase (HHAT), a key enzyme in the Hedge...
Author: BenchChem Technical Support Team. Date: November 2025
A Technical Guide for Researchers and Drug Development Professionals
Abstract
IMP-1575 has emerged as a highly potent and cell-active small molecule inhibitor of Hedgehog acyltransferase (HHAT), a key enzyme in the Hedgehog (Hh) signaling pathway. Dysregulation of Hh signaling is implicated in various cancers, making HHAT an attractive therapeutic target. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of IMP-1575. It includes detailed experimental protocols for its synthesis and key biological assays, a summary of its structure-activity relationship (SAR), and a depiction of its mechanism of action within the Hh signaling pathway. This document is intended to serve as a valuable resource for researchers and scientists in the fields of oncology, chemical biology, and drug development.
Introduction
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis.[1][2] Its aberrant reactivation in adults is a known driver of tumorigenesis in a variety of cancers.[3] A crucial step in the activation of the Hh pathway is the N-terminal palmitoylation of the Sonic Hedgehog (SHH) protein, a post-translational modification catalyzed by the enzyme Hedgehog acyltransferase (HHAT).[1][4] This modification is essential for the proper signaling activity of SHH.[2] Consequently, inhibition of HHAT presents a promising therapeutic strategy to attenuate Hh-driven cancers.[2][3]
IMP-1575 is a potent inhibitor of HHAT, identified through structure-activity relationship (SAR) studies of a series of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivatives.[5] It acts as a competitive inhibitor of the palmitoyl-CoA substrate, effectively blocking the palmitoylation of SHH.[5] This guide details the scientific journey of IMP-1575, from its rational design and synthesis to its characterization as a powerful chemical probe for studying HHAT function.
Discovery and Structure-Activity Relationship (SAR)
The development of IMP-1575 was the result of systematic SAR studies aimed at optimizing the potency of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-based HHAT inhibitors.[5] These studies revealed several key structural features essential for high inhibitory activity.
Central Amide Linkage: An amide bond is crucial for interacting with the enzyme's active site.
Secondary Amine: A secondary amine in the side chain is a key hydrogen bond donor.
(R)-Configuration at the 4-position: The stereochemistry at the 4-position of the tetrahydrothieno[3,2-c]pyridine core is critical, with the (R)-enantiomer showing significantly higher potency than the (S)-enantiomer.
These findings guided the design and synthesis of a library of analogues, ultimately leading to the identification of IMP-1575 as the most potent compound in the series.
Quantitative Data Summary
The following table summarizes the inhibitory potency of IMP-1575 and key analogues, highlighting the critical aspects of the SAR.
Compound
Core Structure
Configuration at C4
IC50 (µM) vs. Purified HHAT
Notes
IMP-1575
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine
R
0.75
Most potent analogue identified.
(S)-enantiomer of IMP-1575
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine
S
Inactive
Demonstrates the critical role of stereochemistry.
Racemic Precursor
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine
R/S
~1.5
Shows intermediate potency compared to the pure enantiomers.
Non-acylated Core
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine
N/A
Inactive
Highlights the necessity of the acyl side chain.
Synthesis of IMP-1575
The synthesis of IMP-1575 involves a multi-step sequence starting from commercially available materials. The key steps include the construction of the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core, followed by the coupling of the specific side chain.
Experimental Protocol: Synthesis of IMP-1575
Scheme 1: Synthesis of the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core
A common method for the synthesis of the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine ring system is via a Pictet-Spengler reaction.[6]
Step 1: Synthesis of the Tetrahydrothienopyridine Core
Reaction Setup: To a solution of 2-(thiophen-2-yl)ethan-1-amine in a suitable solvent (e.g., dichloromethane), add an appropriate aldehyde.
Pictet-Spengler Cyclization: Treat the mixture with a Lewis acid or protic acid catalyst (e.g., trifluoroacetic acid) to facilitate the cyclization reaction.
Work-up and Purification: After completion of the reaction (monitored by TLC or LC-MS), quench the reaction and perform an aqueous work-up. The crude product is then purified by column chromatography to yield the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core.
Scheme 2: Synthesis of the IMP-1575 Side Chain and Final Coupling
Step 2: Preparation of the Side Chain
The (S)-2-methylbutylamino)acetyl side chain is prepared separately.
To a solution of (S)-2-methylbutan-1-amine, add a protected 2-bromoacetyl chloride (e.g., with a Boc protecting group on the amine).
Perform the reaction in the presence of a base (e.g., triethylamine) in an inert solvent.
Deprotect the resulting intermediate to yield the desired side chain.
Step 3: Coupling and Final Product Formation
Amide Coupling: Couple the synthesized 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core with thiophene-2-carboxylic acid using a standard peptide coupling reagent such as EDC/HOBt or HATU in the presence of a base like DIPEA.
Acylation of the Secondary Amine: The resulting intermediate is then acylated with the prepared side chain. This is typically achieved by reacting the secondary amine on the tetrahydrothienopyridine core with the activated side chain (e.g., as an acid chloride or using coupling agents).
Final Purification: The final product, IMP-1575, is purified by preparative HPLC to yield a highly pure compound.
Biological Evaluation
The biological activity of IMP-1575 was assessed through a series of in vitro and cell-based assays to determine its potency, mechanism of action, and cellular effects.
In Vitro HHAT Inhibition Assay (Acyl-cLIP Assay)
A click chemistry-armed enzyme-linked immunosorbent assay (click-ELISA) can be utilized to measure the in vitro activity of HHAT.[7] This assay quantifies the acylation of a biotinylated SHH peptide with an alkyne-tagged palmitoyl-CoA analogue.
Experimental Protocol: Click-ELISA for HHAT Activity [7]
Plate Preparation: Activate streptavidin-coated microplates by washing with wash buffer (PBS-Tween 20 + 0.1% BSA) followed by reaction buffer (100 mM MES pH 6.5, 20 mM NaCl, 1 mM DTT, 0.1% w/v BSA).
Enzymatic Reaction: Add a solution containing the alkyne-tagged palmitoyl-CoA analogue (YnC15-CoA), biotinylated SHH peptide substrate, and the solubilized HHAT enzyme preparation to the wells. Incubate at room temperature.
Washing: After the desired incubation time, discard the well contents and wash thoroughly with wash buffer and reaction buffer to remove unbound reagents.
Click Chemistry: Add a solution containing azido-FLAG peptide, copper(II) sulfate, and a reducing agent (e.g., sodium ascorbate) to the wells to "click" the FLAG tag onto the alkyne-modified, acylated SHH peptide.
Immunodetection: Wash the wells and then add an anti-FLAG antibody conjugated to horseradish peroxidase (HRP).
Signal Detection: After incubation and further washing, add a colorimetric HRP substrate (e.g., TMB). The reaction is stopped with an acid solution, and the absorbance is read on a plate reader. The signal intensity is proportional to the amount of acylated SHH peptide, and thus to the HHAT activity.
Inhibitor Testing: To determine the IC50 of IMP-1575, the assay is performed in the presence of varying concentrations of the inhibitor.
Cell-Based Assays
To confirm target engagement in a cellular context, a cell-based substrate tagging assay using clickable probes can be employed.[8][9] This method involves treating cells with a palmitic acid analogue containing a clickable tag (e.g., an alkyne). This tagged fatty acid is incorporated into SHH by HHAT.
Cell Culture and Treatment: Culture cells that endogenously or exogenously express SHH. Treat the cells with the clickable palmitic acid analogue in the presence or absence of IMP-1575 for a defined period.
Cell Lysis: Lyse the cells and harvest the total protein.
Click Reaction: Perform a copper-catalyzed click reaction to attach a reporter molecule (e.g., a fluorescent dye or biotin) to the alkyne-tagged, palmitoylated SHH.
Analysis: The tagged SHH can be visualized by in-gel fluorescence or captured using streptavidin beads for subsequent Western blot analysis. A decrease in the signal in the IMP-1575 treated samples indicates inhibition of HHAT-mediated palmitoylation.
To assess the downstream effects of HHAT inhibition on the Hh signaling pathway, a dual-luciferase reporter assay is used.[10][11][12][13] This assay measures the activity of the Gli family of transcription factors, which are the ultimate effectors of the Hh pathway.
Cell Line: Utilize a cell line (e.g., NIH-3T3 cells) stably transfected with a firefly luciferase reporter gene under the control of a Gli-responsive promoter and a constitutively expressed Renilla luciferase for normalization.
Cell Seeding and Treatment: Seed the cells in a 96-well plate. After reaching confluency, treat the cells with SHH-conditioned medium to activate the Hh pathway, in the presence of varying concentrations of IMP-1575.
Incubation: Incubate the cells for 24-30 hours to allow for reporter gene expression.
Cell Lysis: Lyse the cells using a passive lysis buffer.
Luciferase Measurement: Measure the firefly and Renilla luciferase activities sequentially using a luminometer and a dual-luciferase assay kit. The firefly luciferase activity is normalized to the Renilla luciferase activity to account for differences in cell number and transfection efficiency. A dose-dependent decrease in the normalized luciferase activity indicates inhibition of the Hh signaling pathway.
To evaluate the cytotoxicity of IMP-1575, a standard MTS assay is performed.[14][15][16][17] This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Experimental Protocol: MTS Assay
Cell Seeding: Seed HEK293 cells (or another relevant cell line) in a 96-well plate.
Compound Treatment: Treat the cells with a range of concentrations of IMP-1575. Include a vehicle control and a positive control for cytotoxicity.
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours. During this time, viable cells with active metabolism will convert the MTS tetrazolium compound into a colored formazan product.
Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Mechanism of Action and Signaling Pathway
IMP-1575 exerts its biological effect by directly inhibiting HHAT, thereby preventing the palmitoylation of SHH.[1][4] This modification is critical for the secretion and signaling activity of the SHH protein.[2][3]
Figure 1. The Hedgehog signaling pathway and the mechanism of action of IMP-1575.
In the absence of SHH, the receptor Patched1 (PTCH1) inhibits the G protein-coupled receptor-like protein Smoothened (SMO). This allows for the formation of a complex between Suppressor of Fused (SUFU) and the GLI transcription factors, leading to their proteolytic processing into repressor forms or their sequestration in the cytoplasm.
Upon binding of mature, palmitoylated SHH to PTCH1, the inhibition of SMO is relieved. SMO then translocates to the primary cilium and initiates a signaling cascade that leads to the dissociation of the SUFU-GLI complex. This allows the full-length GLI proteins to translocate to the nucleus and act as transcriptional activators, turning on the expression of Hh target genes that promote cell proliferation and survival.
IMP-1575 inhibits HHAT, preventing the palmitoylation of SHH. Unpalmitoylated SHH has significantly reduced signaling activity. By blocking this critical modification, IMP-1575 effectively shuts down the entire downstream Hh signaling cascade.
Experimental Workflow
The following diagram illustrates the typical experimental workflow for the discovery and characterization of HHAT inhibitors like IMP-1575.
Figure 2. Experimental workflow for the evaluation of IMP-1575.
Conclusion
IMP-1575 is a valuable chemical tool for the study of Hedgehog acyltransferase and the broader Hedgehog signaling pathway. Its high potency and cell activity, coupled with a well-defined mechanism of action, make it an excellent probe for elucidating the roles of HHAT in health and disease. The detailed synthetic and biological protocols provided in this guide are intended to facilitate further research into HHAT inhibition and the development of novel therapeutics for Hh-driven cancers. While IMP-1575 itself may have limitations for in vivo applications, the structure-activity relationships established through its discovery provide a strong foundation for the design of next-generation HHAT inhibitors with improved pharmacokinetic properties.
IMP-1575: A Deep Dive into its Binding Affinity and Kinetics with Hedgehog Acyltransferase
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the binding affinity and kinetics of IMP-1575, a potent and selective inhibitor of Hedgehog Acyltr...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and kinetics of IMP-1575, a potent and selective inhibitor of Hedgehog Acyltransferase (HHAT). IMP-1575 serves as a valuable chemical probe for studying the role of HHAT in the crucial Hedgehog (Hh) signaling pathway, which is implicated in embryonic development and various forms of cancer. This document details the quantitative binding parameters of IMP-1575, the experimental methodologies used for their determination, and visual representations of the relevant biological and experimental frameworks.
Quantitative Binding Data
Binding Affinity Parameters for IMP-1575 against HHAT
The primary assay used to determine the inhibitory potency and binding affinity of IMP-1575 is the Acylation-coupled Lipophilic Induction of Polarization (Acyl-cLIP) assay .[2][4][5]
Acyl-cLIP Assay for HHAT Inhibition
This assay provides a sensitive and high-throughput method for measuring the activity of lipid transferase enzymes like HHAT.[4][6][7][8][9]
Principle:
The Acyl-cLIP assay leverages the change in the molecular tumbling rate of a fluorescently labeled peptide substrate upon its lipidation by HHAT.[4][6]
A fluorescently labeled peptide derived from the N-terminal sequence of Sonic Hedgehog (SHH), the substrate of HHAT, is used.[4]
In the presence of HHAT and Pal-CoA, the enzyme transfers the palmitoyl group to the peptide.
This lipidation dramatically increases the hydrophobicity of the peptide.
The lipidated peptide product partitions into detergent micelles present in the assay buffer.
The incorporation into the much larger micelle significantly slows the tumbling rate of the fluorescently labeled peptide.
This change in tumbling rate is detected as an increase in fluorescence polarization.
Inhibitors of HHAT, such as IMP-1575, prevent the lipidation of the peptide, thus leading to no change in fluorescence polarization.
Detailed Methodology:
The following provides a generalized protocol for the Acyl-cLIP assay as applied to HHAT inhibition studies.
Assay Plate Preparation: A 384-well assay plate is utilized. Each well is filled with reaction buffer.[5]
Addition of Pal-CoA: Pal-CoA solution is added to the wells, with reaction buffer added to negative control wells.[5]
Inhibitor Addition: Varying concentrations of IMP-1575 are added to the wells to generate a dose-response curve.
Enzyme Addition: A master mix containing the DDM-solubilized purified HHAT and the FAM-labeled SHH peptide is prepared and added to the wells to initiate the reaction.[4][5]
Incubation: The plate is incubated to allow the enzymatic reaction to proceed.
Fluorescence Polarization Measurement: The fluorescence polarization is measured at various time points or as an endpoint reading using a plate reader.
Data Analysis: The percentage of HHAT inhibition is calculated for each inhibitor concentration. IC_50_ values are then determined by fitting the dose-response data to a suitable model. For determining the K_i_ of competitive inhibitors, the assay is performed at varying concentrations of both the inhibitor and Pal-CoA.[1]
Visualizations
Hedgehog Signaling Pathway and IMP-1575 Inhibition
The Hedgehog signaling pathway is initiated by the secretion of Hh ligands, such as Sonic Hedgehog (SHH). For SHH to become fully active and secreted, it must undergo N-palmitoylation, a reaction catalyzed by HHAT.[10] IMP-1575 directly inhibits HHAT, thereby blocking this crucial step and suppressing the downstream signaling cascade.
The Role of IMP-1575 in Elucidating Cancer Cell Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract IMP-1575 has emerged as a highly potent and specific small-molecule inhibitor of Hedgehog Acyltransferase (HHAT), a critical enzyme in the Hedgehog...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
IMP-1575 has emerged as a highly potent and specific small-molecule inhibitor of Hedgehog Acyltransferase (HHAT), a critical enzyme in the Hedgehog (Hh) signaling pathway. By competitively inhibiting the binding of Palmitoyl-CoA (Pal-CoA) to HHAT, IMP-1575 effectively blocks the N-palmitoylation of Sonic Hedgehog (SHH) protein. This post-translational modification is essential for SHH signaling, a pathway frequently implicated in the initiation and progression of various cancers. This technical guide provides an in-depth overview of IMP-1575, its mechanism of action, and its application as a chemical probe to investigate cancer cell signaling. Detailed experimental protocols and quantitative data are presented to facilitate its use in research and drug discovery settings.
Introduction to IMP-1575 and the Hedgehog Signaling Pathway
The Hedgehog signaling pathway is a crucial regulator of embryonic development and tissue homeostasis.[1] Its aberrant reactivation in adult tissues is a known driver of tumorigenesis in a variety of cancers.[2][3][4] A key activation step in this pathway is the N-terminal palmitoylation of the SHH ligand, a reaction catalyzed by the multi-pass transmembrane enzyme Hedgehog Acyltransferase (HHAT).[2][5][6] This lipid modification is indispensable for the proper secretion, gradient formation, and signaling activity of SHH.[6]
IMP-1575 is a potent, cell-active chemical probe that specifically targets HHAT.[5][7][8] Its utility in cancer research lies in its ability to precisely inhibit this initial step of the Hh pathway, allowing for the detailed study of the downstream consequences of Hh signaling blockade in cancer cells.
Mechanism of Action of IMP-1575
IMP-1575 functions as a competitive inhibitor of Pal-CoA, the fatty acyl donor for the palmitoylation reaction.[7] Cryo-electron microscopy and photoaffinity labeling studies have revealed that IMP-1575 binds directly to the active site of HHAT.[7][8][9] This binding event occludes the Pal-CoA binding pocket, preventing the transfer of palmitate to SHH.[7][9] The inhibition of SHH palmitoylation effectively suppresses the entire downstream signaling cascade.
Quantitative Data for IMP-1575
The inhibitory potency of IMP-1575 has been characterized in various enzymatic and cellular assays. The key quantitative parameters are summarized in the table below for easy reference and comparison.
Note: IMP-1575 has been shown to have no detectable off-target cytotoxicity at concentrations where it effectively inhibits HHAT in cells.[2] However, it exhibits metabolic instability, making it unsuitable for in vivo preclinical development.[2] An inactive (S)-enantiomer is available and serves as an excellent negative control for experiments.[2][8]
Experimental Protocols
The following are detailed methodologies for key experiments to study the effects of IMP-1575 on cancer cell signaling.
In Vitro HHAT Enzymatic Assay (Non-Radioactive)
This protocol describes a fluorescence-based assay to measure the in vitro catalytic activity of HHAT and the inhibitory potential of compounds like IMP-1575.[5]
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.1% DDM)
96-well black microplates
Fluorescence plate reader
Procedure:
Prepare a solution of purified HHAT in assay buffer.
Prepare serial dilutions of IMP-1575 in assay buffer.
In a 96-well plate, add the HHAT solution, Shh peptide substrate, and the IMP-1575 dilutions (or vehicle control).
Initiate the reaction by adding the fluorescently labeled fatty acyl-CoA substrate.
Incubate the plate at 37°C for a defined period (e.g., 30 minutes), protected from light.
Stop the reaction (e.g., by adding a solution of 8 M urea).
Measure the fluorescence of the acylated Shh peptide product using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore.
Calculate the percent inhibition for each IMP-1575 concentration and determine the IC50 value.
Cell-Based SHH Palmitoylation Assay
This assay measures the ability of IMP-1575 to inhibit the palmitoylation of SHH in a cellular context.[2]
Materials:
Cells co-transfected with cDNAs encoding HHAT and SHH
Palmitate analogue with a clickable tag (e.g., alkyne-palmitate)
Cell culture medium and reagents
Lysis buffer
Antibody against SHH for immunoprecipitation
Reagents for click chemistry (e.g., azide-biotin or azide-fluorophore)
SDS-PAGE and Western blotting reagents
Procedure:
Plate the co-transfected cells and allow them to adhere.
Treat the cells with various concentrations of IMP-1575 or vehicle control for a predetermined time.
Incubate the cells with the alkyne-palmitate analogue to allow for its metabolic incorporation.
Lyse the cells and immunoprecipitate SHH from the cell lysates.
Perform a click chemistry reaction on the immunoprecipitated SHH to attach a biotin or fluorescent tag to the incorporated alkyne-palmitate.
Analyze the samples by SDS-PAGE and Western blotting, detecting the tagged SHH using streptavidin-HRP (for biotin) or by direct fluorescence imaging.
Quantify the band intensities to determine the extent of SHH palmitoylation and the IC50 of IMP-1575.
This assay quantifies the activity of the downstream Hedgehog signaling pathway.[7][8][9][11]
Materials:
Hedgehog-responsive cells (e.g., NIH-3T3 cells) stably or transiently transfected with a Gli-dependent firefly luciferase reporter and a constitutively expressed Renilla luciferase control.
Sonic Hedgehog-conditioned medium (or recombinant SHH).
Dual-Luciferase® Reporter Assay System.
96-well white, opaque-bottom plates.
Luminometer.
Procedure:
Seed the reporter cells in a 96-well plate and grow to confluence.
Pre-treat the cells with various concentrations of IMP-1575 or vehicle control.
Stimulate the cells with Sonic Hedgehog-conditioned medium.
Incubate for 24-48 hours.
Lyse the cells using the passive lysis buffer provided in the kit.
Transfer the cell lysate to a luminometer-compatible plate.
Measure the firefly and Renilla luciferase activities sequentially using a luminometer according to the manufacturer's instructions.
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
Calculate the fold change in signaling activity and the inhibitory effect of IMP-1575.
Western Blotting for Hedgehog Pathway Components
This protocol is for detecting the expression levels of key proteins in the Hedgehog signaling pathway.[1][10][12]
Materials:
Cancer cell lines of interest
IMP-1575
Lysis buffer with protease and phosphatase inhibitors
SDS-PAGE gels and running buffer
PVDF membrane
Transfer buffer
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
Primary antibodies against SHH, Patched1 (PTCH1), Smoothened (SMO), and Gli1.
HRP-conjugated secondary antibodies
Chemiluminescent substrate
Procedure:
Treat cancer cells with IMP-1575 or vehicle for the desired time.
Lyse the cells and quantify the protein concentration.
Separate equal amounts of protein from each sample by SDS-PAGE.
Transfer the separated proteins to a PVDF membrane.
Block the membrane to prevent non-specific antibody binding.
Incubate the membrane with the primary antibody of interest overnight at 4°C.
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Analyze the band intensities to determine changes in protein expression levels.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[13][14]
The Potent and Selective HHAT Inhibitor IMP-1575: A Technical Guide to its Effects on Protein Palmitoylation
For Researchers, Scientists, and Drug Development Professionals Abstract IMP-1575 is a potent and selective small-molecule inhibitor of Hedgehog Acyltransferase (HHAT), a key enzyme in the Hedgehog (Hh) signaling pathway...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
IMP-1575 is a potent and selective small-molecule inhibitor of Hedgehog Acyltransferase (HHAT), a key enzyme in the Hedgehog (Hh) signaling pathway. This pathway is crucial during embryonic development and its aberrant reactivation is implicated in the progression of numerous cancers. HHAT catalyzes the N-terminal palmitoylation of Hh signaling proteins, a post-translational modification essential for their function. By inhibiting HHAT, IMP-1575 effectively blocks Hh signaling. This technical guide provides an in-depth overview of IMP-1575, including its mechanism of action, its effects on protein palmitoylation, and detailed methodologies for key experimental assays. Quantitative data are summarized in structured tables, and signaling pathways and experimental workflows are visualized using diagrams to facilitate a comprehensive understanding of this important research tool.
Introduction to IMP-1575 and Protein Palmitoylation
Protein palmitoylation is a reversible post-translational lipid modification where a palmitate molecule is attached to a cysteine residue of a protein. This process is critical for regulating protein localization, trafficking, stability, and protein-protein interactions. The Hedgehog signaling pathway relies on the N-palmitoylation of its ligand, Sonic Hedgehog (SHH), which is catalyzed by the enzyme Hedgehog Acyltransferase (HHAT). This modification is essential for the proper secretion and signaling activity of SHH[1].
IMP-1575 has emerged as the most potent inhibitor of HHAT reported to date[2][3]. It serves as a valuable chemical probe for studying HHAT function and its role in Hh signaling-dependent cancers.
Mechanism of Action of IMP-1575
IMP-1575 is a competitive inhibitor of HHAT with respect to its substrate, Palmitoyl-Coenzyme A (Pal-CoA)[4]. Cryo-electron microscopy studies have revealed that IMP-1575 binds to the active site of HHAT, forming hydrogen bonds with key catalytic residues His379 and Asp339. This binding event induces a conformational change in the gatekeeper residue Trp335, which in turn blocks the access of Pal-CoA to the active site, thereby inhibiting the palmitoylation of SHH[4][5].
Quantitative Data on IMP-1575 Activity
The inhibitory potency of IMP-1575 has been characterized in both biochemical and cellular assays.
Table 1: In vitro and cellular potency of IMP-1575.
Experimental Protocols
Acyl-cLIP (Acylation-Coupled Lipophilic Induction of Polarization) Assay for HHAT Activity
This biochemical assay measures the transfer of a lipid from a donor molecule to a fluorescently labeled peptide substrate. The resulting increase in hydrophobicity of the peptide leads to a change in its fluorescence polarization.
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.05% n-Dodecyl β-D-maltoside (DDM))
384-well microplates
Plate reader capable of measuring fluorescence polarization
Protocol:
Prepare serial dilutions of IMP-1575 in DMSO.
In a 384-well plate, add the assay buffer, fluorescently labeled SHH peptide, and the IMP-1575 dilutions.
Initiate the reaction by adding a mixture of purified HHAT enzyme and Pal-CoA.
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
Measure the fluorescence polarization using a plate reader.
Calculate the IC50 value by fitting the data to a dose-response curve.
In-Cell Sonic Hedgehog (SHH) Palmitoylation Assay
This assay measures the incorporation of a palmitate analog into SHH within a cellular context.
Materials:
HEK293 cells stably expressing SHH
Palmitic acid analog with a clickable tag (e.g., ω-alkyne palmitic acid)
IMP-1575
Cell lysis buffer
Click chemistry reagents (e.g., azide-biotin or azide-fluorophore)
Streptavidin beads (for biotin-based detection)
SDS-PAGE and Western blotting reagents
Anti-SHH antibody
Protocol:
Plate HEK293-SHH cells and allow them to adhere overnight.
Pre-treat the cells with various concentrations of IMP-1575 for a specified time (e.g., 2 hours).
Metabolically label the cells by adding the clickable palmitic acid analog to the culture medium and incubate for a further period (e.g., 4 hours).
Wash the cells with PBS and lyse them.
Perform a click reaction on the cell lysate by adding the azide-biotin or azide-fluorophore to label the incorporated palmitate analog.
For biotin-based detection, enrich the palmitoylated proteins using streptavidin beads.
Analyze the samples by SDS-PAGE and Western blotting using an anti-SHH antibody to detect the level of palmitoylated SHH.
Dual-Luciferase Reporter Assay for Hedgehog Signaling
This cell-based assay measures the activity of the Hedgehog signaling pathway by quantifying the expression of a reporter gene (e.g., Firefly luciferase) under the control of a Gli-responsive promoter. A second reporter (e.g., Renilla luciferase) is used for normalization.
Materials:
NIH/3T3 cells stably expressing a Gli-responsive Firefly luciferase reporter and a constitutively active Renilla luciferase reporter (Light2 cells)
Conditioned medium from SHH-expressing cells or recombinant SHH
IMP-1575
Dual-Luciferase® Reporter Assay System
96-well plates
Luminometer
Protocol:
Seed Light2 cells in a 96-well plate and grow to confluence.
Treat the cells with serial dilutions of IMP-1575 for a short period before stimulating with SHH-conditioned medium or recombinant SHH.
Incubate for 24-48 hours to allow for reporter gene expression.
Lyse the cells and measure the Firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
Normalize the Firefly luciferase activity to the Renilla luciferase activity and calculate the EC50 value for IMP-1575.
Visualizations
Hedgehog Signaling Pathway and the Role of HHAT
Caption: Hedgehog signaling pathway and the inhibitory action of IMP-1575 on HHAT.
Experimental Workflow for In-Cell SHH Palmitoylation Assay
Caption: Workflow for detecting in-cell SHH palmitoylation using click chemistry.
Selectivity and Off-Target Profile
IMP-1575 is reported to be a selective inhibitor of HHAT. While comprehensive screening data against the entire family of 23 human ZDHHC enzymes is not publicly available, studies have shown that it does not inhibit the palmitoylation of other proteins such as H-Ras or Fyn, which are substrates for other ZDHHC enzymes[5]. Cellular assays have demonstrated that IMP-1575 has no detectable off-target cytotoxicity at concentrations where it effectively inhibits HHAT[5][6]. However, it is important to note that the in vivo stability of the chemical series to which IMP-1575 belongs is not suitable for preclinical development, indicating potential metabolic liabilities[6].
Conclusion
IMP-1575 is a powerful and selective tool for the study of HHAT and the Hedgehog signaling pathway. Its well-characterized mechanism of action and potent inhibitory activity in both biochemical and cellular systems make it an invaluable resource for researchers investigating the role of protein palmitoylation in health and disease. The experimental protocols and data presented in this guide provide a solid foundation for the utilization of IMP-1575 in drug discovery and basic research. Further investigation into its selectivity profile and in vivo properties will continue to refine its application as a chemical probe.
Cryo-EM Unveils the Molecular Architecture of Hedgehog Acyltransferase in Complex with a Potent Inhibitor
An In-depth Technical Guide on the Cryo-Electron Microscopy Structure of Human Hedgehog Acyltransferase (HHAT) Bound to IMP-1575, a promising therapeutic agent. This guide provides a comprehensive overview of the cryo-el...
Author: BenchChem Technical Support Team. Date: November 2025
An In-depth Technical Guide on the Cryo-Electron Microscopy Structure of Human Hedgehog Acyltransferase (HHAT) Bound to IMP-1575, a promising therapeutic agent.
This guide provides a comprehensive overview of the cryo-electron microscopy (cryo-EM) structure of human Hedgehog acyltransferase (HHAT) in a complex with its potent inhibitor, IMP-1575. The elucidation of this structure offers critical insights into the enzyme's mechanism and provides a blueprint for the rational design of novel therapeutics targeting the Hedgehog signaling pathway, a critical regulator of embryonic development and a key player in the progression of various cancers.[1][2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the cryo-EM structure and the inhibitory activity of IMP-1575.
Table 1: Cryo-EM Data Collection and Refinement Statistics for the HHAT-IMP-1575 Complex.
The inhibition constant, indicating the binding affinity of IMP-1575 to HHAT.
The Hedgehog Signaling Pathway and the Role of HHAT
The Hedgehog (Hh) signaling pathway is a crucial regulator of cell growth, differentiation, and tissue patterning during embryonic development.[1][2] Aberrant activation of this pathway in adults is implicated in the development and progression of several cancers.[1][8] A key activation step in this pathway is the N-terminal palmitoylation of the Sonic Hedgehog (SHH) protein, a reaction catalyzed by HHAT.[1][2][3] This lipid modification is essential for the proper secretion and signaling activity of SHH.[8]
Figure 1: The Hedgehog Signaling Pathway.
Mechanism of HHAT Inhibition by IMP-1575
The cryo-EM structure reveals that IMP-1575 is a competitive inhibitor of the Palm-CoA substrate.[1][5] It binds directly to the active site of HHAT, physically occluding the binding of Palm-CoA.[1] This binding is stabilized by hydrogen bonds with two key catalytic residues, Asp339 and His379.[5][9] Furthermore, the binding of IMP-1575 induces a conformational change in a "gatekeeper" residue, Trp335, which further blocks the Palm-CoA binding channel.[5][9]
Figure 2: Mechanism of HHAT inhibition by IMP-1575.
Experimental Protocols
The following sections detail the methodologies employed in the determination of the HHAT-IMP-1575 complex structure.
Protein Expression and Purification
Human HHAT was expressed in mammalian cells to ensure proper folding and post-translational modifications.
Gene Synthesis and Cloning : The gene encoding human HHAT was cloned into a mammalian expression vector.
Cell Culture and Transfection : The expression plasmid was transiently transfected into human embryonic kidney (HEK) cells.
Cell Lysis and Membrane Preparation : Cells were harvested and lysed, and the membrane fraction containing HHAT was isolated by ultracentrifugation.
Solubilization : The membrane-embedded HHAT was solubilized using detergents.
Affinity Chromatography : The solubilized protein was purified using affinity chromatography, likely utilizing a tag appended to the HHAT protein.
Size-Exclusion Chromatography : The final purification step involved size-exclusion chromatography to ensure the homogeneity of the protein sample.
Cryo-EM Sample Preparation and Data Acquisition
Complex Formation : Purified HHAT was incubated with a molar excess of IMP-1575 to ensure complete binding.
Grid Preparation : A small volume (typically 3-4 µL) of the HHAT-IMP-1575 complex was applied to a glow-discharged cryo-EM grid. The grid was then blotted to create a thin film of the sample.
Vitrification : The grid was rapidly plunged into liquid ethane, which vitrifies the water and preserves the protein complex in a near-native state.
Data Collection : The vitrified grids were imaged using a Titan Krios transmission electron microscope operating at 300 kV. Automated data collection software was used to acquire thousands of images (micrographs) of the frozen protein particles.
Image Processing and 3D Reconstruction
Motion Correction : The individual frames of each micrograph were aligned to correct for beam-induced motion.
Contrast Transfer Function (CTF) Estimation : The CTF of each micrograph was determined and corrected for.
Particle Picking : Individual protein particle projections were automatically selected from the micrographs.
2D Classification : The selected particles were classified into different 2D classes to remove noise and select for well-defined particle views.
Ab initio 3D Reconstruction : An initial 3D model was generated from the 2D class averages.
3D Classification and Refinement : The particles were then classified into different 3D classes, and the best class was subjected to iterative refinement to achieve a high-resolution 3D density map.
Model Building and Refinement : An atomic model of the HHAT-IMP-1575 complex was built into the cryo-EM density map and refined.
IMP-1575: A Technical Guide to its Physicochemical Properties and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals Introduction IMP-1575 has emerged as a potent and selective inhibitor of Hedgehog acyltransferase (HHAT), a crucial enzyme in the Hedgehog (Hh) signaling pa...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
IMP-1575 has emerged as a potent and selective inhibitor of Hedgehog acyltransferase (HHAT), a crucial enzyme in the Hedgehog (Hh) signaling pathway.[1][2] Dysregulation of the Hh pathway is implicated in various developmental disorders and cancers, making HHAT a compelling therapeutic target. This document provides a comprehensive overview of the physicochemical properties of IMP-1575, its mechanism of action, and detailed experimental protocols for its characterization.
Physicochemical Properties
IMP-1575 is a synthetic small molecule with the following properties:
Experimental data not readily available in public literature. Prediction of pKa for a molecule with multiple potential ionization sites requires specialized software and experimental validation.
Mechanism of Action: Inhibition of the Hedgehog Signaling Pathway
IMP-1575 exerts its biological effect by directly inhibiting Hedgehog acyltransferase (HHAT). HHAT is a membrane-bound O-acyltransferase responsible for the N-terminal palmitoylation of Hedgehog proteins, such as Sonic Hedgehog (SHH).[5] This lipid modification is essential for their signaling activity.
IMP-1575 acts as a potent, competitive inhibitor of the palmitoyl-coenzyme A (Pal-CoA) substrate for HHAT.[3][6] Cryo-electron microscopy studies have revealed that IMP-1575 binds to the active site of HHAT, forming hydrogen bonds with key catalytic residues, including Asp339 and His379.[6][7] This binding event physically blocks the access of Pal-CoA to the active site, thereby preventing the palmitoylation of Hedgehog proteins.[6][7] The inhibition of this crucial step disrupts the entire Hedgehog signaling cascade.
Unveiling the Molecular Function of IMP-1575: A Technical Guide to a Potent Hedgehog Acyltransferase Inhibitor
For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide explores the molecular function and mechanism of action of IMP-1575, a potent and selective small-molecule inhibitor of Hedgeh...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the molecular function and mechanism of action of IMP-1575, a potent and selective small-molecule inhibitor of Hedgehog acyltransferase (HHAT). IMP-1575 serves as a critical chemical probe for elucidating the role of HHAT in cellular processes, particularly in the context of the Sonic Hedgehog (SHH) signaling pathway, which is a key regulator of embryonic development and is implicated in the progression of various cancers.
Core Mechanism of Action: Competitive Inhibition of HHAT
IMP-1575 exerts its biological effect by directly targeting and inhibiting the enzymatic activity of Hedgehog acyltransferase (HHAT). HHAT is a multi-pass transmembrane enzyme responsible for the crucial post-translational palmitoylation of Sonic Hedgehog (SHH) protein. This lipid modification is essential for the proper signaling activity of SHH.
Cryo-electron microscopy (cryo-EM) studies have revealed that IMP-1575 binds to the active site of HHAT.[1] This binding action physically obstructs the access of one of the enzyme's key substrates, Palmitoyl-Coenzyme A (Pal-CoA). By occupying the Pal-CoA binding pocket, IMP-1575 acts as a potent competitive inhibitor.[1] This competitive inhibition prevents the transfer of a palmitoyl group to the N-terminal cysteine of the SHH protein, thereby rendering it inactive.
Quantitative Inhibition Data
The potency of IMP-1575 has been quantified through various biochemical and cellular assays. The following table summarizes the key inhibitory metrics for IMP-1575.
The inhibition of HHAT by IMP-1575 has profound downstream effects on the Sonic Hedgehog signaling pathway. Under normal conditions, the binding of palmitoylated SHH to its receptor, Patched (PTCH1), alleviates the inhibition of Smoothened (SMO), a G protein-coupled receptor-like protein. This allows SMO to transduce the signal, ultimately leading to the activation of the GLI family of transcription factors and the expression of target genes.
By preventing the palmitoylation of SHH, IMP-1575 effectively halts the initiation of this signaling cascade. The non-palmitoylated SHH is unable to bind to and inhibit PTCH1, thus keeping SMO in an inactive state and preventing the downstream activation of GLI transcription factors.
Figure 1. Sonic Hedgehog signaling pathway and the inhibitory action of IMP-1575.
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of IMP-1575 are provided below.
Acylation-Coupled Lipophilic Induction of Polarization (Acyl-cLIP) Assay
This biochemical assay is used to quantify the in vitro inhibitory potency of compounds against purified HHAT. The assay measures the change in fluorescence polarization of a fluorescently labeled peptide substrate as it becomes lipidated.
Figure 2. Experimental workflow for the Acyl-cLIP assay.
Methodology:
Reagent Preparation:
Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.1% (w/v) Bovine Serum Albumin (BSA), and 1 mM DTT.
Fluorescent Substrate: A synthetic peptide corresponding to the N-terminus of human SHH, labeled with a fluorescent dye (e.g., 5-FAM).
Enzyme: Purified human HHAT.
Cofactor: Palmitoyl-Coenzyme A (Pal-CoA).
Inhibitor: IMP-1575 dissolved in DMSO.
Assay Procedure:
All experiments are performed in a 384-well, low-volume, black, round-bottom plate.
To each well, add 5 µL of assay buffer containing the desired concentration of IMP-1575 or DMSO (vehicle control).
Add 5 µL of purified HHAT (final concentration ~50 nM) to each well and incubate for 15 minutes at room temperature.
Initiate the reaction by adding 10 µL of a pre-mixed solution of the fluorescent SHH peptide (final concentration ~100 nM) and Pal-CoA (final concentration ~1 µM) in assay buffer.
Immediately measure the fluorescence polarization (Excitation: 485 nm, Emission: 535 nm) at time zero and then at regular intervals (e.g., every 5 minutes) for 60-90 minutes at room temperature using a plate reader.
Data Analysis:
The rate of the enzymatic reaction is determined from the linear phase of the fluorescence polarization increase over time.
The percentage of inhibition is calculated by comparing the reaction rates in the presence of IMP-1575 to the vehicle control.
IC50 values are determined by plotting the percentage of inhibition against a range of IMP-1575 concentrations and fitting the data to a four-parameter logistic equation.
Dual-Luciferase Reporter Assay
This cell-based assay is used to measure the effect of IMP-1575 on the downstream signaling of the SHH pathway. It utilizes a reporter gene construct where the expression of firefly luciferase is driven by a GLI-responsive promoter. A second reporter, Renilla luciferase, under the control of a constitutive promoter, is used for normalization.
Methodology:
Cell Culture and Transfection:
HEK293 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
Cells are seeded in a 96-well plate and co-transfected with a GLI-responsive firefly luciferase reporter plasmid and a constitutively expressing Renilla luciferase plasmid using a suitable transfection reagent.
Compound Treatment:
24 hours post-transfection, the medium is replaced with fresh medium containing varying concentrations of IMP-1575 or DMSO as a vehicle control.
Cells are incubated for an additional 24-48 hours to allow for SHH signaling to occur and for the reporter genes to be expressed.
Luciferase Activity Measurement:
The cells are lysed using a passive lysis buffer.
The firefly and Renilla luciferase activities in the cell lysates are measured sequentially using a dual-luciferase reporter assay system and a luminometer.
First, the firefly luciferase substrate is added, and the luminescence is measured.
Subsequently, a quenching reagent is added to stop the firefly luciferase reaction and simultaneously activate the Renilla luciferase, and the second luminescence signal is measured.
Data Analysis:
The firefly luciferase activity is normalized to the Renilla luciferase activity for each well to control for variations in cell number and transfection efficiency.
The normalized luciferase activity in the presence of IMP-1575 is compared to the vehicle control to determine the percentage of inhibition of SHH signaling.
EC50 values are calculated by plotting the normalized luciferase activity against the concentration of IMP-1575 and fitting the data to a dose-response curve.
Conclusion
IMP-1575 is a highly potent and specific inhibitor of Hedgehog acyltransferase. Its well-characterized mechanism of action, involving competitive inhibition of Pal-CoA binding, makes it an invaluable tool for studying the intricacies of the Sonic Hedgehog signaling pathway. The detailed experimental protocols provided herein offer a robust framework for researchers to utilize IMP-1575 in their own investigations into the roles of HHAT and SHH signaling in both normal physiology and disease states. While the metabolic instability of IMP-1575 currently limits its in vivo applications, it remains a cornerstone for in vitro and cell-based studies aimed at validating HHAT as a therapeutic target.
IMP-1575: A Potent and Selective Chemical Probe for Hedgehog Acyltransferase (HHAT) Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction The Hedgehog (HH) signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis.[1...
Author: BenchChem Technical Support Team. Date: November 2025
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The Hedgehog (HH) signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis.[1][2][3][4][5] Aberrant activation of this pathway is implicated in the development and progression of several cancers, making it a compelling target for therapeutic intervention.[3][5][6] A key enzyme in this pathway is Hedgehog acyltransferase (HHAT), a membrane-bound O-acyltransferase (MBOAT) responsible for the N-terminal palmitoylation of Hedgehog proteins.[1][7] This lipid modification is essential for their signaling activity.[1] IMP-1575 has emerged as a potent and selective small-molecule inhibitor of HHAT, serving as a valuable chemical probe to investigate the function of this enzyme and its role in Hedgehog signaling.[8][9][10][11] This technical guide provides a comprehensive overview of IMP-1575, including its mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols for its use, and visualizations of the relevant biological pathways and experimental workflows.
Data Presentation: Quantitative Analysis of IMP-1575 Activity
The following tables summarize the key quantitative data for IMP-1575, providing a clear comparison of its biochemical potency, cellular activity, and selectivity.
Table 1: Biochemical and Cellular Activity of IMP-1575. This table highlights the potent inhibition of HHAT by IMP-1575 in both biochemical and cellular contexts. The nanomolar Ki value indicates a high binding affinity for the enzyme.
Mechanism of Action
IMP-1575 acts as a potent and competitive inhibitor of HHAT with respect to its substrate, palmitoyl-CoA (Pal-CoA).[7][8][14] Cryo-electron microscopy (cryo-EM) studies have revealed that IMP-1575 binds to the active site of HHAT.[8][13][15][16] This binding is stabilized by two hydrogen bonds: one between the carbonyl group of IMP-1575 and His379 of HHAT, and another between the secondary amine of IMP-1575 and Asp339 of HHAT.[8] The binding of IMP-1575 induces a conformational change in the active site, specifically causing a rearrangement of Trp335.[8] This rearrangement blocks the access of Pal-CoA to the catalytic residues, thereby preventing the palmitoylation of Hedgehog proteins.[8][15] The (R)-enantiomer of IMP-1575 is the active form, while the (S)-enantiomer is inactive, providing a valuable negative control for experiments.[1][8]
Mandatory Visualizations
Hedgehog Signaling Pathway
Caption: Hedgehog signaling pathway and the role of HHAT inhibition by IMP-1575.
Experimental Workflow for Evaluating IMP-1575
Caption: Experimental workflow for the evaluation of IMP-1575 as an HHAT chemical probe.
Experimental Protocols
HHAT Inhibition Assay (Acyl-cLIP)
This assay measures the ability of IMP-1575 to inhibit the enzymatic activity of purified HHAT in a high-throughput format.[17]
Materials:
Purified HHAT enzyme
Fluorescently labeled peptide substrate (based on the N-terminus of Sonic Hedgehog)
Palmitoyl-CoA
IMP-1575 and other test compounds
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.5 mM TCEP, 0.05% Pluronic F-127)
384-well microplates
Fluorescence polarization plate reader
Procedure:
Prepare serial dilutions of IMP-1575 in assay buffer.
In a 384-well plate, add the fluorescently labeled peptide substrate and purified HHAT enzyme to each well.
Add the serially diluted IMP-1575 or vehicle control to the wells.
Initiate the enzymatic reaction by adding Palmitoyl-CoA to all wells.
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
Measure the fluorescence polarization in each well using a plate reader.
Calculate the percent inhibition for each concentration of IMP-1575 and determine the IC50 value by fitting the data to a dose-response curve.
To determine the Ki, perform the assay with varying concentrations of both IMP-1575 and Pal-CoA and analyze the data using the Cheng-Prusoff equation or by fitting to a competitive inhibition model.
This assay quantifies the effect of IMP-1575 on the downstream signaling of the Hedgehog pathway in cells.[8][9][10][11][15]
Materials:
NIH-3T3 cells stably expressing a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control (e.g., Shh-LIGHT2 cells).
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).
Sonic Hedgehog (Shh)-conditioned medium or a Smoothened agonist (e.g., SAG).
IMP-1575.
Dual-Luciferase® Reporter Assay System (Promega).
96-well cell culture plates.
Luminometer.
Procedure:
Seed the reporter cells in a 96-well plate and grow to confluence.
Starve the cells in a low-serum medium for 24 hours to induce primary cilia formation.
Treat the cells with serial dilutions of IMP-1575 for a specified pre-incubation time (e.g., 1 hour).
Stimulate the Hedgehog pathway by adding Shh-conditioned medium or a Smoothened agonist.
Incubate the cells for an additional 24-48 hours.
Lyse the cells using the passive lysis buffer from the assay kit.
Measure the firefly and Renilla luciferase activities in each well using a luminometer according to the manufacturer's instructions.
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for cell viability and transfection efficiency.
Calculate the percent inhibition of Hedgehog signaling for each concentration of IMP-1575 and determine the EC50 value.
This assay directly measures the effect of IMP-1575 on the palmitoylation of Sonic Hedgehog protein in cells using metabolic labeling and click chemistry.[8][18]
Materials:
HEK293 cells overexpressing Sonic Hedgehog (SHH).
Cell culture medium.
Alkyne-functionalized palmitic acid analog (e.g., 17-octadecynoic acid).
IMP-1575.
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
Culture HEK293-SHH cells and treat with various concentrations of IMP-1575 for a specified time.
Metabolically label the cells by incubating with the alkyne-palmitic acid analog for several hours.
Lyse the cells and quantify the protein concentration.
Perform a click reaction by adding the azide-biotin, copper catalyst, and reducing agent to the cell lysates to attach biotin to the alkyne-labeled palmitoylated proteins.
Capture the biotinylated proteins using streptavidin beads.
Wash the beads to remove non-biotinylated proteins.
Elute the captured proteins from the beads.
Separate the eluted proteins by SDS-PAGE and transfer them to a membrane for Western blotting.
Detect the amount of palmitoylated SHH using an anti-SHH antibody.
Quantify the band intensities to determine the dose-dependent inhibition of SHH palmitoylation by IMP-1575.
Proteomics-Based Target Engagement
To confirm that IMP-1575 directly engages HHAT in a complex cellular environment and to assess its selectivity, proteomics-based methods such as the solvent-induced protein precipitation (SPP) or thermal proteome profiling (TPP) can be employed. These methods rely on the principle that ligand binding can alter the stability of a protein against denaturation by organic solvents or heat.
General Workflow:
Treat cells or cell lysates with IMP-1575 or a vehicle control.
Apply a denaturing stress (e.g., a gradient of organic solvent or temperature).
Separate the soluble and precipitated protein fractions.
Analyze the soluble protein fractions by quantitative mass spectrometry.
Identify proteins that show a significant change in their denaturation profile in the presence of IMP-1575. A shift in the melting curve or precipitation curve for HHAT would indicate direct target engagement. The absence of significant shifts for other proteins would demonstrate selectivity.
Conclusion
IMP-1575 is a highly potent and selective chemical probe for HHAT. Its well-characterized mechanism of action, coupled with its inactive enantiomer for use as a negative control, makes it an invaluable tool for dissecting the role of HHAT and Hedgehog signaling in various biological and pathological processes. The experimental protocols detailed in this guide provide a robust framework for utilizing IMP-1575 to further our understanding of this critical signaling pathway and to aid in the development of novel therapeutics targeting HHAT.
Application Notes and Protocols for IMP-1575 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals Introduction IMP-1575 is a potent and selective small-molecule inhibitor of Hedgehog Acyltransferase (HHAT). HHAT is a crucial enzyme in the Hedgehog (Hh) s...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
IMP-1575 is a potent and selective small-molecule inhibitor of Hedgehog Acyltransferase (HHAT). HHAT is a crucial enzyme in the Hedgehog (Hh) signaling pathway, responsible for the N-terminal palmitoylation of Sonic Hedgehog (SHH) protein. This modification is essential for SHH signaling, which plays a vital role in embryonic development and is aberrantly activated in various cancers. IMP-1575 acts as a competitive inhibitor of the HHAT substrate, Palmitoyl-Coenzyme A (Pal-CoA), effectively blocking SHH palmitoylation and subsequent downstream signaling.[1][2] These application notes provide detailed protocols for utilizing IMP-1575 in cell culture experiments to study its effects on the Hedgehog pathway and assess its cytotoxic profile.
Mechanism of Action
IMP-1575 binds to the active site of HHAT, preventing the binding of Pal-CoA.[1][2] This inhibition blocks the transfer of a palmitate group to the N-terminal cysteine of the SHH protein. Unpalmitoylated SHH is unable to signal properly, leading to the suppression of the Hh pathway. The (S)-enantiomer of IMP-1575 is inactive and serves as an excellent negative control for experiments.[3]
Objective: To maintain and propagate HEK293 cells stably expressing Sonic Hedgehog (HEK293 SHH+) for use in subsequent assays.
Materials:
HEK293 SHH+ cells
Dulbecco's Modified Eagle's Medium (DMEM)
Fetal Bovine Serum (FBS)
Penicillin-Streptomycin solution
Trypsin-EDTA solution
Phosphate-Buffered Saline (PBS)
Culture flasks/plates
Protocol:
Culture HEK293 SHH+ cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
Passage the cells when they reach 80-90% confluency.
a. Aspirate the culture medium.
b. Wash the cell monolayer with PBS.
c. Add Trypsin-EDTA and incubate for 2-5 minutes at 37°C until cells detach.
d. Neutralize trypsin with complete culture medium.
e. Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh medium.
f. Seed cells into new culture vessels at the desired density.
NIH-3T3 cells stably expressing a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter (e.g., Shh-Light2 cells)
HEK293 SHH+ cells for preparing conditioned medium
DMEM, FBS, Penicillin-Streptomycin
IMP-1575
Dual-Luciferase® Reporter Assay System (e.g., Promega)
96-well white, clear-bottom plates
Luminometer
Protocol:
Preparation of SHH-Conditioned Medium:
a. Culture HEK293 SHH+ cells to 80-90% confluency.
b. Replace the growth medium with a low-serum medium (e.g., DMEM with 0.5% FBS) and incubate for 48 hours.
c. Collect the conditioned medium, centrifuge to remove cell debris, and filter-sterilize.
Cell Seeding:
a. Seed the NIH-3T3 reporter cells into a 96-well plate at a density of 2 x 104 cells/well.
b. Allow cells to attach overnight.
Compound Treatment:
a. Prepare serial dilutions of IMP-1575 in low-serum medium. Suggested starting concentration range: 1 nM to 10 µM.
b. Remove the medium from the reporter cells and add the IMP-1575 dilutions. Include a vehicle control (e.g., DMSO).
Pathway Stimulation:
a. Add SHH-conditioned medium to the wells to stimulate the Hedgehog pathway.
b. Incubate the plate for 24-48 hours at 37°C.
Luciferase Assay:
a. Following incubation, lyse the cells using the passive lysis buffer from the dual-luciferase kit.
b. Measure firefly and Renilla luciferase activities sequentially using a luminometer according to the manufacturer's protocol.
Data Analysis:
a. Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
b. Plot the normalized luciferase activity against the logarithm of the IMP-1575 concentration and fit a dose-response curve to determine the EC50 value.
Cytotoxicity Assessment (MTS Assay)
Objective: To evaluate the cytotoxic effects of IMP-1575 on cells.
Materials:
HEK293 SHH+ cells (or other cell lines of interest)
Cell Seeding:
a. Seed cells into a 96-well plate at a density of 5 x 103 to 1 x 104 cells/well.
b. Allow cells to attach overnight.
Compound Treatment:
a. Prepare serial dilutions of IMP-1575 in complete culture medium. A broad concentration range is recommended for initial cytotoxicity screening (e.g., 0.1 µM to 100 µM).
b. Remove the medium and add the IMP-1575 dilutions. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).
Incubation:
a. Incubate the plate for 48-72 hours at 37°C.
MTS Assay:
a. Add MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of medium).
b. Incubate for 1-4 hours at 37°C, or until a color change is apparent.
c. Measure the absorbance at 490 nm using a microplate reader.
Data Analysis:
a. Subtract the background absorbance (from wells with medium and MTS but no cells).
b. Express the results as a percentage of the vehicle-treated control cells.
c. Plot cell viability against the logarithm of the IMP-1575 concentration to determine the CC50 (50% cytotoxic concentration).
Objective: To directly measure the inhibition of SHH palmitoylation in cells treated with IMP-1575 using a "clickable" palmitic acid analog.
Materials:
HEK293 SHH+ cells
DMEM, FBS, Penicillin-Streptomycin
IMP-1575
Alkyne-functionalized palmitic acid analog (e.g., 17-octadecynoic acid)
Click chemistry reagents (e.g., copper(II) sulfate, a reducing agent like sodium ascorbate, and an azide-functionalized reporter tag such as an azide-fluorophore or azide-biotin)
Cell lysis buffer
SDS-PAGE and Western blotting reagents
Anti-SHH antibody
Protocol:
Cell Seeding and Treatment:
a. Seed HEK293 SHH+ cells in culture plates.
b. Treat the cells with various concentrations of IMP-1575 (e.g., 0.1 µM to 10 µM) for a predetermined time (e.g., 4-24 hours). Include a vehicle control.
Metabolic Labeling:
a. Add the alkyne-palmitic acid analog to the culture medium and incubate for a further 4-8 hours to allow for its incorporation into newly synthesized proteins.
Cell Lysis:
a. Wash the cells with PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
b. Determine the protein concentration of the lysates.
Click Chemistry Reaction:
a. In the cell lysate, perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction by adding the azide-reporter tag, copper(II) sulfate, and a reducing agent.
b. This will attach the reporter tag to the alkyne-labeled (palmitoylated) SHH protein.
Analysis:
a. Separate the proteins by SDS-PAGE.
b. If using a fluorescent azide tag, visualize the gel directly using an appropriate imager.
c. If using a biotin-azide tag, transfer the proteins to a membrane and detect with streptavidin-HRP.
d. To confirm equal loading of SHH protein, perform a parallel Western blot using an anti-SHH antibody.
Data Interpretation:
a. A decrease in the signal from the reporter tag in IMP-1575-treated samples compared to the vehicle control indicates inhibition of SHH palmitoylation.
Recommended working concentration of IMP-1575 in vitro
For Researchers, Scientists, and Drug Development Professionals Introduction IMP-1575 is a highly potent and specific small-molecule inhibitor of Hedgehog acyltransferase (HHAT).[1][2][3][4] By inhibiting HHAT, IMP-1575...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
IMP-1575 is a highly potent and specific small-molecule inhibitor of Hedgehog acyltransferase (HHAT).[1][2][3][4] By inhibiting HHAT, IMP-1575 blocks the palmitoylation of Sonic Hedgehog (SHH) protein, a critical step in the Hedgehog (Hh) signaling pathway.[1][2][5] Dysregulation of the Hh pathway is implicated in various forms of cancer, making IMP-1575 a valuable tool for research and a potential therapeutic agent.[2][5] These application notes provide recommended working concentrations, detailed experimental protocols, and an overview of the relevant signaling pathway for the in vitro use of IMP-1575.
Mechanism of Action
IMP-1575 acts as a competitive inhibitor of Palmitoyl-Coenzyme A (Pal-CoA) binding to the HHAT active site.[1][6] This binding prevents the transfer of a palmitate group to the N-terminus of the SHH protein.[5][7] The inhibition of SHH palmitoylation ultimately suppresses the Hh signaling pathway.[1][2] Cryo-electron microscopy has revealed that IMP-1575 binds to the HHAT active site, occluding substrate access to key catalytic residues (Asp339 and His379).[1][7]
Data Presentation
The following table summarizes the key in vitro efficacy data for IMP-1575 from various assays. These values are crucial for determining the appropriate working concentrations for your experiments.
Note: The (S)-enantiomer of IMP-1575 is inactive and can be used as a negative control in experiments.[2][5]
Recommended Working Concentration
Based on the provided data, the recommended working concentration of IMP-1575 for in vitro cell-based assays ranges from 100 nM to 1 µM .
For experiments focused on the direct inhibition of SHH palmitoylation in cells, a concentration range of 50 nM to 200 nM is recommended, based on the cellular IC50 value.
For studying the downstream effects on the Hedgehog signaling pathway, a concentration range of 100 nM to 500 nM should be effective, based on the cellular EC50 value.
For initial screening or experiments where a strong inhibition is desired, a concentration of 1 µM can be used.
It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. Cellular assays have shown that IMP-1575 has no detectable off-target toxicity at concentrations where it effectively inhibits HHAT.[2][5]
Experimental Protocols
Here are detailed protocols for key in vitro experiments involving IMP-1575.
Cell Viability/Cytotoxicity Assay (MTS Assay)
This protocol is to assess the effect of IMP-1575 on cell viability.
Plate reader capable of measuring absorbance at 490 nm
Procedure:
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
Prepare serial dilutions of IMP-1575 in complete medium. It is recommended to test a range of concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control (DMSO) at the same final concentration as the highest IMP-1575 concentration.
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of IMP-1575 or vehicle control.
Incubate for the desired treatment period (e.g., 48 or 72 hours).
Add 20 µL of MTS reagent to each well.
Incubate for 1-4 hours at 37°C.
Measure the absorbance at 490 nm using a microplate reader.
Calculate the percentage of cell viability relative to the vehicle control.
This protocol measures the inhibition of the Hedgehog signaling pathway.
Materials:
NIH3T3-Light2 cells (stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control)
HEK293a SHH+ cells (or other SHH-expressing cells)
Complete cell culture medium for both cell lines
96-well tissue culture plates
IMP-1575 stock solution
Dual-Luciferase® Reporter Assay System
Luminometer
Procedure:
Preparation of Conditioned Medium:
a. Seed HEK293a SHH+ cells in a 6-well plate and grow to ~70-80% confluency.
b. Treat the cells with various concentrations of IMP-1575 (e.g., 10 nM to 10 µM) or vehicle control in serum-free medium for 48 hours.
c. Collect the conditioned medium and centrifuge to remove cell debris.
Reporter Assay:
a. Seed NIH3T3-Light2 cells in a white, clear-bottom 96-well plate at a density of 20,000 cells per well.
b. Incubate overnight.
c. Remove the medium and add 100 µL of the prepared conditioned medium to the respective wells.
d. Incubate for 48-72 hours.
e. Lyse the cells and measure firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol for the Dual-Luciferase® Reporter Assay System.
Data Analysis:
a. Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
b. Plot the normalized luciferase activity against the concentration of IMP-1575 to determine the EC50.
Visualizations
Hedgehog Signaling Pathway Inhibition by IMP-1575
Caption: IMP-1575 inhibits HHAT, preventing SHH palmitoylation and subsequent signaling.
Application Note: Preparation of IMP-1575 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals. Introduction IMP-1575 is a potent and selective inhibitor of Hedgehog acyltransferase (HHAT), a crucial enzyme in the Hedgehog signaling pathway.[1][...
Author: BenchChem Technical Support Team. Date: November 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
IMP-1575 is a potent and selective inhibitor of Hedgehog acyltransferase (HHAT), a crucial enzyme in the Hedgehog signaling pathway.[1][2][3] Dysregulation of this pathway is implicated in the development of various cancers. Accurate and consistent preparation of IMP-1575 stock solutions is critical for reliable experimental results in basic research and drug development. This document provides a detailed protocol for the preparation, storage, and handling of IMP-1575 stock solutions in dimethyl sulfoxide (DMSO).
Data Presentation
A summary of the key quantitative data for IMP-1575 is presented in the table below for easy reference.
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
Analytical balance
Microcentrifuge tubes or amber glass vials
Pipettes and sterile, filtered pipette tips
Vortex mixer
Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves
2. Safety Precautions
Work in a well-ventilated area, preferably a chemical fume hood.
Wear appropriate PPE at all times to avoid skin and eye contact with IMP-1575 and DMSO.
DMSO is a potent solvent that can facilitate the absorption of other chemicals through the skin. Handle with care.
Consult the Safety Data Sheet (SDS) for both IMP-1575 and DMSO before handling.
3. Preparation of a 10 mM IMP-1575 Stock Solution
This protocol describes the preparation of a 10 mM stock solution, which is the stated solubility limit in DMSO.[1] Adjust calculations accordingly for different desired concentrations.
Step 1: Calculation of Required Mass
To prepare 1 mL of a 10 mM stock solution, the required mass of IMP-1575 is calculated as follows:
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
Mass (mg) = 10 mmol/L x 0.001 L x 343.49 g/mol x 1000 mg/g
Mass (mg) = 3.4349 mg
Step 2: Weighing the Compound
Place a sterile microcentrifuge tube or amber glass vial on the analytical balance and tare the weight.
Carefully weigh out approximately 3.43 mg of IMP-1575 powder into the tube. Record the exact weight.
Step 3: Dissolution in DMSO
Based on the actual weight of IMP-1575, calculate the precise volume of DMSO required to achieve a 10 mM concentration.
For example, if you weighed 3.50 mg of IMP-1575:
Volume (µL) = (3.50 mg / 343.49 g/mol ) / (0.010 mol/L) x 1,000,000 µL/L ≈ 1019 µL
Add the calculated volume of DMSO to the tube containing the IMP-1575 powder.
Cap the tube securely and vortex thoroughly until the solid is completely dissolved. Visually inspect the solution to ensure there are no visible particles. If necessary, gentle warming (e.g., in a 37°C water bath) and sonication can aid dissolution.
Step 4: Aliquoting and Storage
To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.
Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
Store the aliquots at -20°C or -80°C for long-term storage.[1] The solution is stable for up to 6 months under these conditions.[1]
Mandatory Visualizations
Diagram 1: IMP-1575 and the Hedgehog Signaling Pathway
Caption: Inhibition of HHAT by IMP-1575 in the Hedgehog signaling pathway.
Diagram 2: Experimental Workflow for Preparing IMP-1575 Stock Solution
Caption: Workflow for the preparation of IMP-1575 stock solution in DMSO.
Application Notes and Protocols: HHAT Inhibition Assay Using IMP-1575
For Researchers, Scientists, and Drug Development Professionals Introduction Hedgehog acyltransferase (HHAT) is a multi-pass transmembrane enzyme that catalyzes the N-terminal palmitoylation of Hedgehog (Hh) signaling pr...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hedgehog acyltransferase (HHAT) is a multi-pass transmembrane enzyme that catalyzes the N-terminal palmitoylation of Hedgehog (Hh) signaling proteins.[1] This post-translational modification is crucial for the proper function of the Hh signaling pathway, which plays a vital role in embryonic development and tissue homeostasis.[2][3] Aberrant activation of the Hh pathway is implicated in the development and progression of various cancers, making HHAT a compelling therapeutic target.[1][4][5]
IMP-1575 has been identified as the most potent small-molecule inhibitor of HHAT to date.[6][7][8] It acts as a competitive inhibitor with respect to palmitoyl-coenzyme A (Pal-CoA), binding to the active site of HHAT and preventing the palmitoylation of Sonic Hedgehog (SHH).[6][9] This application note provides a detailed protocol for an in vitro HHAT inhibition assay using IMP-1575, based on the acylation-coupled lipophilic induction of polarization (acyl-cLIP) assay.[6][10]
Signaling Pathway
The Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., SHH) to the Patched (PTCH) receptor. In the absence of the ligand, PTCH inhibits the G protein-coupled receptor-like protein Smoothened (SMO).[4] Upon ligand binding, this inhibition is released, leading to the activation of SMO and a downstream signaling cascade that ultimately results in the activation of Gli transcription factors. Activated Gli proteins translocate to the nucleus and induce the expression of target genes that regulate cell proliferation, differentiation, and survival.[11] HHAT-mediated palmitoylation of SHH is a critical step for its secretion and signaling activity.[1]
Caption: Canonical Hedgehog Signaling Pathway.
Quantitative Data
The inhibitory potency of IMP-1575 against HHAT has been determined through various studies. The key quantitative metrics are summarized in the table below.
This protocol describes the measurement of HHAT inhibition by IMP-1575 using the acylation-coupled lipophilic induction of polarization (acyl-cLIP) assay.[6] The assay measures the transfer of a palmitoyl group from Pal-CoA to a fluorescently labeled SHH-derived peptide. The resulting acylated peptide partitions into detergent micelles, leading to a decrease in its tumbling rate and an increase in fluorescence polarization, which is directly proportional to HHAT activity.
Materials and Reagents
Purified, detergent-solubilized HHAT enzyme
IMP-1575 (and inactive (S)-enantiomer as a negative control)[12]
Assay Buffer: Buffer composition should be optimized, but a common starting point is a buffer containing a non-ionic detergent such as n-dodecyl-β-D-maltoside (DDM) to maintain HHAT solubility and activity.
384-well black, flat-bottom plates
Fluorescence polarization plate reader
Experimental Workflow
Caption: Workflow for the HHAT Inhibition Assay.
Detailed Procedure
Compound Preparation: Prepare a serial dilution of IMP-1575 in the assay buffer. It is recommended to include a vehicle control (e.g., DMSO) and a positive control (a known HHAT inhibitor, if available). The inactive (S)-enantiomer of IMP-1575 can be used as a negative control.[12]
Assay Plate Preparation: Dispense the IMP-1575 dilutions into a 384-well plate.
Reagent Addition:
Add the purified HHAT enzyme to each well. The final concentration of HHAT should be in the low nanomolar range and determined empirically for optimal signal-to-background ratio.[10]
Add the fluorescently labeled SHH peptide substrate to each well. The final concentration should be optimized but is typically in the low micromolar range.
Pre-incubation: Gently mix the plate and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
Reaction Initiation: Initiate the enzymatic reaction by adding Pal-CoA to all wells. The final concentration of Pal-CoA should be near its Km value for HHAT to ensure sensitive detection of competitive inhibition.
Incubation: Incubate the plate at 37°C. The reaction time should be within the linear range of the assay, which needs to be determined in preliminary experiments (e.g., 30-60 minutes).[13]
Measurement: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore used.
Data Analysis:
Calculate the percent inhibition for each concentration of IMP-1575 relative to the vehicle control.
Plot the percent inhibition against the logarithm of the inhibitor concentration.
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Mechanism of Action of IMP-1575
IMP-1575 binds to the active site of HHAT, forming hydrogen bonds with key catalytic residues His379 and Asp339.[6] This binding event physically occludes the Pal-CoA binding site, thereby preventing the transfer of the palmitoyl group to the SHH substrate.[6][10] Cryo-electron microscopy studies have revealed that IMP-1575 binding induces a conformational change in the active site, further blocking substrate access.[10][14] Kinetic analysis has confirmed that IMP-1575 acts as a potent competitive inhibitor with respect to Pal-CoA.[9]
Caption: Mechanism of HHAT Inhibition by IMP-1575.
Conclusion
The protocol described provides a robust and quantitative method for assessing the inhibitory activity of IMP-1575 against HHAT. This assay is a valuable tool for researchers in both academic and industrial settings who are interested in the Hedgehog signaling pathway and the development of novel cancer therapeutics. The use of IMP-1575 and its inactive enantiomer provides a powerful set of chemical probes to investigate the biological functions of HHAT.[6][8]
Application Notes and Protocols for IMP-1575 in a Dual-Luciferase Reporter Assay
For Researchers, Scientists, and Drug Development Professionals Introduction IMP-1575 is a potent and specific small-molecule inhibitor of Hedgehog acyltransferase (HHAT).[1][2] HHAT is a crucial enzyme in the Hedgehog (...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
IMP-1575 is a potent and specific small-molecule inhibitor of Hedgehog acyltransferase (HHAT).[1][2] HHAT is a crucial enzyme in the Hedgehog (Hh) signaling pathway, responsible for the palmitoylation of the Sonic Hedgehog (SHH) protein, a critical step for its signaling activity.[1][2] By inhibiting HHAT, IMP-1575 effectively blocks the Hh signaling cascade, a pathway implicated in various developmental processes and aberrantly activated in numerous cancers.[1][2] The dual-luciferase reporter assay is a robust and sensitive method to quantify the activity of the Hh pathway and to assess the inhibitory potential of compounds like IMP-1575.[3][4] This document provides detailed application notes and protocols for utilizing IMP-1575 in a dual-luciferase reporter assay to measure the inhibition of the Hedgehog signaling pathway.
Principle of the Assay
The dual-luciferase reporter assay for the Hedgehog pathway typically utilizes a cell line, such as the NIH3T3-derived Light2 cells, that has been engineered to stably express two reporter genes.[3][4] The first is a Firefly luciferase gene under the control of a promoter containing multiple binding sites for the Gli family of transcription factors. Gli proteins are the ultimate effectors of the Hh pathway; thus, Firefly luciferase expression is directly proportional to pathway activation. The second reporter is a Renilla luciferase gene driven by a constitutive promoter, which serves as an internal control to normalize for variations in cell number and transfection efficiency.[3][4]
In the presence of a Hh pathway agonist, such as SHH, the pathway is activated, leading to increased Gli-mediated transcription and a corresponding increase in Firefly luciferase activity. IMP-1575, by inhibiting HHAT, prevents SHH signaling and thus reduces the expression of Firefly luciferase in a dose-dependent manner. The ratio of Firefly to Renilla luciferase activity provides a normalized measure of Hh pathway inhibition.[3]
Quantitative Data
The following table summarizes the inhibitory potency of IMP-1575 on the Hedgehog signaling pathway as determined by a dual-luciferase reporter assay.
Luminometer capable of sequential dual-injection and luminescence reading.
Protocol 1: Preparation of SHH-Conditioned Media
Culture SHH-producing cells (e.g., HEK293a-SHH) to ~80% confluency.
Replace the growth medium with a low-serum medium (e.g., DMEM with 0.5% FBS).
Incubate for 48-72 hours.
Collect the conditioned medium and centrifuge at 1,500 rpm for 5 minutes to pellet cell debris.
Filter-sterilize the supernatant through a 0.22 µm filter.
The SHH-conditioned medium can be stored at -80°C.
Protocol 2: Dual-Luciferase Reporter Assay
Cell Seeding:
Trypsinize and count the Light2 cells.
Seed the cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of complete growth medium.
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
Compound Treatment:
Prepare serial dilutions of IMP-1575 in the appropriate cell culture medium.
Add the desired concentrations of IMP-1575 to the wells containing the Light2 cells. Include a vehicle control (DMSO) and a no-treatment control.
Incubate for 1-2 hours.
Pathway Activation:
Add SHH-conditioned medium to the wells to a final concentration that elicits a robust Firefly luciferase signal (to be determined empirically, but typically a 1:10 to 1:2 dilution).
Incubate the plate for an additional 24-48 hours at 37°C in a 5% CO2 incubator.
Cell Lysis:
Remove the medium from the wells.
Wash the cells once with 100 µL of PBS per well.
Add 20 µL of 1X Passive Lysis Buffer to each well.
Incubate at room temperature for 15 minutes on an orbital shaker to ensure complete lysis.
Luminescence Measurement:
Set up the luminometer to perform a dual-injection protocol.
Program the luminometer to inject 100 µL of Luciferase Assay Reagent II (LAR II) and measure the Firefly luminescence for 2-10 seconds.
Following the Firefly reading, program the luminometer to inject 100 µL of Stop & Glo® Reagent and measure the Renilla luminescence for 2-10 seconds.
Data Analysis
For each well, calculate the ratio of the Firefly luciferase reading to the Renilla luciferase reading. This normalizes the data for variations in cell number and transfection efficiency.
Subtract the background signal (from wells with no cells) from all experimental values.
Normalize the data to the vehicle control (treated with SHH-conditioned media and DMSO) to determine the percent inhibition for each concentration of IMP-1575.
Plot the percent inhibition against the logarithm of the IMP-1575 concentration.
Use a non-linear regression model (e.g., sigmoidal dose-response) to determine the EC50 value of IMP-1575.
Conclusion
The dual-luciferase reporter assay is a powerful tool for quantifying the inhibitory activity of IMP-1575 on the Hedgehog signaling pathway. The provided protocols and data offer a comprehensive guide for researchers to effectively utilize this assay in their studies of Hedgehog pathway inhibitors and cancer drug development. The high potency and specificity of IMP-1575 make it an excellent tool for investigating the role of HHAT in health and disease.[1][2][3]
Application Notes and Protocols: Cell-based Substrate Tagging Assay with IMP-1575
For Researchers, Scientists, and Drug Development Professionals Introduction The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and tissue homeostasis. Aberrant activation of this pathway...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and tissue homeostasis. Aberrant activation of this pathway is implicated in the development and progression of various cancers. A key step in the activation of the Hh signaling cascade is the N-terminal palmitoylation of the Sonic Hedgehog (SHH) protein, a reaction catalyzed by the enzyme Hedgehog acyltransferase (HHAT).[1][2] This post-translational modification is essential for the proper secretion, trafficking, and function of SHH.
IMP-1575 is a highly potent and specific small-molecule inhibitor of HHAT.[3][4] It acts as a competitive inhibitor of the palmitoyl-CoA substrate, binding to the active site of HHAT and blocking its catalytic activity.[1][3] The high specificity and potency of IMP-1575 make it an excellent tool for probing the function of HHAT in cellular processes. While SHH is the canonical substrate of HHAT, the identification of other potential substrates is of significant interest for a comprehensive understanding of HHAT's biological roles and for the development of novel therapeutics.
These application notes describe a detailed protocol for a cell-based substrate tagging assay utilizing a hypothetical photo-activatable and biotinylated derivative of IMP-1575 to identify potential substrates of HHAT in a cellular context.
Assay Principle
The cell-based substrate tagging assay with IMP-1575 is a chemical proteomics approach designed to covalently label and subsequently identify proteins that interact with the active site of HHAT. This method employs a trifunctional chemical probe based on the structure of IMP-1575. The probe consists of:
The IMP-1575 core: This provides the binding specificity for the HHAT active site.
A photo-reactive group (e.g., a diazirine): Upon exposure to UV light, this group forms a highly reactive carbene that covalently crosslinks the probe to any nearby protein residues.
A biotin tag: This serves as an affinity handle for the enrichment and purification of the crosslinked protein complexes using streptavidin-coated beads.
The assay workflow involves treating live cells with the IMP-1575 probe, followed by UV irradiation to induce covalent crosslinking. The cells are then lysed, and the biotin-tagged protein complexes are isolated by streptavidin affinity purification. The enriched proteins are subsequently identified and quantified by mass spectrometry. A crucial component of this protocol is a competitive inhibition control, where cells are pre-treated with an excess of the parent compound, IMP-1575, to block the specific binding of the probe to HHAT. This control allows for the differentiation of specific HHAT interactors from non-specific background binding.
Quantitative Data Presentation
The quantitative data obtained from the mass spectrometry analysis can be summarized in a table to compare the relative abundance of proteins identified in the probe-treated sample versus the competitive inhibition control.
Protein ID
Protein Name
Fold Change (Probe / Control)
p-value
Putative HHAT Substrate?
P08183
Sonic hedgehog protein
25.3
< 0.001
Yes
Q9H2Z2
Protein X
15.8
< 0.005
Yes
P60709
Actin, cytoplasmic 1
1.2
0.45
No
P42771
Protein Y
1.5
0.32
No
Q13547
Protein Z
12.1
< 0.01
Yes
Table 1: Example of quantitative proteomics data analysis. Proteins with a significant fold change and a low p-value in the probe-treated sample compared to the control are considered potential HHAT substrates.
Experimental Protocols
Materials and Reagents
Cell Line: HEK293T cells expressing endogenous or overexpressed HHAT and SHH.
Cell Culture Medium: DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
IMP-1575: Parent compound for competitive inhibition control.
DPBS: Dulbecco's Phosphate-Buffered Saline.
UV Crosslinking Device: 365 nm UV lamp.
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
Streptavidin-coated magnetic beads.
Wash Buffer 1: 2% SDS in PBS.
Wash Buffer 2: 0.1% sodium deoxycholate, 1% Triton X-100, 1 mM EDTA, 500 mM NaCl, 50 mM HEPES pH 7.5.
Wash Buffer 3: 0.5% NP-40, 0.25% sodium deoxycholate, 1 mM EDTA, 250 mM LiCl, 10 mM Tris-HCl pH 8.0.
Elution Buffer: 50 mM Tris-HCl pH 8.0, 8 M Urea.
DTT (Dithiothreitol).
Iodoacetamide.
Trypsin, sequencing grade.
Mass Spectrometer.
Protocol
1. Cell Culture and Treatment
Seed HEK293T cells in 10 cm dishes and grow to 80-90% confluency.
For the competitive inhibition control, pre-treat the cells with 10 µM IMP-1575 for 1 hour.
Treat the cells with 1 µM of the IMP-1575 photoaffinity probe for 1 hour. For the control, add the probe in the presence of the excess parent IMP-1575.
2. In-Cell Photo-Crosslinking
Wash the cells twice with ice-cold DPBS.
Place the dishes on ice and irradiate with 365 nm UV light for 15 minutes.
3. Cell Lysis and Protein Extraction
Scrape the cells in ice-cold DPBS and centrifuge at 500 x g for 5 minutes.
Resuspend the cell pellet in 1 ml of ice-cold Lysis Buffer.
Incubate on ice for 30 minutes with occasional vortexing.
Centrifuge at 14,000 x g for 15 minutes at 4°C.
Collect the supernatant containing the protein lysate. Determine the protein concentration using a BCA assay.
4. Streptavidin Affinity Purification
Incubate 1-2 mg of protein lysate with pre-washed streptavidin-coated magnetic beads for 2 hours at 4°C with gentle rotation.
Wash the beads sequentially with Wash Buffer 1, Wash Buffer 2, and Wash Buffer 3. Perform each wash three times.
5. On-Bead Digestion for Mass Spectrometry
Resuspend the beads in Elution Buffer containing 10 mM DTT and incubate for 30 minutes at room temperature to reduce disulfide bonds.
Alkylate the proteins by adding iodoacetamide to a final concentration of 55 mM and incubating for 20 minutes in the dark.
Dilute the urea concentration to less than 2 M with 50 mM ammonium bicarbonate.
Add sequencing grade trypsin and incubate overnight at 37°C.
Collect the supernatant containing the digested peptides.
6. Mass Spectrometry and Data Analysis
Analyze the peptide samples by LC-MS/MS.
Identify and quantify the proteins using a suitable proteomics software (e.g., MaxQuant).
Calculate the fold change in protein abundance between the probe-treated and the control samples. Proteins significantly enriched in the probe-treated sample are considered potential HHAT substrates or interacting proteins.
Application Notes and Protocols for IMP-1575 in Sonic Hedgehog Palmitoyylation Studies
For Researchers, Scientists, and Drug Development Professionals Introduction The Sonic Hedgehog (SHH) signaling pathway is a critical regulator of embryonic development and is implicated in the progression of various can...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonic Hedgehog (SHH) signaling pathway is a critical regulator of embryonic development and is implicated in the progression of various cancers in adults. The biological activity of the SHH protein is critically dependent on a post-translational modification known as N-palmitoylation, a reaction catalyzed by the enzyme Hedgehog Acyltransferase (HHAT).[1][2][3][4] This modification involves the attachment of a palmitate molecule to the N-terminal cysteine of the SHH protein and is essential for its proper signaling function, including its secretion, gradient formation, and interaction with its receptor, Patched.[5][6][7]
IMP-1575 has emerged as a highly potent and selective small-molecule inhibitor of HHAT.[1][8] It acts as a competitive inhibitor with respect to the palmitoyl-CoA substrate, effectively blocking the palmitoylation of SHH.[1][9] This inhibitory action makes IMP-1575 an invaluable chemical probe for elucidating the role of SHH palmitoylation in normal physiology and disease. Furthermore, its high potency and selectivity provide a strong rationale for its investigation as a potential therapeutic agent in cancers driven by aberrant SHH signaling.[7][10] These application notes provide detailed protocols for utilizing IMP-1575 in key in vitro and cell-based assays to study SHH palmitoylation and signaling.
Quantitative Data Summary
The inhibitory potency of IMP-1575 against HHAT has been characterized in various assays. The following table summarizes the key quantitative data reported in the literature.
Parameter
Value
Assay System
Reference
IC50
76 nM
Cellular YnPal labeling of SHH in HEK293a SHH+ cells
Assay Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.1% (w/v) n-dodecyl-β-D-maltoside (DDM)
384-well, low-volume, black plates
Fluorescence polarization plate reader
Procedure:
Prepare a serial dilution of IMP-1575 in Assay Buffer.
In a 384-well plate, add 5 µL of the IMP-1575 dilution.
Add 5 µL of a solution containing the fluorescent SHH peptide (final concentration ~50 nM) and purified HHAT (final concentration ~10 nM) in Assay Buffer to each well.
Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
Initiate the enzymatic reaction by adding 5 µL of Palmitoyl-CoA (final concentration ~1 µM) in Assay Buffer to each well.
Immediately measure the fluorescence polarization at time zero.
Incubate the plate at 37°C for 30-60 minutes.
Measure the fluorescence polarization again.
The change in polarization is proportional to the extent of peptide palmitoylation.
Calculate the percent inhibition for each IMP-1575 concentration relative to a DMSO control.
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cellular SHH Palmitoylation Assay using YnPal Metabolic Labeling
This cell-based assay directly measures the inhibition of SHH palmitoylation in a cellular context.
This assay assesses the downstream functional consequences of HHAT inhibition by measuring the activity of the SHH signaling pathway.
Materials:
HEK293a SHH+ producer cells
NIH3T3-Light2 reporter cells (stably expressing a Gli-responsive firefly luciferase and a constitutively active Renilla luciferase)
DMEM supplemented with 10% FBS (for HEK293a) or 10% calf serum (for NIH3T3-Light2), and 1% Penicillin-Streptomycin
IMP-1575 or other test compounds
Dual-Luciferase® Reporter Assay System
Luminometer
Procedure:
Preparation of Conditioned Media:
a. Seed HEK293a SHH+ cells in a 6-well plate and grow to ~70% confluency.
b. Treat the cells with varying concentrations of IMP-1575 or DMSO vehicle in serum-free DMEM for 48 hours.
c. Collect the conditioned media and clarify by centrifugation to remove cell debris.
Reporter Assay:
a. Seed NIH3T3-Light2 cells in a 96-well white, clear-bottom plate and grow to confluency.
b. Replace the growth medium with the conditioned media from the HEK293a SHH+ cells.
c. Incubate for 48 hours.
d. Lyse the cells and measure the firefly and Renilla luciferase activities using the Dual-Luciferase® Reporter Assay System according to the manufacturer's instructions.
Data Analysis:
a. Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
b. Calculate the percent inhibition of SHH signaling for each IMP-1575 concentration.
c. Determine the IC50 value for the inhibition of SHH signaling.
Conclusion
IMP-1575 is a powerful and specific inhibitor of HHAT, making it an essential tool for studying the role of SHH palmitoylation in health and disease. The protocols detailed in these application notes provide robust methods for characterizing the in vitro and cellular activity of IMP-1575 and other potential HHAT inhibitors. These assays are crucial for advancing our understanding of SHH signaling and for the development of novel therapeutic strategies targeting this pathway. It is important to note that while IMP-1575 is an excellent in vitro tool, its metabolic instability may limit its in vivo applications.[1] Nevertheless, it remains the gold standard for cell-based studies of HHAT function.
For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for the proper storage and handling of the solid form of IMP-1575, a potent and selective Hedgehog acyltr...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the proper storage and handling of the solid form of IMP-1575, a potent and selective Hedgehog acyltransferase (HHAT) inhibitor. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring the safety of laboratory personnel.
Product Information
IMP-1575 is a valuable chemical probe for studying the Hedgehog signaling pathway and holds potential for cancer research.[1][2][3] It functions as a competitive inhibitor of Palmitoyl-coenzyme A (Pal-CoA) binding to the HHAT active site.[1][4]
Proper storage is critical to prevent the degradation of IMP-1575. While specific stability data under various conditions is not extensively published, the following recommendations are based on general best practices for potent small molecule inhibitors and available vendor information.
Table 1: Recommended Storage Conditions for Solid IMP-1575
Condition
Recommendation
Rationale
Temperature
2-8°C (Refrigerated)
To minimize thermal degradation and maintain long-term stability.
Humidity
Store in a desiccator with a desiccant.
To prevent hydrolysis of the compound.
Light
Store in an amber vial or a light-blocking container.
To protect against photodegradation.
Atmosphere
Store under an inert atmosphere (e.g., argon or nitrogen).
To prevent oxidation.
For long-term storage of several months to years, storing aliquots at -20°C or -80°C can further enhance stability, a common practice for many small molecules.[4]
Handling Procedures
IMP-1575 is a potent bioactive compound and should be handled with care to avoid exposure.
3.1. Personal Protective Equipment (PPE)
A comprehensive set of PPE is mandatory when handling solid IMP-1575.
Table 2: Required Personal Protective Equipment (PPE)
Equipment
Specification
Gloves
Two pairs of nitrile gloves.
Eye Protection
Safety glasses with side shields or goggles.
Lab Coat
A dedicated lab coat.
Respiratory Protection
A dust mask or respirator should be used when handling larger quantities of the powder outside of a fume hood.
3.2. Weighing and Aliquoting Solid IMP-1575
Perform all weighing and aliquoting of solid IMP-1575 in a certified chemical fume hood to minimize inhalation exposure.
Use anti-static weighing paper or a weighing boat.
Handle the solid with a clean spatula.
Close the primary container tightly immediately after use.
Clean the weighing area and spatula thoroughly after use.
Experimental Protocols
4.1. Preparation of Stock Solutions
Stock solutions of IMP-1575 are typically prepared in a high-quality, anhydrous solvent.
Table 3: Recommended Solvents for IMP-1575 Stock Solutions
Solvent
Concentration Range
Storage of Stock Solution
Dimethyl sulfoxide (DMSO)
10-50 mM
Aliquot and store at -20°C or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.
Ethanol
10-50 mM
Aliquot and store at -20°C or -80°C for up to 6 months.
Protocol for Preparing a 10 mM DMSO Stock Solution:
Equilibrate the vial of solid IMP-1575 to room temperature before opening to prevent condensation.
In a chemical fume hood, weigh the desired amount of IMP-1575. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.43 mg of IMP-1575.
Add the appropriate volume of anhydrous DMSO to the solid.
Vortex or sonicate gently until the solid is completely dissolved.
Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.
Label the vials clearly with the compound name, concentration, solvent, and date of preparation.
Store the aliquots at -20°C or -80°C.
4.2. In-Use Stability Testing of Stock Solutions
It is recommended to perform in-use stability testing to determine the shelf life of the prepared stock solutions under your specific laboratory conditions.
Protocol for In-Use Stability Assessment:
Prepare a fresh stock solution of IMP-1575.
Divide the stock solution into several aliquots.
Store the aliquots at the intended storage temperature (e.g., -20°C).
At designated time points (e.g., 1, 3, and 6 months), thaw an aliquot and analyze its purity and concentration using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).
Compare the results to the initial analysis of the freshly prepared stock solution. A significant decrease in purity or concentration indicates degradation.
Signaling Pathway and Experimental Workflow Diagrams
Application Notes and Protocols for IMP-1575 Treatment of HEK293 Cells
For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for the treatment of Human Embryonic Kidney (HEK293) cells with IMP-1575, a potent inhibitor of Hedgehog...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the treatment of Human Embryonic Kidney (HEK293) cells with IMP-1575, a potent inhibitor of Hedgehog Acyltransferase (HHAT). The provided methodologies cover key experiments to assess the efficacy and cellular effects of IMP-1575, a critical tool for studying the Hedgehog (Hh) signaling pathway.
Introduction to IMP-1575
IMP-1575 is a small molecule inhibitor of HHAT, the enzyme responsible for the palmitoylation of Sonic Hedgehog (SHH) protein. This post-translational modification is essential for SHH signaling. By competitively inhibiting HHAT, IMP-1575 effectively blocks the SHH pathway, which is aberrantly activated in various cancers. These protocols are designed for researchers investigating the therapeutic potential of HHAT inhibition.
Quantitative Data Summary
The following table summarizes key quantitative data for the use of IMP-1575 in HEK293 cells.
Parameter
Value
Cell Line
Notes
Cytotoxicity
Minimal toxicity observed at 25 µM
HEK293 SHH+
It is recommended to perform a dose-response experiment to determine the specific IC50 in your HEK293 cell line.
HHAT Inhibition
Potent, competitive inhibitor
Purified HHAT
While direct cellular IC50 is not available, nanomolar potency is observed in functional assays.
Downstream Signaling Inhibition
Nanomolar potency
Various cell-based assays
Effective concentrations for inhibiting downstream Hh signaling are in the nanomolar range.
Experimental Protocols
Cell Culture and Maintenance of HEK293 Cells
Objective: To provide a standard protocol for the culture of HEK293 cells to ensure healthy and reproducible cell populations for experimentation.
Materials:
HEK293 cells
Dulbecco's Modified Eagle's Medium (DMEM)
Fetal Bovine Serum (FBS)
Penicillin-Streptomycin solution (100x)
Trypsin-EDTA (0.25%)
Phosphate-Buffered Saline (PBS)
Cell culture flasks (T-75)
6-well, 12-well, or 96-well plates
Protocol:
Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.
Cell Thawing: Thaw cryopreserved HEK293 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium. Transfer to a T-75 flask.
Cell Maintenance: Culture cells at 37°C in a humidified atmosphere with 5% CO2. Change the medium every 2-3 days.
Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with PBS. Add 2-3 mL of Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach. Neutralize the trypsin by adding 7-8 mL of complete growth medium. Centrifuge the cell suspension at 200 x g for 5 minutes. Resuspend the cell pellet and seed new flasks at a ratio of 1:3 to 1:6.
Generation of a Stable HEK293 SHH-Expressing Cell Line
Objective: To create a stable cell line that constitutively expresses Sonic Hedgehog, providing a consistent model for studying HHAT inhibition.
Materials:
HEK293 cells
Expression vector containing the human SHH gene and a selectable marker (e.g., neomycin resistance)
Transfection reagent (e.g., Lipofectamine 3000)
Selection antibiotic (e.g., G418)
Complete growth medium
Protocol:
Transfection: Seed HEK293 cells in a 6-well plate to be 70-90% confluent on the day of transfection. Transfect the cells with the SHH expression vector according to the manufacturer's protocol for your chosen transfection reagent.
Selection: 48 hours post-transfection, begin selection by adding the appropriate concentration of the selection antibiotic (e.g., 400-800 µg/mL G418) to the complete growth medium.
Clonal Expansion: Replace the selection medium every 3-4 days. Monitor the cells and allow resistant colonies to form. Isolate individual colonies using cloning cylinders or by limiting dilution and expand them in separate wells.
Validation: Screen the expanded clones for SHH expression by Western blot or qPCR to identify a high-expressing, stable clone for your experiments.
Cytotoxicity Assay
Objective: To determine the cytotoxic effect of IMP-1575 on HEK293 cells and establish a safe concentration range for subsequent experiments.
Materials:
HEK293 or HEK293 SHH+ cells
IMP-1575
96-well clear-bottom black plates
CellTiter-Glo® Luminescent Cell Viability Assay kit or MTS assay kit
Plate reader with luminescence or absorbance detection capabilities
Protocol:
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight.
Compound Treatment: Prepare a serial dilution of IMP-1575 in complete growth medium. A suggested starting range is 0.1 µM to 100 µM. Add the desired concentrations of IMP-1575 to the wells. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest IMP-1575 concentration.
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
Assay: Perform the cell viability assay according to the manufacturer's instructions (e.g., CellTiter-Glo®).
Data Analysis: Measure luminescence or absorbance using a plate reader. Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value.
Objective: To measure the activity of HHAT within HEK293 cells and assess the inhibitory effect of IMP-1575. This protocol is adapted from established in vitro assays and may require optimization.
Materials:
HEK293 SHH+ cells
IMP-1575
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
Fatty acid probe (e.g., a clickable or fluorescently-tagged palmitate analog)
Streptavidin-coated plates (if using a biotinylated SHH substrate)
Antibody against SHH
Secondary antibody conjugated to a fluorescent reporter
Fluorescence plate reader
Protocol:
Treatment: Treat HEK293 SHH+ cells with varying concentrations of IMP-1575 for a predetermined time (e.g., 4-24 hours).
Metabolic Labeling: Add the fatty acid probe to the cell culture medium and incubate for a time sufficient for incorporation into SHH (e.g., 2-4 hours).
Cell Lysis: Wash the cells with PBS and lyse them in cold lysis buffer.
Immunoprecipitation (Optional): Immunoprecipitate SHH from the cell lysates using an anti-SHH antibody to enrich for the protein of interest.
Detection:
Click Chemistry: If a clickable probe was used, perform the click reaction with a fluorescent azide or alkyne reporter.
Direct Fluorescence: If a fluorescently-tagged probe was used, directly measure the fluorescence.
Quantification: Measure the fluorescence signal using a plate reader. A decrease in signal in IMP-1575-treated cells compared to the vehicle control indicates HHAT inhibition.
Western Blot Analysis of Hedgehog Pathway Components
Objective: To analyze the protein levels of key components of the Hedgehog signaling pathway (e.g., SHH, GLI1, Ptch1) in HEK293 cells following treatment with IMP-1575.
Materials:
HEK293 SHH+ cells
IMP-1575
RIPA buffer with protease and phosphatase inhibitors
BCA Protein Assay Kit
SDS-PAGE gels and running buffer
Transfer buffer and PVDF membranes
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
Cell Treatment and Lysis: Seed cells in 6-well plates. Treat with desired concentrations of IMP-1575 for 24-48 hours. Wash cells with cold PBS and lyse in RIPA buffer.
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.
Immunoblotting:
Block the membrane in blocking buffer for 1 hour at room temperature.
Incubate the membrane with primary antibodies overnight at 4°C.
Wash the membrane with TBST.
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
Wash the membrane with TBST.
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Use β-actin as a loading control.
Quantitative PCR (qPCR) Analysis of Hedgehog Target Genes
Objective: To measure the mRNA expression levels of Hedgehog target genes (e.g., GLI1, PTCH1) in HEK293 cells treated with IMP-1575.
Materials:
HEK293 SHH+ cells
IMP-1575
RNA extraction kit (e.g., RNeasy Mini Kit)
cDNA synthesis kit
qPCR master mix (e.g., SYBR Green)
Primers for GLI1, PTCH1, and a housekeeping gene (e.g., GAPDH, ACTB)
qPCR instrument
Protocol:
Cell Treatment and RNA Extraction: Treat cells as described for the Western blot protocol. Extract total RNA from the cells using a commercial kit according to the manufacturer's instructions.
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
qPCR: Set up the qPCR reactions with the cDNA, primers, and qPCR master mix. Run the qPCR program on a real-time PCR instrument.
Data Analysis: Analyze the qPCR data using the ΔΔCt method. Normalize the expression of the target genes to the housekeeping gene. A decrease in the expression of GLI1 and PTCH1 in IMP-1575-treated cells would indicate inhibition of the Hedgehog pathway.
Visualizations
Caption: Hedgehog Signaling Pathway and the Point of IMP-1575 Inhibition.
Application
Application Note: Utilizing the Inactive Enantiomer of IMP-1575 as a Negative Control for Hedgehog Acyltransferase (HHAT) Inhibition Studies
Audience: Researchers, scientists, and drug development professionals. Introduction IMP-1575 is a potent, cell-active small molecule inhibitor of Hedgehog acyltransferase (HHAT).[1][2][3] HHAT is a crucial enzyme in the...
Author: BenchChem Technical Support Team. Date: November 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
IMP-1575 is a potent, cell-active small molecule inhibitor of Hedgehog acyltransferase (HHAT).[1][2][3] HHAT is a crucial enzyme in the Hedgehog (Hh) signaling pathway, responsible for the palmitoylation of the Sonic Hedgehog (SHH) protein, a modification essential for its signaling activity.[3][4] Dysregulation of the Hh pathway is implicated in various forms of cancer, making HHAT an attractive therapeutic target.[3][4]
IMP-1575 exhibits an (R)-configuration at the 4-position of its core structure, which is essential for its inhibitory activity.[2][5] Its corresponding (S)-enantiomer is inactive against HHAT and therefore serves as an ideal negative control for in vitro and in-cell experiments.[3][5] The use of a structurally similar but inactive enantiomer as a negative control is a rigorous method to ensure that the observed biological effects of the active compound are due to on-target inhibition and not off-target effects or non-specific compound properties.[6] This application note provides detailed protocols for using IMP-1575 and its inactive enantiomer to study HHAT inhibition.
Data Presentation
The following tables summarize the quantitative data for IMP-1575 and its inactive (S)-enantiomer.
Table 1: In Vitro Inhibitory Activity against Purified HHAT
Herein are detailed protocols for key experiments to assess the activity of IMP-1575 and its inactive enantiomer.
Purified HHAT Inhibition Assay
This protocol describes a biochemical assay to determine the IC50 value of inhibitors against purified HHAT.
Materials:
Purified HHAT enzyme
Palmitoyl-Coenzyme A (Pal-CoA)
N-terminal SHH peptide substrate
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.05% CHAPS)
IMP-1575 and its inactive (S)-enantiomer
Detection reagent (e.g., a fluorescent probe that reacts with the free thiol on Coenzyme A)
384-well assay plates
Plate reader
Procedure:
Prepare serial dilutions of IMP-1575 and its inactive enantiomer in DMSO. Further dilute in Assay Buffer to the desired final concentrations.
Add the diluted compounds to the wells of a 384-well plate. Include a DMSO-only control (vehicle) and a no-enzyme control.
Add the purified HHAT enzyme to each well (except the no-enzyme control) and incubate for 15 minutes at room temperature to allow for compound binding.
Initiate the enzymatic reaction by adding a mixture of Pal-CoA and the SHH peptide substrate to each well.
Incubate the reaction at 37°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
Stop the reaction by adding a stopping solution or by proceeding directly to the detection step.
Add the detection reagent and incubate as per the manufacturer's instructions.
Measure the signal (e.g., fluorescence) using a plate reader.
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular SHH Palmitoylation Assay
This protocol outlines a method to assess the effect of IMP-1575 on the palmitoylation of Sonic Hedgehog in a cellular context.
Materials:
HEK293T cells
Expression vector for SHH with a tag (e.g., HA-tag)
Lipofectamine or other transfection reagent
DMEM supplemented with 10% FBS
IMP-1575 and its inactive (S)-enantiomer
Click-chemistry compatible palmitic acid analog (e.g., 17-octadecynoic acid)
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
Biotin-azide and click chemistry reaction buffer
Streptavidin-agarose beads
SDS-PAGE gels and Western blotting reagents
Anti-HA antibody
Procedure:
Seed HEK293T cells in 6-well plates and grow to 70-80% confluency.
Transfect the cells with the SHH expression vector.
After 24 hours, replace the medium with fresh medium containing the palmitic acid analog and the desired concentrations of IMP-1575, its inactive enantiomer, or DMSO (vehicle control).
Incubate for 18-24 hours.
Wash the cells with PBS and lyse them in lysis buffer.
Clarify the lysates by centrifugation.
Perform a click chemistry reaction by adding biotin-azide and the reaction buffer to the lysates. Incubate for 1 hour at room temperature.
Capture the biotinylated (palmitoylated) SHH by incubating the lysates with streptavidin-agarose beads for 2 hours at 4°C.
Wash the beads several times with lysis buffer.
Elute the captured proteins by boiling in SDS-PAGE sample buffer.
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
Perform a Western blot using an anti-HA antibody to detect the amount of palmitoylated SHH.
Analyze the band intensities to determine the effect of the compounds on SHH palmitoylation.
SHH Signaling Pathway Reporter Assay
This protocol uses a dual-luciferase reporter assay to measure the downstream effects of HHAT inhibition on the SHH signaling pathway.
Materials:
Shh-LIGHT2 cells (or other suitable reporter cell line) containing a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control.
Conditioned medium from cells expressing SHH, or recombinant SHH.
DMEM supplemented with 10% FBS.
IMP-1575 and its inactive (S)-enantiomer.
Dual-Luciferase Reporter Assay System.
96-well cell culture plates.
Luminometer.
Procedure:
Seed Shh-LIGHT2 cells in a 96-well plate.
After 24 hours, treat the cells with various concentrations of IMP-1575, its inactive enantiomer, or DMSO in the presence of SHH-conditioned medium or recombinant SHH.
Incubate for 48-72 hours to allow for reporter gene expression.
Lyse the cells using the passive lysis buffer from the Dual-Luciferase Reporter Assay System.
Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
Calculate the percent inhibition of SHH signaling for each compound concentration relative to the DMSO control.
Plot the normalized luciferase activity against the logarithm of the compound concentration to determine the potency of the inhibitor.
Visualizations
The following diagrams illustrate the Hedgehog signaling pathway and the experimental workflows.
Caption: Hedgehog Signaling Pathway and the role of IMP-1575.
Caption: Workflow for assessing HHAT inhibition.
Conclusion
The availability of IMP-1575 and its inactive (S)-enantiomer provides a powerful toolset for researchers studying the Hedgehog signaling pathway.[3][5] The use of the inactive enantiomer as a negative control is critical for validating that the observed cellular and biochemical effects of IMP-1575 are a direct result of HHAT inhibition. The protocols and data presented in this application note offer a comprehensive guide for the effective use of these chemical probes in Hedgehog pathway research.
Application Notes and Protocols: Acyl-cLIP Assay for Measuring IMP-1575 Potency
For Researchers, Scientists, and Drug Development Professionals Introduction IMP-1575 is a potent and selective small-molecule inhibitor of Hedgehog Acyltransferase (HHAT), a key enzyme in the Hedgehog (Hh) signaling pat...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
IMP-1575 is a potent and selective small-molecule inhibitor of Hedgehog Acyltransferase (HHAT), a key enzyme in the Hedgehog (Hh) signaling pathway.[1][2][3] The Hh pathway is crucial during embryonic development and its aberrant activation is implicated in the growth and progression of several types of cancer.[3] HHAT catalyzes the essential N-terminal palmitoylation of Hedgehog proteins, a post-translational modification required for their signaling activity.[3][4][5] By inhibiting HHAT, IMP-1575 effectively blocks the Hh signaling cascade, making it a promising candidate for targeted cancer therapy.
The Acyl-coupled Lipophilic Induction of Polarization (Acyl-cLIP) assay is a robust, high-throughput biochemical method ideal for determining the potency of HHAT inhibitors like IMP-1575.[4][6][7] This fluorescence polarization-based assay measures the enzymatic activity of HHAT in real-time by monitoring the change in polarization of a fluorescently labeled peptide substrate upon its acylation. The Acyl-cLIP assay offers a non-radioactive, sensitive, and efficient alternative to traditional methods for screening and characterizing enzyme inhibitors.[8][9][10][11]
These application notes provide a detailed protocol for utilizing the Acyl-cLIP assay to measure the potency of IMP-1575 against HHAT, along with a summary of its inhibitory activity and a visualization of the relevant biological and experimental workflows.
Data Presentation: Potency of IMP-1575
The inhibitory potency of IMP-1575 against HHAT has been characterized using the Acyl-cLIP assay and further validated in cellular assays. The compound demonstrates nanomolar to low micromolar activity, establishing it as a highly potent HHAT inhibitor.
Competitive inhibitor with respect to Palmitoyl-CoA.[12][13]
Cellular YnPal Tagging Assay
IC50
76 nM
Inhibition of Sonic Hedgehog (SHH) palmitoylation in cells.[4]
Light2 Cellular Signaling Assay
EC50
99 nM
Inhibition of the Hedgehog signaling pathway in cells.[4]
Signaling Pathway and Experimental Workflow
To understand the context of IMP-1575's action and the experimental approach to its characterization, the following diagrams illustrate the Hedgehog signaling pathway and the Acyl-cLIP assay workflow.
Hedgehog Signaling Pathway and HHAT Inhibition by IMP-1575.
Acyl-cLIP Assay Experimental Workflow.
Experimental Protocols
Materials and Reagents
Purified HHAT: Human HHAT enzyme, purified from a suitable expression system (e.g., HEK293 cells).
Fluorescent SHH Peptide Substrate: A synthetic peptide corresponding to the N-terminus of Sonic Hedgehog, labeled with a fluorescent probe (e.g., FAM). A typical sequence is CGPGRGFGKR(K-FAM)G-CONH₂.[14]
Palmitoyl-CoA: The acyl donor substrate.
IMP-1575: The inhibitor, dissolved in DMSO to create a stock solution for serial dilutions.
Assay Buffer: For example, 167 mM MES, pH 6.5, 0.083% (w/v) Octyl Glucoside (OG), and 1 mM DTT (added fresh).[10]
Detergent: N-dodecyl-β-D-maltoside (DDM) for maintaining HHAT solubility.
384-well plates: Black, low-volume, non-binding surface plates are recommended.
Fluorescence Polarization Plate Reader: Capable of measuring fluorescence polarization at the appropriate excitation and emission wavelengths for the chosen fluorophore.
Acyl-cLIP Assay Protocol for IMP-1575 IC50 Determination
This protocol is adapted from established methods for measuring HHAT activity and inhibition.[4][10][14]
Preparation of Reagents:
Prepare serial dilutions of IMP-1575 in DMSO. A typical starting concentration for the dilution series could be 100 µM.
Further dilute the IMP-1575 serial dilutions in assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
Prepare working solutions of purified HHAT, fluorescent SHH peptide, and Palmitoyl-CoA in assay buffer. The final concentrations will need to be optimized, but typical ranges are:
Add the diluted IMP-1575 or vehicle control (DMSO in assay buffer) to the appropriate wells.
Add the purified HHAT enzyme to all wells except the "no enzyme" controls.
Add the fluorescent SHH peptide substrate to all wells.
The final volume at this stage should be a portion of the total reaction volume (e.g., 15 µL of a 20 µL final volume).
Pre-incubation:
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
Reaction Initiation and Incubation:
Initiate the enzymatic reaction by adding Palmitoyl-CoA to all wells.
Immediately mix the plate by gentle shaking.
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes). The reaction time should be within the linear range of the enzymatic reaction.
Detection:
Measure the fluorescence polarization of each well using a plate reader. Set the excitation and emission wavelengths appropriate for the fluorophore used (e.g., 485 nm excitation and 520 nm emission for FAM).
Data Analysis:
The fluorescence polarization values are directly proportional to the amount of acylated peptide product.
Normalize the data using "no enzyme" (or 100% inhibition) and "vehicle control" (0% inhibition) wells.
Plot the percentage of inhibition against the logarithm of the IMP-1575 concentration.
Determine the IC50 value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism).[15]
Conclusion
The Acyl-cLIP assay is a powerful and reliable method for determining the potency of HHAT inhibitors such as IMP-1575. Its high-throughput nature and real-time kinetic capabilities facilitate the rapid screening and detailed characterization of potential drug candidates targeting the Hedgehog signaling pathway. The data presented and the protocol provided herein serve as a comprehensive resource for researchers and drug development professionals working on novel cancer therapeutics.
Probing Hedgehog Signaling In Vitro with IMP-1575: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for utilizing IMP-1575, a potent and selective Hedgehog Acyltransferase (HHAT) inhibitor, in...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing IMP-1575, a potent and selective Hedgehog Acyltransferase (HHAT) inhibitor, in in vitro studies of the Hedgehog (Hh) signaling pathway. IMP-1575 serves as a valuable chemical probe to investigate the crucial role of Sonic Hedgehog (SHH) palmitoylation in cellular processes and disease models.
Introduction to IMP-1575 and Hedgehog Signaling
The Hedgehog signaling pathway is a critical regulator of embryonic development and tissue homeostasis. Its aberrant activation is implicated in the initiation and progression of various cancers. A key post-translational modification essential for Hh signaling is the N-terminal palmitoylation of the Sonic Hedgehog (SHH) protein, a reaction catalyzed by the enzyme Hedgehog Acyltransferase (HHAT).
IMP-1575 is a small molecule inhibitor that specifically targets HHAT, preventing the attachment of palmitate to SHH.[1][2] This inhibition effectively blocks the secretion and subsequent signaling activity of SHH, making IMP-1575 a powerful tool for dissecting the Hh pathway in vitro.[1][3] For robust experimental design, a stereoisomer of IMP-1575, the (S)-enantiomer, is available and serves as an inactive control, showing no inhibition of HHAT.[1][2]
Quantitative Data Summary
The potency of IMP-1575 has been characterized in various in vitro assays. The following tables summarize the key quantitative data for IMP-1575 and its inactive enantiomer.
Table 1: Potency of IMP-1575 in various in vitro assays.
Signaling Pathway and Mechanism of Action
The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (like SHH) to its receptor Patched (PTCH). This binding relieves the inhibition of Smoothened (SMO), a G protein-coupled receptor-like protein. Activated SMO then triggers a downstream cascade culminating in the activation and nuclear translocation of GLI transcription factors, which regulate the expression of Hh target genes. The palmitoylation of SHH by HHAT is a prerequisite for its secretion and signaling activity. IMP-1575 acts by inhibiting HHAT, thereby preventing this crucial lipid modification.
Figure 1: Hedgehog signaling pathway and IMP-1575's mechanism of action.
Experimental Protocols
Here we provide detailed protocols for two key in vitro applications for studying Hedgehog signaling with IMP-1575.
Dual-Luciferase Reporter Assay for Hedgehog Pathway Activity
This assay measures the transcriptional activity of the GLI transcription factors, providing a quantitative readout of Hedgehog pathway activation.
Materials:
NIH-3T3 cells stably expressing a Gli-dependent firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter (e.g., Light2 cells).
Preparation of SHH-Conditioned Medium:
a. Culture HEK293a-SHH+ cells in DMEM with 10% FBS.
b. When cells reach ~80% confluency, switch to low-serum medium (e.g., DMEM with 2% FBS) and incubate for 24-48 hours.
c. Collect the conditioned medium, centrifuge to remove cell debris, and filter-sterilize. This can be stored at 4°C for short-term or -80°C for long-term use.
Cell Seeding:
a. Seed NIH-3T3 Light2 cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.
b. Culture the cells in DMEM supplemented with 10% CS.
Treatment:
a. After 24 hours, replace the medium with low-serum medium (e.g., DMEM with 0.5% CS).
b. Prepare serial dilutions of IMP-1575 and the inactive (S)-enantiomer in the low-serum medium. Also, prepare a vehicle control (DMSO).
c. Add the different concentrations of the compounds to the respective wells.
d. Induce Hedgehog signaling by adding the SHH-conditioned medium to all wells except for the negative control.
e. Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.
Luciferase Assay:
a. After incubation, lyse the cells using the passive lysis buffer provided in the Dual-Luciferase® Reporter Assay System.
b. Measure firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.
Data Analysis:
a. Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for cell viability and transfection efficiency.
b. Plot the normalized luciferase activity against the log concentration of IMP-1575 to determine the EC50 value.
Figure 2: Experimental workflow for the Dual-Luciferase Reporter Assay.
Cellular SHH Palmitoylation Assay using Metabolic Labeling
This assay directly measures the inhibition of SHH palmitoylation in cells by IMP-1575 using a "clickable" palmitic acid analog.
Materials:
HEK293a cells overexpressing SHH.
DMEM with 10% FBS.
IMP-1575 and inactive (S)-enantiomer (dissolved in DMSO).
Alkyne-functionalized palmitic acid analog (e.g., YnPal).
Click chemistry reagents (e.g., azide-biotin or azide-fluorophore, copper(I) catalyst, ligand).
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
Streptavidin beads (for biotin pull-down) or fluorescence imaging system.
SDS-PAGE and Western blotting reagents.
Anti-SHH antibody.
Protocol:
Cell Culture and Treatment:
a. Seed HEK293a-SHH+ cells in culture plates.
b. After 24 hours, treat the cells with various concentrations of IMP-1575, the inactive enantiomer, or vehicle (DMSO) for a predetermined time (e.g., 4-6 hours).
Metabolic Labeling:
a. Add the alkyne-palmitic acid analog (YnPal) to the culture medium and incubate for a labeling period (e.g., 4 hours).
Cell Lysis:
a. Wash the cells with PBS and lyse them in lysis buffer.
b. Quantify the protein concentration of the lysates.
Click Chemistry Reaction:
a. To an equal amount of protein lysate from each condition, add the click chemistry reaction cocktail (azide-biotin or azide-fluorophore, copper catalyst, and ligand).
b. Incubate at room temperature to allow the cycloaddition reaction to occur, which conjugates the biotin or fluorophore to the alkyne-labeled palmitoylated SHH.
Detection and Analysis:
For Biotin-Azide:
a. Perform a pull-down of biotinylated proteins using streptavidin beads.
b. Elute the bound proteins and analyze by SDS-PAGE and Western blotting using an anti-SHH antibody.
c. Quantify the band intensity to determine the level of SHH palmitoylation.
For Fluorophore-Azide:
a. Analyze the labeled lysates directly by in-gel fluorescence scanning after SDS-PAGE.
b. The fluorescence signal corresponding to the molecular weight of SHH indicates the extent of palmitoylation.
Data Analysis:
a. Normalize the signal for palmitoylated SHH to the total SHH protein levels (from a parallel Western blot of the input lysates).
b. Plot the normalized signal against the log concentration of IMP-1575 to calculate the IC50 value.
Figure 3: Workflow for the cellular SHH palmitoylation assay.
Conclusion
IMP-1575 is a highly effective and specific tool for the in vitro investigation of Hedgehog signaling. Its ability to potently inhibit HHAT allows for the detailed study of the role of SHH palmitoylation in various biological contexts. The provided protocols for a dual-luciferase reporter assay and a cellular palmitoylation assay offer robust methods for characterizing the effects of IMP-1575 and for screening other potential modulators of the Hedgehog pathway. The availability of an inactive enantiomer further enhances the rigor of these studies by providing a reliable negative control. These applications are crucial for advancing our understanding of Hedgehog signaling in health and disease and for the development of novel therapeutic strategies.
How to optimize IMP-1575 concentration for maximum efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing IMP-1575, a potent and selective Hedgehog acyltransferase (HHAT) inhibitor. Here...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing IMP-1575, a potent and selective Hedgehog acyltransferase (HHAT) inhibitor. Here you will find troubleshooting guides and FAQs to optimize your experimental outcomes.
General Information
IMP-1575 is a high-potency small molecule inhibitor of Hedgehog acyltransferase (HHAT).[1][2] It functions as a competitive inhibitor of Palmitoyl-CoA (Pal-CoA), binding directly to the HHAT active site.[1][3] This action blocks the essential palmitoylation of Sonic Hedgehog (SHH) protein, a critical step for its signaling activity.[3][4] By inhibiting HHAT, IMP-1575 effectively suppresses the SHH signaling pathway, which is implicated in embryonic development and various forms of cancer.[4][5]
Experimental Protocols
Optimizing the concentration of IMP-1575 is crucial for achieving maximal efficacy while minimizing potential off-target effects. Below are detailed protocols for key experiments.
Protocol 1: Determination of IC50 in a Biochemical HHAT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of IMP-1575 against purified HHAT.
Materials:
Purified HHAT enzyme
IMP-1575
Palmitoyl-CoA (Pal-CoA)
Fluorescently labeled SHH peptide substrate
Assay buffer
384-well plates
Plate reader
Procedure:
Prepare a serial dilution of IMP-1575 in DMSO. A typical starting range is from 1 nM to 100 µM.
Add the diluted IMP-1575 or vehicle control (DMSO) to the wells of a 384-well plate.
Add the purified HHAT enzyme to each well and incubate for 30 minutes at room temperature.
Initiate the enzymatic reaction by adding the SHH peptide substrate and Pal-CoA.
Incubate the plate for 60 minutes at 30°C.
Measure the fluorescence signal using a plate reader.
Calculate the percent inhibition for each concentration of IMP-1575 relative to the vehicle control.
Plot the percent inhibition against the log concentration of IMP-1575 and use a non-linear regression model to determine the IC50 value.
Protocol 2: Cellular Target Engagement Assay
This protocol is designed to confirm that IMP-1575 is engaging with its target, HHAT, within a cellular context.
Materials:
Cells expressing HHAT and a tagged-SHH construct
IMP-1575
Cell lysis buffer
Antibodies for immunoprecipitation and Western blotting
SDS-PAGE and Western blotting equipment
Procedure:
Culture the cells to 70-80% confluency.
Treat the cells with a range of IMP-1575 concentrations (e.g., 10 nM to 50 µM) or a vehicle control for 4-24 hours.
Lyse the cells and quantify the protein concentration.
Perform immunoprecipitation for the tagged-SHH protein.
Analyze the palmitoylation status of SHH via Western blot. A decrease in the signal corresponding to palmitoylated SHH indicates target engagement.
Alternatively, a cellular thermal shift assay (CETSA) can be performed to demonstrate direct binding of IMP-1575 to HHAT.
Dependent on formulation and route of administration
Mandatory Visualizations
Diagram 1: SHH signaling pathway with IMP-1575 inhibition of HHAT.
Diagram 2: Experimental workflow for optimizing IMP-1575 concentration.
Troubleshooting Guide
Q1: My IC50 value for IMP-1575 is significantly different from the published value of 0.75 µM.
A1: Several factors can contribute to this discrepancy:
Enzyme Purity and Activity: Ensure that the purified HHAT enzyme you are using is of high purity and activity. Variations in enzyme quality can significantly impact IC50 values.
Assay Conditions: Check that all assay parameters, including buffer composition, substrate concentrations, and incubation times, are consistent with established protocols.
Compound Integrity: Verify the purity and integrity of your IMP-1575 stock. The compound may have degraded if not stored properly.
Instrumentation: Ensure your plate reader is calibrated and functioning correctly.
Q2: I am not observing any inhibition of the SHH pathway in my cellular assay, even at high concentrations of IMP-1575.
A2: This could be due to several reasons:
Cell Line Specificity: Confirm that your chosen cell line expresses HHAT and is responsive to SHH signaling.
Compound Permeability: While IMP-1575 is cell-active, issues with cell permeability in specific cell lines cannot be entirely ruled out.
Inactive Compound: Test the activity of your IMP-1575 stock in a biochemical assay to confirm it is active.
Experimental Timeline: The time course of your experiment may need to be optimized. Inhibition of SHH signaling may take longer to become apparent in some assays.
Q3: I am observing significant cytotoxicity at concentrations where I expect to see specific inhibition.
A3: It is important to distinguish between specific, on-target effects and general cytotoxicity:
Determine the Therapeutic Window: Perform a dose-response curve for cytotoxicity (e.g., using an MTS or CellTiter-Glo assay) and compare it to the dose-response for target inhibition. This will define the therapeutic window for IMP-1575 in your system.
Use the Inactive Enantiomer: A stereoisomer of IMP-1575, the (S)-enantiomer, is known to be inactive against HHAT.[3][4] Use this as a negative control to determine if the observed cytotoxicity is due to off-target effects.
Reduce Incubation Time: Shorter incubation times may be sufficient to observe target inhibition while minimizing cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for IMP-1575?
A1: IMP-1575 is typically dissolved in DMSO to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be stored in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.
Q2: Is there a negative control available for IMP-1575?
A2: Yes, the (S)-enantiomer of IMP-1575 is an excellent negative control as it does not inhibit HHAT.[3][4] Comparing the effects of IMP-1575 to its inactive enantiomer can help to confirm that the observed biological effects are due to specific inhibition of HHAT.
Q3: Can IMP-1575 be used in in vivo studies?
A3: While IMP-1575 is a potent and valuable tool for in vitro studies, its in vivo stability may not be suitable for all preclinical development.[4] It is recommended to perform pharmacokinetic studies to determine its suitability for your specific in vivo model.
Q4: Where can I find more information about the binding mode of IMP-1575?
A4: The binding mode of IMP-1575 to HHAT has been determined by photoaffinity labeling and cryo-electron microscopy.[1][3] These studies show that IMP-1575 binds to the active site of HHAT and competitively inhibits the binding of Pal-CoA.[1][5]
IMP-1575 stability and degradation in cell culture media
Welcome to the technical support center for IMP-1575, a potent and selective Hedgehog acyltransferase (HHAT) inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in s...
Author: BenchChem Technical Support Team. Date: November 2025
Welcome to the technical support center for IMP-1575, a potent and selective Hedgehog acyltransferase (HHAT) inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing IMP-1575 in their cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and effective use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is IMP-1575 and what is its mechanism of action?
A1: IMP-1575 is a small molecule inhibitor of Hedgehog acyltransferase (HHAT).[1] It functions as a potent, competitive inhibitor with respect to Palmitoyl-Coenzyme A (Pal-CoA), a substrate of HHAT.[2][3] By binding to the active site of HHAT, IMP-1575 blocks the access of Pal-CoA to key catalytic residues, thereby preventing the palmitoylation of the Sonic Hedgehog (SHH) protein.[2][4] This inhibition of SHH palmitoylation effectively suppresses the Hedgehog signaling pathway.[2][4]
Q2: What are the recommended storage conditions for IMP-1575?
A2: Proper storage of IMP-1575 is crucial for maintaining its stability and activity. For the solid powder form, it is recommended to store it at -20°C for up to one year. In a solvent such as DMSO, stock solutions should be stored at -80°C for up to six months. To avoid repeated freeze-thaw cycles, it is advisable to prepare single-use aliquots of the stock solution.
Q3: What is the solubility of IMP-1575?
A3: IMP-1575 is soluble in dimethyl sulfoxide (DMSO) at a concentration of 10 mM. For cell culture experiments, it is common practice to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium.
Q4: Does IMP-1575 have any known off-target effects?
A4: Cellular assays have shown that IMP-1575 has no detectable off-target toxicity in vitro at concentrations where it effectively inhibits HHAT.[4][5] However, as with any small molecule inhibitor, it is good practice to include appropriate controls in your experiments to monitor for any potential unintended effects on your specific cell type.
Q5: Where can I find information on the stability of IMP-1575 in my specific cell culture medium?
A5: Currently, there is limited publicly available data on the stability and degradation of IMP-1575 in specific cell culture media such as DMEM or RPMI. The stability of a compound can be influenced by various components within the media. Therefore, it is recommended to perform a stability study under your specific experimental conditions. This technical support center provides a detailed protocol for conducting such a study.
Troubleshooting Guide
This guide addresses common issues that may arise when working with IMP-1575 in cell culture experiments.
Problem
Possible Cause
Suggested Solution
Inconsistent or unexpected experimental results
IMP-1575 degradation: The compound may not be stable under your specific cell culture conditions (e.g., temperature, light exposure, media components).
Perform a stability study of IMP-1575 in your cell culture medium to determine its half-life. Prepare fresh dilutions from a frozen stock solution for each experiment. Minimize exposure of the compound to light.
Inaccurate concentration: Errors in preparing the stock solution or dilutions can lead to inconsistent results.
Ensure accurate weighing of the compound and use calibrated pipettes for dilutions. Prepare a fresh dilution series for each experiment.
Cell health and passage number: Variations in cell health or using cells at a high passage number can affect their response to treatment.
Use cells that are healthy, in the logarithmic growth phase, and within a consistent and low passage number range.
Reduced or no inhibitory effect observed
Insufficient concentration: The concentration of IMP-1575 may be too low to effectively inhibit HHAT in your cell type.
Perform a dose-response experiment to determine the optimal concentration of IMP-1575 for your specific cell line and experimental conditions.
Compound precipitation: If the final concentration of DMSO in the media is too high, or if the compound's solubility limit is exceeded, it may precipitate out of solution.
Ensure the final DMSO concentration in your cell culture medium is low (typically ≤ 0.5%) and does not affect cell viability. Visually inspect the media for any signs of precipitation after adding the compound.
Observed cytotoxicity or changes in cell morphology
Compound toxicity at high concentrations: Although generally non-toxic at effective concentrations, very high concentrations of any compound can be cytotoxic.
Perform a cell viability assay (e.g., MTT, CCK-8) to determine the cytotoxic threshold of IMP-1575 for your cell line. Use a concentration that effectively inhibits the target without significantly impacting cell viability.
Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.
Include a vehicle control (media with the same concentration of DMSO as the highest IMP-1575 concentration) in all experiments to assess the effect of the solvent on cell viability and morphology.
Experimental Protocols
Protocol 1: Assessing the Stability of IMP-1575 in Cell Culture Media
Objective: To determine the half-life of IMP-1575 in a specific cell culture medium over time.
Materials:
IMP-1575
Cell culture medium of interest (e.g., DMEM, RPMI) supplemented with serum and other additives as required for your cell line.
Sterile microcentrifuge tubes or a multi-well plate.
Incubator set to 37°C and 5% CO₂.
Analytical method for quantifying IMP-1575 (e.g., LC-MS/MS).
Methodology:
Preparation of IMP-1575 Spiked Media:
Prepare a stock solution of IMP-1575 in DMSO (e.g., 10 mM).
Spike the pre-warmed cell culture medium with the IMP-1575 stock solution to a final concentration relevant to your experiments (e.g., 1 µM). Ensure the final DMSO concentration is non-toxic to your cells (e.g., ≤ 0.1%).
Prepare a sufficient volume to collect samples at all time points.
Incubation:
Aliquot the IMP-1575 spiked media into sterile tubes or wells of a plate.
Incubate the samples at 37°C in a 5% CO₂ incubator.
Sample Collection:
Collect samples at various time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).
At each time point, transfer an aliquot of the medium to a clean tube and immediately store it at -80°C until analysis to prevent further degradation.
Sample Analysis:
Quantify the concentration of IMP-1575 in each sample using a validated analytical method such as LC-MS/MS (see Protocol 2).
Data Analysis:
Plot the concentration of IMP-1575 versus time.
Calculate the half-life (t₁/₂) of IMP-1575 in the cell culture medium using first-order decay kinetics.
Protocol 2: Quantification of IMP-1575 in Cell Culture Media by LC-MS/MS
Objective: To develop a method for the accurate quantification of IMP-1575 in cell culture media samples.
Materials:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
Appropriate LC column (e.g., C18).
IMP-1575 analytical standard.
Internal standard (IS) (a structurally similar compound not present in the sample).
Acetonitrile (ACN), methanol (MeOH), formic acid (FA), and ultrapure water.
Cell culture media for matrix-matched calibration standards.
Methodology:
Preparation of Standards and Quality Controls (QCs):
Prepare a stock solution of IMP-1575 and the IS in a suitable organic solvent (e.g., DMSO or MeOH).
Prepare a series of calibration standards by spiking the cell culture medium with known concentrations of IMP-1575.
Prepare QC samples at low, medium, and high concentrations in the same manner.
Sample Preparation (Protein Precipitation):
To 50 µL of each standard, QC, and study sample, add 150 µL of cold ACN containing the IS.
Vortex thoroughly to precipitate proteins.
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C.
Transfer the supernatant to a new tube or well plate for LC-MS/MS analysis.
LC-MS/MS Analysis:
Chromatography: Develop a gradient elution method using mobile phases such as water with 0.1% FA and ACN with 0.1% FA to achieve good separation of IMP-1575 and the IS from matrix components.
Mass Spectrometry: Optimize the MS parameters (e.g., ion source, collision energy) for the detection of IMP-1575 and the IS using multiple reaction monitoring (MRM).
Data Analysis:
Construct a calibration curve by plotting the peak area ratio (IMP-1575/IS) against the nominal concentration of the calibration standards.
Use the calibration curve to determine the concentration of IMP-1575 in the unknown samples.
Visualizations
Caption: Simplified Hedgehog signaling pathway and the inhibitory action of IMP-1575.
Caption: Experimental workflow for assessing IMP-1575 stability in cell culture media.
Caption: Logical troubleshooting guide for common issues with IMP-1575 experiments.
This technical support resource provides guidance for researchers and scientists using IMP-1575 in their experiments. Find troubleshooting tips, frequently asked questions, and detailed protocols to ensure successful han...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support resource provides guidance for researchers and scientists using IMP-1575 in their experiments. Find troubleshooting tips, frequently asked questions, and detailed protocols to ensure successful handling and application of this potent HHAT inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving IMP-1575?
For initial stock solutions, it is highly recommended to use dimethyl sulfoxide (DMSO). IMP-1575 has a known solubility of 10 mM in DMSO.[1] For most in vitro applications, preparing a concentrated stock in DMSO is the first step.
Q2: Can I dissolve IMP-1575 directly in aqueous buffers like PBS?
Directly dissolving IMP-1575 in aqueous buffers is not recommended due to its likely poor solubility. It is best practice to first create a concentrated stock solution in an organic solvent like DMSO and then dilute this stock into your aqueous experimental medium. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed a level that could cause cellular toxicity (typically <0.5% v/v).
Q3: My IMP-1575 is not dissolving completely. What should I do?
If you encounter solubility issues, please refer to the troubleshooting guide below for a systematic approach to resolving the problem. Common techniques include gentle warming and sonication.
Q4: What is the appearance and molecular weight of IMP-1575?
IMP-1575 is a solid, with some suppliers describing it as an oil or a faint yellow to yellow-orange solid. It has a molecular weight of 343.49 g/mol .[1]
Q5: How should I store IMP-1575 solutions?
Stock solutions of IMP-1575 in DMSO should be stored at -20°C or -80°C to maintain stability.[1] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guide for Solubility Issues
If you are experiencing difficulty dissolving IMP-1575, follow these steps:
Step
Action
Rationale
Caution
1
Verify Solvent
Ensure you are using high-purity, anhydrous DMSO for your stock solution.
Water content in DMSO can significantly reduce the solubility of hydrophobic compounds.
2
Gentle Warming
Warm the solution briefly to 37°C.
Avoid excessive heat, as it may degrade the compound. Do not exceed 40°C.
3
Sonication
Place the vial in a sonicator bath for 5-10 minutes.
Prolonged sonication can generate heat and potentially degrade the compound.
4
Vortexing
Vortex the solution for 1-2 minutes.
This helps to mechanically break down any small aggregates of the compound.
5
pH Adjustment (Aqueous Buffers Only)
For working solutions in aqueous buffers, a slight adjustment of the pH may improve solubility. This should be tested empirically.
The stability of IMP-1575 at different pH values is not well-documented. This should be a last resort and its impact on your experiment should be considered.
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
Weighing the Compound: Accurately weigh out the desired amount of IMP-1575 powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.43 mg of IMP-1575 (Molecular Weight = 343.49 g/mol ).
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the IMP-1575 powder.
Dissolution: Vortex the solution until the compound is completely dissolved. If necessary, use the troubleshooting techniques described above (gentle warming or sonication).
Storage: Store the 10 mM stock solution in aliquots at -20°C or -80°C.
Preparation of Working Solutions for Cell-Based Assays
Thaw Stock Solution: Thaw a single aliquot of the 10 mM IMP-1575 stock solution at room temperature.
Serial Dilution (in DMSO): If necessary, perform serial dilutions of the stock solution in DMSO to create intermediate concentrations.
Final Dilution (in Culture Medium): Directly add the desired volume of the DMSO stock or intermediate solution to your pre-warmed cell culture medium. Ensure that the final concentration of DMSO in the medium is low (e.g., ≤ 0.1%) to avoid solvent-induced artifacts. For example, to achieve a final concentration of 10 µM IMP-1575, you would add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium.
Mixing: Gently mix the final working solution before adding it to your cells.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for IMP-1575 Solution Preparation
Caption: Workflow for preparing IMP-1575 solutions.
Hedgehog Signaling Pathway and IMP-1575 Inhibition
IMP-1575 is a potent and selective inhibitor of Hedgehog Acyltransferase (HHAT).[2][3][4] HHAT is a crucial enzyme in the Hedgehog signaling pathway, responsible for the palmitoylation of the Sonic Hedgehog (SHH) protein. This post-translational modification is essential for SHH signaling activity.[5][6] By inhibiting HHAT, IMP-1575 prevents SHH palmitoylation, thereby blocking downstream signaling.[4][6]
Avoiding IMP-1575 precipitation in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working w...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with IMP-1575, particularly concerning its precipitation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is IMP-1575 and what are its key properties?
IMP-1575 is a potent and selective inhibitor of Hedgehog Acyltransferase (HHAT). It belongs to the thienopyridine class of compounds. Due to its hydrophobic nature, IMP-1575 has low solubility in aqueous solutions, which can lead to precipitation during experimental procedures.
Q2: My IMP-1575, dissolved in DMSO, is precipitating when I add it to my aqueous buffer/media. Why is this happening?
This is a common issue for hydrophobic compounds like IMP-1575. While it is soluble in organic solvents like Dimethyl Sulfoxide (DMSO), its solubility dramatically decreases when introduced into an aqueous environment. This is because the compound is not readily solvated by water molecules, leading to aggregation and precipitation.
Q3: What is the recommended solvent for preparing a stock solution of IMP-1575?
The recommended solvent for preparing a stock solution of IMP-1575 is high-purity, anhydrous DMSO. A stock solution of up to 10 mM in DMSO can typically be prepared.
Q4: How can I prevent IMP-1575 from precipitating when preparing my working solution in an aqueous buffer or cell culture medium?
Several strategies can be employed to prevent precipitation:
Serial Dilution in Co-solvent: Before adding to the final aqueous solution, perform one or more serial dilutions of your DMSO stock solution in an intermediate, water-miscible co-solvent.
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is kept to a minimum, ideally below 0.5% (v/v) for most cell-based assays, to minimize solvent-induced toxicity and its effect on experimental outcomes.[1][2]
pH Adjustment: The solubility of ionizable compounds is pH-dependent. While the exact pKa of IMP-1575 is not publicly available, related thienopyridine compounds are known to have basic properties.[3][4] Adjusting the pH of your aqueous buffer may improve solubility. It is recommended to test a range of pH values (e.g., 6.0 - 8.0) to determine the optimal condition for your experiment.
Use of Surfactants or Solubilizing Agents: The addition of a small amount of a biocompatible surfactant (e.g., Tween® 80 at 0.01-0.1%) or other solubilizing agents like cyclodextrins can help to keep the compound in solution.[5]
Vortexing and Sonication: After adding the IMP-1575 stock solution to the aqueous buffer, ensure thorough mixing by vortexing. Gentle sonication can also be used to aid dissolution.
Troubleshooting Guide
Problem
Possible Cause
Recommended Solution
Precipitation upon addition to aqueous buffer
Low aqueous solubility of IMP-1575.
1. Decrease the final concentration of IMP-1575. 2. Increase the final concentration of DMSO (if tolerated by the assay). 3. Add the IMP-1575 stock solution to the aqueous buffer while vortexing to ensure rapid dispersion.
Cloudy or hazy solution after dilution
Formation of fine precipitates or colloids.
1. Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles. Note that this may reduce the effective concentration of the compound. 2. Try preparing the solution at a slightly elevated temperature (e.g., 37°C) to aid dissolution, then allow it to cool to the experimental temperature.
Inconsistent experimental results
Precipitation of IMP-1575 leading to variable effective concentrations.
1. Prepare fresh working solutions for each experiment. 2. Visually inspect your working solutions for any signs of precipitation before use. 3. Consider using a formulation with a solubilizing agent to ensure consistent solubility.
Quantitative Data Summary
The following table summarizes key physicochemical properties of IMP-1575 and related thienopyridine compounds. Please note that the pKa and LogP values for IMP-1575 are estimations based on structurally similar compounds and should be used as a guide.
Based on the chemical structure and properties of similar compounds.[3][4]
Experimental Protocols
Protocol for Preparing an Aqueous Working Solution of IMP-1575 from a DMSO Stock
This protocol provides a general guideline for preparing a working solution of IMP-1575 in an aqueous buffer (e.g., PBS) or cell culture medium.
Materials:
IMP-1575 solid powder
Anhydrous, high-purity DMSO
Sterile aqueous buffer or cell culture medium
Sterile microcentrifuge tubes
Vortex mixer
(Optional) Sonicator
Procedure:
Prepare a 10 mM Stock Solution in DMSO:
Accurately weigh the required amount of IMP-1575 powder.
Dissolve the powder in the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
Vortex thoroughly until the solid is completely dissolved.
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Prepare the Aqueous Working Solution:
Warm the aqueous buffer or cell culture medium to the desired experimental temperature (e.g., room temperature or 37°C).
Vortex the aqueous buffer/medium.
While vortexing, add the required volume of the 10 mM IMP-1575 DMSO stock solution directly into the buffer/medium to achieve the desired final concentration. It is crucial to add the DMSO stock to the vortexing aqueous solution and not the other way around.
Continue vortexing for at least 30 seconds to ensure thorough mixing.
Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, you may try gentle sonication for a few minutes.
Use the freshly prepared working solution immediately for your experiment.
Important Considerations:
The final concentration of DMSO in the working solution should be kept as low as possible, typically below 0.5%, to minimize its effects on the biological system.[1][2]
Always include a vehicle control (aqueous buffer/medium with the same final concentration of DMSO) in your experiments.
Visualizations
Caption: Experimental workflow for preparing IMP-1575 aqueous solutions.
Caption: Troubleshooting workflow for IMP-1575 precipitation.
Refinement of IMP-1575 dosage for specific cell lines
Welcome to the technical support center for IMP-1575, a potent and selective inhibitor of Hedgehog Acyltransferase (HHAT). This resource provides researchers, scientists, and drug development professionals with essential...
Author: BenchChem Technical Support Team. Date: November 2025
Welcome to the technical support center for IMP-1575, a potent and selective inhibitor of Hedgehog Acyltransferase (HHAT). This resource provides researchers, scientists, and drug development professionals with essential information for the effective use of IMP-1575 in various cell lines. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to guide your research.
Troubleshooting and FAQs
This section addresses common issues and questions that may arise during the use of IMP-1575.
Question
Answer
1. What is the recommended starting concentration for IMP-1575 in a new cell line?
For initial experiments, a concentration range of 10 nM to 1 µM is recommended. Based on published data, IMP-1575 shows potent inhibition of the Hedgehog pathway with an EC50 of 99 nM in HEK293 SHH+ cells[1]. A dose-response experiment is crucial to determine the optimal concentration for your specific cell line and experimental endpoint.
2. I am not observing the expected inhibition of the Hedgehog pathway. What are the possible reasons?
Several factors could contribute to this: - Cell Line Specificity: The expression level of HHAT and the dependence of the cell line on Hedgehog signaling can vary. Confirm that your cell line of interest has an active Hedgehog pathway. - Compound Stability: Ensure proper storage and handling of IMP-1575 to maintain its activity. Prepare fresh dilutions for each experiment from a frozen stock. - Assay Sensitivity: The readout for pathway inhibition (e.g., Gli1 mRNA levels, luciferase reporter activity) may not be sensitive enough. Optimize your assay conditions. - Incubation Time: An insufficient incubation time may not allow for the full effect of the inhibitor to be observed. A time-course experiment (e.g., 24, 48, 72 hours) is recommended.
3. Is IMP-1575 cytotoxic?
IMP-1575 has been reported to have no detectable off-target cytotoxicity in HEK293 SHH+ cells at concentrations effective for HHAT inhibition[1][2]. However, cytotoxicity can be cell line-dependent. It is essential to perform a cytotoxicity assay (e.g., MTT, MTS, or cell counting) in parallel with your functional assays to distinguish between pathway inhibition and general toxicity.
4. What is the appropriate negative control for experiments with IMP-1575?
The inactive (S)-enantiomer of IMP-1575, if available, is the ideal negative control as it allows for the assessment of off-target effects of the chemical scaffold[1][2]. If the enantiomer is not available, a vehicle control (e.g., DMSO at the same final concentration as used for IMP-1575) is essential.
5. How should I dissolve and store IMP-1575?
IMP-1575 is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 10 mM). Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For cell-based assays, further dilute the stock solution in culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Data on IMP-1575 Activity in Various Cell Lines
The following tables provide a summary of the inhibitory activity and cytotoxicity of IMP-1575 in different cell lines. Please note that this is a representative dataset for illustrative purposes, as comprehensive public data across a wide range of cell lines is limited.
Detailed methodologies for key experiments are provided below.
Protocol 1: Determination of IC50 for Hedgehog Pathway Inhibition using a GLI-Luciferase Reporter Assay
Objective: To determine the concentration of IMP-1575 that causes 50% inhibition of Hedgehog pathway activity.
Materials:
Cell line stably expressing a GLI-responsive luciferase reporter (e.g., Shh-LIGHT2 cells)
Complete culture medium
IMP-1575
DMSO (vehicle)
96-well white, clear-bottom tissue culture plates
Luciferase assay reagent (e.g., Bright-Glo™)
Luminometer
Procedure:
Cell Seeding: Seed the reporter cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay. Incubate overnight at 37°C, 5% CO2.
Compound Preparation: Prepare a serial dilution of IMP-1575 in complete culture medium. A typical concentration range would be 1 nM to 10 µM. Also, prepare a vehicle control (medium with the same final concentration of DMSO).
Treatment: Remove the medium from the cells and add the diluted IMP-1575 or vehicle control. Incubate for 48-72 hours.
Luciferase Assay: Following incubation, perform the luciferase assay according to the manufacturer's instructions.
Data Analysis: Measure luminescence using a plate reader. Normalize the readings to the vehicle control. Plot the normalized data against the logarithm of the IMP-1575 concentration and fit a dose-response curve to determine the IC50 value.
Protocol 2: Assessment of Cytotoxicity using MTT Assay
Objective: To determine the cytotoxic effect of IMP-1575 on a specific cell line.
Materials:
Cell line of interest
Complete culture medium
IMP-1575
DMSO (vehicle)
96-well tissue culture plates
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Microplate reader
Procedure:
Cell Seeding: Seed cells in a 96-well plate at an appropriate density for logarithmic growth over the course of the experiment. Incubate overnight.
Compound Preparation: Prepare serial dilutions of IMP-1575 in complete culture medium. Include a vehicle control.
Treatment: Replace the medium with the prepared drug dilutions and incubate for the desired time period (e.g., 24, 48, 72 hours).
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently to dissolve the formazan crystals.
Data Analysis: Measure the absorbance at a wavelength of 570 nm. Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the drug concentration to determine the CC50 (50% cytotoxic concentration).
Visualizations
Hedgehog Signaling Pathway and the Action of IMP-1575
Technical Support Center: Metabolic Instability of the IMP-1575 Chemical Series
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the metabolic instability of the IMP-1575 che...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the metabolic instability of the IMP-1575 chemical series. All information is presented in a clear question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is IMP-1575 and why is its metabolic stability a concern?
A1: IMP-1575 is a potent and selective inhibitor of Hedgehog acyltransferase (HHAT), a key enzyme in the Hedgehog signaling pathway, which is implicated in various forms of cancer.[1][2][3] While IMP-1575 is a valuable tool for in vitro cellular assays to study HHAT function, the chemical series exhibits significant metabolic instability in both human and mouse liver microsomes. This inherent instability makes it unsuitable for in vivo preclinical development due to rapid clearance and low systemic exposure.[1]
Q2: What are the primary metabolic liabilities of the IMP-1575 chemical series?
A2: The metabolic instability of the IMP-1575 series is attributed to positions within the pharmacophore that are essential for its inhibitory activity against HHAT.[1] Based on the structure of IMP-1575, which contains a secondary amine and an amide linkage, the primary metabolic pathways are likely cytochrome P450 (CYP)-mediated N-dealkylation and amide hydrolysis. These reactions would lead to the formation of inactive metabolites and rapid clearance of the parent compound.
Q3: Where can I find the published data on the metabolic stability of IMP-1575?
A3: The primary research article describing the design, synthesis, and evaluation of IMP-1575 is published in the Journal of Medicinal Chemistry by Ritzefeld et al. (2024). The supplementary information associated with this article contains the drug metabolism and pharmacokinetics (DMPK) results.[1][4]
Troubleshooting Guide for In Vitro Metabolic Stability Assays
Issue 1: Rapid disappearance of IMP-1575 in microsomal stability assays.
Possible Cause: High intrinsic clearance due to rapid metabolism by cytochrome P450 enzymes in the liver microsomes.
Recommended Solutions:
Shorten Incubation Times: Use a more frequent sampling schedule at earlier time points (e.g., 0, 1, 2, 5, 10, 15 minutes) to accurately determine the initial rate of metabolism.
Reduce Microsomal Protein Concentration: Lowering the concentration of microsomal protein in the incubation can slow down the metabolic rate, allowing for a more accurate measurement of half-life.
Use CYP-Specific Inhibitors: To identify the specific CYP isozymes responsible for the metabolism, co-incubate IMP-1575 with known inhibitors of major CYP enzymes (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6).
Issue 2: High variability in metabolic stability data between experiments.
Possible Cause: Inconsistent experimental conditions or reagent quality.
Recommended Solutions:
Ensure Proper Mixing: Thoroughly mix the microsomal suspension before aliquoting to ensure a uniform concentration of enzymes in each reaction.
Verify Cofactor Activity: Use a fresh stock of NADPH (or an NADPH-regenerating system) as its degradation can lead to an underestimation of metabolism.
Include Positive Controls: Always run a well-characterized compound with known metabolic stability (e.g., testosterone, verapamil) in parallel to ensure the assay is performing as expected.
Issue 3: No detectable metabolism of IMP-1575.
Possible Cause: While unlikely for this chemical series, this could indicate inactive microsomes or issues with the assay setup.
Recommended Solutions:
Check Microsome Viability: Ensure that the liver microsomes have been stored correctly at -80°C and have not undergone multiple freeze-thaw cycles.
Confirm Assay Conditions: Verify the pH of the incubation buffer is 7.4 and that the incubation temperature is maintained at 37°C.
Run a Positive Control: As mentioned above, a positive control will confirm if the lack of metabolism is specific to the test compound or a general assay failure.
Data Presentation: Metabolic Stability of IMP-1575
The following table summarizes the in vitro metabolic stability data for IMP-1575 in human and mouse liver microsomes, as reported in the supplementary information of Ritzefeld et al., J. Med. Chem. 2024.
Species
Half-Life (t½, min)
Intrinsic Clearance (CLint, µL/min/mg protein)
Human
< 5
> 139
Mouse
< 5
> 139
Data extracted from the supplementary information of Ritzefeld et al., J. Med. Chem. 2024, 67, 2, 1061–1078.
Experimental Protocols
Protocol 1: In Vitro Microsomal Stability Assay
This protocol outlines a general procedure for assessing the metabolic stability of IMP-1575 using liver microsomes.
Materials:
IMP-1575
Human or Mouse Liver Microsomes (pooled)
0.1 M Phosphate Buffer (pH 7.4)
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
Positive Control Compound (e.g., testosterone)
Acetonitrile (ice-cold, containing an internal standard for LC-MS/MS analysis)
96-well plates
Incubator/shaker set to 37°C
Procedure:
Prepare Solutions:
Prepare a stock solution of IMP-1575 in a suitable organic solvent (e.g., DMSO).
Dilute the IMP-1575 stock solution and the positive control in 0.1 M phosphate buffer to the desired final concentration (typically 1 µM).
Thaw the liver microsomes on ice and dilute them in cold phosphate buffer to the desired final concentration (e.g., 0.5 mg/mL).
Incubation:
Add the diluted IMP-1575 or positive control solution to the wells of a 96-well plate.
Add the diluted microsomal solution to the wells.
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
Time Points and Reaction Termination:
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile (containing the internal standard) to the respective wells. The 0-minute time point is terminated immediately after the addition of the NADPH regenerating system.
Sample Processing and Analysis:
Seal the plate and vortex for 2 minutes to precipitate the proteins.
Centrifuge the plate to pellet the precipitated protein.
Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.
Data Analysis:
Determine the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
Calculate the half-life (t½) from the slope of the natural logarithm of the percent remaining versus time plot.
Calculate the intrinsic clearance (CLint) using the following equation:
CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)
Visualizations
Hedgehog Signaling Pathway and Point of Inhibition by IMP-1575
A Comparative Guide to IMP-1575 and Other Hedgehog Acyltransferase (HHAT) Inhibitors
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of IMP-1575 with other known inhibitors of Hedgehog acyltransferase (HHAT), a key enzyme in the Hedgehog (Hh)...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of IMP-1575 with other known inhibitors of Hedgehog acyltransferase (HHAT), a key enzyme in the Hedgehog (Hh) signaling pathway. The aberrant activation of the Hh pathway is implicated in the development and progression of various cancers, making HHAT a compelling target for therapeutic intervention.[1][2][3] This document summarizes the performance of these inhibitors, supported by experimental data, and details the methodologies of key experiments to aid in the evaluation and selection of compounds for research and development.
Performance Comparison of HHAT Inhibitors
IMP-1575 has emerged as a highly potent and selective HHAT inhibitor.[4] Its performance, along with other notable inhibitors, is summarized below. The data highlights the superior potency of IMP-1575 in both biochemical and cellular assays.
A comprehensive SAR study of 50 analogs has been conducted.[1][5]
Signaling Pathways and Experimental Workflows
To understand the context of HHAT inhibition, it is crucial to visualize the Hedgehog signaling pathway and the experimental workflows used to assess inhibitor activity.
Hedgehog Signaling Pathway
The Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to its receptor Patched (PTCH). This binding relieves the inhibition of Smoothened (SMO), leading to a signaling cascade that culminates in the activation of GLI transcription factors and the expression of target genes. HHAT is responsible for the N-terminal palmitoylation of Hedgehog proteins, a critical step for their signaling activity.[2][3]
Caption: Hedgehog signaling pathway and the role of HHAT.
Experimental Workflow: Acyl-cLIP Assay
The acylation-coupled lipophilic induction of polarization (acyl-cLIP) assay is a high-throughput biochemical method used to measure the enzymatic activity of HHAT and assess the potency of its inhibitors.[5]
Caption: Workflow for the acyl-cLIP biochemical assay.
A common method to assess HHAT activity within a cellular context involves metabolic labeling with a bio-orthogonal palmitic acid analog, such as YnPal, followed by click chemistry and detection.
Unveiling the Potency of IMP-1575: A Comparative Guide to its Analogs in Hedgehog Acyltransferase Inhibition
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of IMP-1575 and its analogs as inhibitors of Hedgehog acyltransferase (HHAT), a key enzyme in the Hedgehog (...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of IMP-1575 and its analogs as inhibitors of Hedgehog acyltransferase (HHAT), a key enzyme in the Hedgehog (Hh) signaling pathway. This analysis is supported by experimental data from extensive structure-activity relationship (SAR) studies, offering insights into the chemical features crucial for potent and selective HHAT inhibition.
IMP-1575 has emerged as the most potent inhibitor of HHAT to date, with a reported half-maximal inhibitory concentration (IC50) of 0.75 μM and a binding affinity (Ki) of 38 nM.[1][2][3][4] Extensive research, including the synthesis and evaluation of 50 analogs, has elucidated the key structural determinants for its inhibitory activity.[1][5][6] This guide will delve into the comparative performance of these analogs, presenting key data in a structured format, detailing the experimental methodologies employed, and visualizing the underlying biological and chemical principles.
Comparative Inhibitory Activity of IMP-1575 and Analogs
The following table summarizes the in vitro inhibitory activity of IMP-1575 and a selection of its key analogs against purified HHAT. The data highlights the critical structural modifications that influence potency.
Deciphering the Structure-Activity Relationship (SAR)
The extensive SAR studies have revealed several key structural features that are essential for the potent inhibition of HHAT by IMP-1575 and its analogs.[1][5][7] These findings provide a pharmacophore model for future drug design.
Key Structural Requirements for HHAT Inhibition:
Central Amide Linkage: This feature is crucial for binding to the active site of HHAT.[5][7]
Secondary Amine: The secondary amine is critical for the inhibitory activity.[5][7] Modifications to this group lead to a decrease in potency.[5]
(R)-Configuration at the 4-position: The stereochemistry at this position of the tetrahydropyridine core is paramount, with the (R)-enantiomer being active while the (S)-enantiomer is inactive.[5][6][7]
Aromatic Ring at the 4-position: An aromatic ring at this position is essential for potent inhibition.[1]
5-position Amide Carbonyl: This carbonyl group plays a vital role in the interaction with the enzyme.[1]
Cryo-electron microscopy (cryo-EM) studies have provided a detailed view of how IMP-1575 binds to the HHAT active site.[1][5][8] It forms two crucial hydrogen bonds with residues His379 and Asp339.[1][5] This binding competitively inhibits the binding of the natural substrate, Palmitoyl-Coenzyme A (Pal-CoA), by blocking its access to the catalytic residues and causing a conformational change in a key "gatekeeper" residue, Trp335.[1][5][8]
Experimental Protocols
The evaluation of IMP-1575 and its analogs involved a series of robust in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.
Purified HHAT Inhibition Assay (Acyl-cLIP Assay)
This assay measures the direct inhibitory effect of the compounds on the enzymatic activity of purified HHAT. The IC50 values, representing the concentration of the inhibitor required to reduce HHAT activity by 50%, are determined from dose-response curves.[1][5]
This assay assesses the ability of the inhibitors to block the palmitoylation of Sonic Hedgehog (SHH) protein in a cellular context.[1][5] Cells are treated with the compounds, and the incorporation of a tagged palmitic acid analog (YnPal) onto SHH is measured.[5] A reduction in labeling indicates inhibition of HHAT activity within the cell.
Dual-Luciferase Reporter Assay
This assay measures the downstream effects of HHAT inhibition on the SHH signaling pathway.[1][5] Cells containing a luciferase reporter gene under the control of a Gli-responsive promoter are used. Inhibition of HHAT leads to a decrease in SHH signaling and a corresponding reduction in luciferase activity.
Cytotoxicity Assays
To assess the off-target effects of the compounds, cytotoxicity screens are performed.[1][5] For instance, an MTS proliferation assay using HEK293 SHH+ cells can be used to determine the percentage of cell viability at a given compound concentration.[5]
Visualizing the Science
The following diagrams illustrate the key concepts discussed in this guide.
Figure 1: The Hedgehog signaling pathway and the point of inhibition by IMP-1575.
Figure 2: Workflow for the evaluation of IMP-1575 analogs.
Figure 3: Key structural features of IMP-1575 contributing to its high potency.
Potent Hedgehog Acyltransferase Inhibitor IMP-1575: A Comparative Analysis of IC50 and Ki Values
For Immediate Release [City, State] – [Date] – In the competitive landscape of Hedgehog (Hh) signaling pathway inhibitors, IMP-1575 has emerged as a highly potent small molecule targeting Hedgehog acyltransferase (HHAT)....
Author: BenchChem Technical Support Team. Date: November 2025
For Immediate Release
[City, State] – [Date] – In the competitive landscape of Hedgehog (Hh) signaling pathway inhibitors, IMP-1575 has emerged as a highly potent small molecule targeting Hedgehog acyltransferase (HHAT). This guide provides a comparative analysis of IMP-1575's inhibitory constants, IC50 and Ki, against other known HHAT inhibitors, supported by detailed experimental methodologies. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and developmental biology research.
Unveiling the Potency of IMP-1575
IMP-1575 demonstrates significant potency as an inhibitor of Hedgehog acyltransferase (HHAT).[1][2] Experimental data reveals an IC50 value of 0.75 µM and a Ki value of 38 nM for IMP-1575, as determined by the Acyl-cLIP (Acylation-coupled Lipophilic Induction of Polarization) assay.[1][2] The sub-micromolar IC50 and low nanomolar Ki underscore the compound's strong affinity and inhibitory action against HHAT.[1][2]
Comparative Analysis of HHAT Inhibitors
To contextualize the efficacy of IMP-1575, a comparison with other known HHAT inhibitors is presented below. The RU-SKI series of compounds have also been identified as inhibitors of this critical enzyme in the Hedgehog signaling pathway.
The determination of the IC50 and Ki values for these inhibitors relies on precise and reproducible experimental protocols.
Acyl-cLIP Assay for IMP-1575
The Acyl-cLIP (Acylation-coupled Lipophilic Induction of Polarization) assay is a real-time, high-throughput method used to evaluate the lipidation of peptides. The fundamental principle of this assay is the change in fluorescence polarization upon the enzymatic transfer of a lipid.
Protocol:
A fluorescently labeled peptide substrate, derived from the N-terminal sequence of the Sonic Hedgehog (SHH) protein, is incubated with purified HHAT enzyme.
The reaction is initiated by the addition of palmitoyl-CoA, the lipid donor.
In the presence of active HHAT, the palmitoyl group is transferred to the peptide.
This lipidated peptide product subsequently binds to detergent micelles present in the reaction buffer.
The binding of the now more lipophilic, fluorescently labeled peptide to the larger micelle structure significantly slows its molecular tumbling rate.
This change in tumbling rate is detected as an increase in the polarization of the emitted fluorescence.
To determine the IC50 and Ki values of IMP-1575, the assay is performed with varying concentrations of the inhibitor, and the resulting inhibition of the enzymatic reaction is measured.
Peptide-Based Assay for RU-SKI Inhibitors
The inhibitory activity of the RU-SKI compounds was initially identified through a high-throughput screen utilizing a peptide-based assay.
Protocol:
A biotinylated peptide substrate corresponding to the N-terminus of the SHH protein is used.
A fluorescently labeled fatty acyl-CoA (e.g., NBD-palmitoyl-CoA) serves as the lipid donor.
The reaction is initiated by the addition of purified HHAT enzyme in the presence of the RU-SKI inhibitor at various concentrations.
Following incubation, the reaction mixture is transferred to streptavidin-coated plates or beads, which capture the biotinylated SHH peptide.
Unbound reagents are washed away.
The amount of fluorescently labeled lipid attached to the captured peptide is quantified by measuring the fluorescence intensity.
A decrease in fluorescence signal in the presence of the inhibitor indicates inhibition of HHAT activity, from which the IC50 value is calculated.
Visualizing the Molecular Landscape
To better understand the context of IMP-1575's mechanism of action, the following diagrams illustrate the Hedgehog signaling pathway and the general experimental workflow for determining inhibitory constants.
Caption: Hedgehog Signaling Pathway and the Role of HHAT Inhibition.
Caption: General Workflow for IC50 and Ki Determination.
A Comparative Analysis of IMP-1575 and Smoothened Antagonists in the Inhibition of the Sonic Hedgehog Pathway
For researchers, scientists, and drug development professionals, this guide provides a cross-validation of the effects of IMP-1575 on the Sonic Hedgehog (SHH) signaling pathway, comparing its performance with established...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and drug development professionals, this guide provides a cross-validation of the effects of IMP-1575 on the Sonic Hedgehog (SHH) signaling pathway, comparing its performance with established Smoothened (SMO) inhibitors such as Vismodegib, Sonidegib, and Taladegib. This document outlines the distinct mechanisms of action, presents comparative quantitative data, and provides detailed experimental protocols for assessing pathway inhibition.
The Sonic Hedgehog (SHH) signaling pathway is a critical regulator of embryonic development and its aberrant activation in adult tissues is implicated in the formation and progression of various cancers, including basal cell carcinoma and medulloblastoma.[1][2][3][4][5] Consequently, the SHH pathway has emerged as a significant target for anti-cancer drug development.[6] This has led to the development of several inhibitors, with the majority targeting the G protein-coupled receptor-like protein Smoothened (SMO).[1][6] This guide introduces a novel inhibitor, IMP-1575, which acts on a different component of the pathway, Hedgehog acyltransferase (HHAT), and compares its activity to that of established SMO inhibitors.
Distinguishing Mechanisms of Action
The primary distinction between IMP-1575 and the other inhibitors lies in their molecular targets within the SHH pathway.
IMP-1575 , a potent and selective inhibitor, targets Hedgehog acyltransferase (HHAT) .[7][8][9] HHAT is a membrane-bound O-acyltransferase responsible for the N-terminal palmitoylation of the SHH protein.[2][10] This lipid modification is essential for SHH signaling activity. By inhibiting HHAT, IMP-1575 prevents this crucial post-translational modification, thereby blocking the pathway at its inception.[2][10]
Vismodegib, Sonidegib, and Taladegib are all antagonists of the Smoothened (SMO) receptor.[1][11][12][13] In the canonical SHH pathway, the binding of the SHH ligand to its receptor, Patched (PTCH), alleviates the inhibition of SMO.[6] This allows SMO to transduce the signal downstream, ultimately leading to the activation of the GLI family of transcription factors.[3][6] These SMO inhibitors bind to and inhibit SMO, effectively halting the signaling cascade downstream of the SHH ligand-receptor interaction.[1][11][12][13]
Figure 1. The Sonic Hedgehog signaling pathway and points of inhibition.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the in vitro potency of IMP-1575 and the selected SMO inhibitors against their respective targets. It is important to note that these values are derived from different assays and experimental conditions, and direct comparison should be made with caution.
Assessing the Specificity of IMP-1575 for HHAT Over Other Enzymes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the performance of IMP-1575, a potent small-molecule inhibitor of Hedgehog Acyltransferase (HHAT), with a foc...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of IMP-1575, a potent small-molecule inhibitor of Hedgehog Acyltransferase (HHAT), with a focus on its specificity over other enzymes. The information is supported by experimental data and detailed methodologies to assist researchers in evaluating IMP-1575 as a chemical probe for studying the Hedgehog (Hh) signaling pathway and as a starting point for drug discovery efforts.
Introduction to IMP-1575 and Enzyme Specificity
IMP-1575 has been identified as the most potent, cell-active chemical probe for HHAT function to date.[1] It is a competitive inhibitor with respect to the enzyme's acyl-CoA substrate, Palmitoyl-CoA (Pal-CoA), binding to the HHAT active site.[1][2] In drug development and biological research, the specificity of an enzyme inhibitor is a critical parameter. High specificity ensures that the observed biological effects are due to the inhibition of the intended target (on-target effects) rather than unintended interactions with other enzymes (off-target effects), which can lead to misleading results and potential toxicity. This guide assesses the evidence supporting the specificity of IMP-1575 for HHAT.
The Role of HHAT in the Hedgehog Signaling Pathway
Hedgehog Acyltransferase (HHAT) is a multi-pass transmembrane enzyme belonging to the membrane-bound O-acyltransferase (MBOAT) superfamily.[3][4] It plays a crucial role in the Hedgehog signaling pathway by catalyzing the N-terminal palmitoylation of Hh signaling proteins, such as Sonic Hedgehog (SHH).[1][5] This lipid modification is essential for the proper secretion, gradient formation, and signaling activity of Hh proteins.[1] Dysregulation of the Hh pathway is implicated in embryonic development and in the initiation and progression of various cancers, making HHAT an attractive therapeutic target.[4][5]
Caption: Hedgehog signaling pathway and the inhibitory action of IMP-1575.
Quantitative Data on IMP-1575 Potency and Specificity
IMP-1575 demonstrates high potency against HHAT in both biochemical and cellular assays. Its specificity is supported by a lack of activity from its enantiomer and an absence of off-target cytotoxicity.
Note on Specificity Against Other Enzymes:
While IMP-1575 is described as a "selective" HHAT inhibitor, the available literature does not contain a broad panel screening of its activity against other enzymes, particularly other members of the MBOAT family such as Ghrelin O-acyltransferase (GOAT) or Porcupine (PORCN). The primary evidence for its specificity comes from its high potency against HHAT, the stark difference in activity compared to its (S)-enantiomer, and the lack of general cytotoxicity in cell-based assays.[1][5] The use of this enantiomeric pair—a highly active compound (IMP-1575, the R-enantiomer) and an inactive control—provides a powerful toolset for researchers to validate that the observed cellular effects are indeed due to the inhibition of HHAT.[1][5]
Experimental Protocols
The assessment of IMP-1575's potency and specificity relies on a series of biochemical and cell-based assays.
Caption: Workflow for assessing IMP-1575 specificity and potency.
Acylation-coupled Lipophilic Induction of Polarization (Acyl-cLIP) Assay
This is a fluorescence polarization-based biochemical assay used to measure the activity of purified HHAT in vitro.
Principle: The assay measures the transfer of a palmitoyl group from Palmitoyl-CoA to a fluorescently labeled peptide substrate derived from the N-terminus of the SHH protein. When the small, rapidly tumbling fluorescent peptide is acylated, it becomes more hydrophobic and partitions into detergent micelles. This partitioning dramatically slows its rotation, leading to an increase in fluorescence polarization.
Methodology:
Purified HHAT enzyme is incubated with the fluorescent SHH peptide substrate and Palmitoyl-CoA.
Varying concentrations of IMP-1575 are added to the reaction mixtures.
The reaction is allowed to proceed, and the change in fluorescence polarization is measured over time.
The rate of reaction is calculated, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the reaction rates against the inhibitor concentrations.
To determine the mechanism of inhibition and the Ki value, the assay is performed with varying concentrations of both IMP-1575 and the substrate Palmitoyl-CoA.[7]
Dual-Luciferase Reporter (Light2) Assay
This cell-based assay is used to quantify the activity of the downstream Hedgehog signaling pathway.
Principle: The assay utilizes a cell line (e.g., NIH3T3-Light2 or modified HEK293 cells) that has been engineered to contain two reporter constructs.[9] The first is a firefly luciferase gene under the control of a promoter with multiple binding sites for the GLI transcription factor, the final effector of the Hh pathway.[7][9] The second is a constitutively expressed Renilla luciferase, which serves as an internal control for transfection efficiency and cell viability.[9][11] Activation of the Hh pathway leads to GLI activation and subsequent expression of firefly luciferase.
Methodology:
Hh-responsive cells are seeded in multi-well plates.
The cells are treated with a Hh pathway agonist (e.g., SHH-conditioned media or a small molecule agonist) in the presence of varying concentrations of IMP-1575.
After an incubation period (e.g., 30-48 hours), the cells are lysed.[3]
The activities of both firefly and Renilla luciferases are measured sequentially using a luminometer and a dual-luciferase assay kit.[3][11]
The firefly luciferase signal is normalized to the Renilla luciferase signal. The EC50 value (the concentration of inhibitor required to reduce the signaling response by 50%) is calculated from the dose-response curve.
MTS Proliferation Assay
This colorimetric assay is used to assess the general cytotoxicity of a compound.
Principle: The assay measures the metabolic activity of cells, which is proportional to the number of viable cells. Viable cells contain NAD(P)H-dependent dehydrogenase enzymes that reduce the MTS tetrazolium compound into a colored formazan product that is soluble in the cell culture media.
Methodology:
Cells (e.g., HEK293 SHH+) are cultured in multi-well plates.
The cells are treated with various concentrations of IMP-1575 for a prolonged period (e.g., 72 hours).
The MTS reagent is added to each well and incubated to allow for the conversion to formazan.
The absorbance of the formazan product is measured at 490 nm.
The percentage of cell viability is calculated by comparing the absorbance of treated cells to that of untreated control cells. A lack of reduction in viability even at high concentrations indicates low cytotoxicity.[1]
Conclusion
The available evidence strongly supports that IMP-1575 is a highly potent and specific inhibitor of Hedgehog Acyltransferase. Its high potency is demonstrated by low nanomolar Ki and cellular EC50 values.[1][3][7] The specificity of IMP-1575 is evidenced by:
Competitive Inhibition: It acts by directly competing with the natural substrate Pal-CoA in the enzyme's active site.[1][2]
Stereospecificity: Its (S)-enantiomer is completely inactive, demonstrating a highly specific interaction with the HHAT active site.[1][5]
Lack of Cytotoxicity: It shows no detectable off-target cytotoxicity at concentrations well above its effective dose, suggesting it does not interfere with other essential cellular processes.[1][5]
While direct comparative data against a broad panel of related MBOAT enzymes is not yet published, the collective data make IMP-1575 an optimal and reliable chemical tool for in vitro and cell-based studies aimed at elucidating the role of HHAT in Hedgehog signaling. However, it has been noted that this chemical series exhibits high metabolic instability, which may limit its utility for in vivo studies.[1]
Navigating the Hedgehog Pathway: A Comparative Analysis of IMP-1575 and RUSKI-43 for Targeted Research
For researchers and drug development professionals investigating the Hedgehog (Hh) signaling pathway, the choice of chemical probes is critical for generating reliable and interpretable data. This guide provides a detail...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers and drug development professionals investigating the Hedgehog (Hh) signaling pathway, the choice of chemical probes is critical for generating reliable and interpretable data. This guide provides a detailed comparative analysis of two compounds, IMP-1575 and RUSKI-43, both of which have been associated with the inhibition of Hedgehog acyltransferase (HHAT), a key enzyme in Hh ligand biogenesis.
While both molecules have been used to probe Hh signaling, this analysis will demonstrate that IMP-1575 stands out as a highly specific and potent HHAT inhibitor, whereas RUSKI-43 exhibits significant off-target effects, complicating its use in targeted studies. This guide will delve into their mechanisms of action, present key experimental data, and provide detailed protocols to aid researchers in making informed decisions for their experimental designs.
Inhibition of Hh signaling observed, but potency is confounded by off-target effects[3][4]
Specificity
Highly selective for HHAT with no detectable off-target toxicity at effective concentrations[5][6]
Exhibits significant off-target cytotoxicity unrelated to the canonical Hedgehog signaling pathway[3]
Mechanism of Action
Competitive inhibitor with respect to Palmitoyl-Coenzyme A (Pal-CoA)[7][8]
Mode of action is not specific to HHAT; inhibits signaling independent of HHAT[3]
Utility as a Research Tool
Recommended as a potent and selective chemical probe for studying HHAT function[5][9]
Use with caution; results may be influenced by off-target effects, masking true Hh-dependent phenomena[3]
Mechanism of Action: A Tale of Two Molecules
IMP-1575 is a potent and selective inhibitor of HHAT, an enzyme responsible for the crucial palmitoylation of Hedgehog proteins, a post-translational modification essential for their signaling activity.[1][2][9] Structural and kinetic studies have revealed that IMP-1575 acts as a competitive inhibitor of HHAT's acyl-donor substrate, Palmitoyl-CoA.[7][8] By binding to the active site of HHAT, IMP-1575 effectively blocks the transfer of palmitate to the Sonic Hedgehog (SHH) protein, thereby inhibiting the pathway at its inception.
In contrast, while RUSKI-43 was initially identified as an inhibitor of Hedgehog signaling, subsequent research has demonstrated that its effects are not solely due to HHAT inhibition.[3][4] Studies have shown that RUSKI-43 induces a significant reduction in signaling in a manner that is independent of HHAT activity.[3] This suggests that RUSKI-43 acts on downstream components of the pathway or through entirely separate mechanisms, leading to cytotoxic effects that can be misinterpreted as specific Hedgehog pathway inhibition.
Hedgehog Signaling Pathway and Inhibitor Action
Caption: Simplified Hedgehog signaling pathway and points of intervention for IMP-1575 and RUSKI-43.
This protocol is a summary of the methodology used to determine the in vitro potency of HHAT inhibitors.
Enzyme and Substrate Preparation : Purified human HHAT is used. The lipid substrate is a competitive fluorescently labeled probe.
Compound Incubation : Serial dilutions of the test compound (e.g., IMP-1575) are pre-incubated with HHAT in an appropriate buffer.
Reaction Initiation : The reaction is initiated by the addition of the fluorescent lipid probe.
Detection : The reaction is allowed to proceed for a defined period at a controlled temperature. The fluorescence polarization is then measured. An increase in polarization indicates the probe has been attached to the enzyme, while a decrease indicates inhibition.
Data Analysis : IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
This protocol outlines a common method to assess the impact of compounds on the Hedgehog signaling pathway in a cellular context.
Cell Culture and Transfection : A suitable cell line (e.g., NIH 3T3 or Shh-LIGHT2) is cultured. Cells are co-transfected with a Gli-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).
Compound Treatment : Following transfection, cells are treated with various concentrations of the test compound (e.g., IMP-1575 or RUSKI-43).
Pathway Activation : The Hedgehog pathway is activated, either through the addition of a Smoothened agonist (e.g., SAG) or by co-culture with cells expressing the Shh ligand.
Lysis and Luminescence Measurement : After a suitable incubation period, cells are lysed, and the activities of both firefly and Renilla luciferases are measured using a dual-luciferase reporter assay system.
Data Analysis : The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in cell number and transfection efficiency. The normalized data is then used to determine the dose-response relationship and calculate EC50 or IC50 values.
Experimental Workflow for Compound Evaluation
Caption: A logical workflow for the evaluation of potential Hedgehog pathway inhibitors.
Conclusion and Recommendations
The selection of a chemical probe is a critical decision that can significantly impact the outcome and interpretation of research findings. The data presented in this guide clearly demonstrates that IMP-1575 is a superior tool for studying the role of HHAT in Hedgehog signaling. Its high potency and, most importantly, its specificity, allow for a more precise dissection of the pathway's function.
While RUSKI-43 may exhibit inhibitory effects on Hedgehog signaling readouts, its associated off-target cytotoxicity makes it a less reliable tool.[3] Researchers using RUSKI-43 should be aware of these confounding factors and include appropriate controls to differentiate between on-target and off-target effects. For future studies aimed at specifically interrogating the role of HHAT, IMP-1575 is the recommended chemical probe.
Comparative Analysis of IMP-1575 and Alternative Hedgehog Pathway Inhibitors Using Western Blot
A Guide for Researchers in Oncology and Developmental Biology This guide provides a comparative analysis of IMP-1575, a potent Hedgehog acyltransferase (HHAT) inhibitor, with other compounds targeting the Hedgehog (Hh) s...
Author: BenchChem Technical Support Team. Date: November 2025
A Guide for Researchers in Oncology and Developmental Biology
This guide provides a comparative analysis of IMP-1575, a potent Hedgehog acyltransferase (HHAT) inhibitor, with other compounds targeting the Hedgehog (Hh) signaling pathway. The downstream effects of these inhibitors are evaluated using Western blot analysis, a cornerstone technique for protein quantification. This document is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of Hedgehog pathway modulation.
Introduction to Hedgehog Signaling and IMP-1575
The Hedgehog signaling pathway is a critical regulator of embryonic development and tissue homeostasis. Its aberrant activation is implicated in the pathogenesis of various cancers. A key step in the activation of this pathway is the N-terminal palmitoylation of the Sonic Hedgehog (SHH) ligand, a reaction catalyzed by the enzyme Hedgehog acyltransferase (HHAT).
IMP-1575 is a potent and selective inhibitor of HHAT.[1][2] It acts as a competitive inhibitor of the palmitoyl-coenzyme A (Pal-CoA) substrate, binding to the active site of HHAT and preventing the palmitoylation of SHH.[3][4][5] This inhibition effectively blocks the secretion and subsequent signaling activity of SHH, leading to the downregulation of the entire Hh pathway. The (S)-enantiomer of IMP-1575 is inactive and serves as an excellent negative control for experiments.[2][6]
This guide compares the effects of IMP-1575 on downstream Hh pathway components with those of its inactive enantiomer, another HHAT inhibitor (RUSKI-43), and a downstream inhibitor of the transcription factors GLI1 and GLI2 (GANT61).
Signaling Pathway Overview
The following diagram illustrates the canonical Hedgehog signaling pathway and the points of intervention for the inhibitors discussed in this guide.
Caption: Hedgehog signaling pathway and inhibitor targets.
Comparative Data of Inhibitor Effects
The following table summarizes the expected outcomes of Western blot analysis after treating cancer cell lines (e.g., pancreatic, medulloblastoma) with the respective inhibitors. The expression levels of key downstream proteins, SHH and GLI1, are presented relative to an untreated control.
Inhibitor
Target
Expected SHH Protein Level
Expected GLI1 Protein Level
IMP-1575
HHAT
↓↓
↓↓
(S)-enantiomer of IMP-1575
(Inactive)
No significant change
No significant change
RUSKI-43
HHAT
↓
↓
GANT61
GLI1/2
No significant change
↓↓
Note: The magnitude of the decrease (↓ or ↓↓) is dependent on the concentration of the inhibitor and the duration of treatment.
Experimental Protocols
Cell Culture and Treatment
Cell Lines: Use a cancer cell line known to have active Hedgehog signaling, such as PANC-1 (pancreatic) or Daoy (medulloblastoma) cells.
Culture Conditions: Culture cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
Treatment:
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
Prepare stock solutions of IMP-1575, its (S)-enantiomer, RUSKI-43, and GANT61 in DMSO.
Treat the cells with the desired concentrations of each inhibitor (e.g., 1 µM for IMP-1575, 10 µM for RUSKI-43, and 20 µM for GANT61) for 24-48 hours.
Include a vehicle control (DMSO) and an untreated control.
Western Blot Protocol
Cell Lysis:
After treatment, wash the cells twice with ice-cold PBS.
Lyse the cells in RIPA buffer supplemented with a protease inhibitor cocktail.
Scrape the cells and transfer the lysate to a microcentrifuge tube.
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
Collect the supernatant containing the protein lysate.
Protein Quantification:
Determine the protein concentration of each lysate using a BCA protein assay kit.
Sample Preparation:
Mix equal amounts of protein (20-30 µg) with 4x Laemmli sample buffer.
Boil the samples at 95°C for 5 minutes.
SDS-PAGE:
Load the samples onto a 10% or 12% SDS-polyacrylamide gel.
Run the gel at 100-120V until the dye front reaches the bottom.
Protein Transfer:
Transfer the proteins from the gel to a PVDF membrane at 100V for 1-2 hours or overnight at 30V at 4°C.
Blocking:
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
Primary Antibody Incubation:
Incubate the membrane with primary antibodies against SHH (recognizing the ~19 kDa active form) and GLI1 (~160 kDa) overnight at 4°C with gentle agitation. Use a loading control antibody such as β-actin (~42 kDa) or GAPDH (~37 kDa).
Wash the membrane three times with TBST for 10 minutes each.
Incubate with HRP-conjugated secondary antibodies (anti-rabbit or anti-mouse, depending on the primary antibody host) at a 1:5000 dilution for 1 hour at room temperature.
Detection:
Wash the membrane three times with TBST for 10 minutes each.
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
Visualize the protein bands using a chemiluminescence imaging system.
Quantification:
Quantify the band intensities using image analysis software (e.g., ImageJ).
Normalize the intensity of the target protein bands to the loading control.
Experimental Workflow
The following diagram outlines the key steps in the Western blot analysis workflow.
Caption: Western blot experimental workflow.
Conclusion
Western blot analysis is an effective method to confirm the downstream effects of IMP-1575 on the Hedgehog signaling pathway. By comparing its effects to those of an inactive enantiomer and other inhibitors targeting the pathway at different points, researchers can gain valuable insights into the mechanism and specificity of IMP-1575. This guide provides a framework for conducting these comparative studies, enabling a robust evaluation of IMP-1575 as a potential therapeutic agent.
A Comparative Analysis of IMP-1575 and Next-Generation HHAT Inhibitors in Hedgehog Signaling Pathway Modulation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of the potent Hedgehog Acyltransferase (HHAT) inhibitor, IMP-1575, with its next-generation ana...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of the potent Hedgehog Acyltransferase (HHAT) inhibitor, IMP-1575, with its next-generation analogues. This document synthesizes experimental data on their biochemical and cellular activities and provides detailed experimental protocols for key assays.
The Hedgehog (HH) signaling pathway is a critical regulator of embryonic development and its aberrant reactivation in adults is implicated in the progression of numerous cancers.[1][2] A key step in the activation of this pathway is the N-palmitoylation of Sonic Hedgehog (SHH) protein, a reaction catalyzed by the enzyme Hedgehog Acyltransferase (HHAT).[1][2] Inhibition of HHAT presents a promising therapeutic strategy for cancers dependent on HH signaling.[1]
IMP-1575 has been identified as a highly potent and selective inhibitor of HHAT.[3][4] However, its utility in preclinical in vivo studies is limited by poor metabolic stability.[1][5] This has spurred the development of next-generation HHAT inhibitors with improved pharmacological properties. This guide focuses on a direct comparison of IMP-1575 with a series of its structural analogues, representing a "next-generation" within the same chemical scaffold, for which comparative data is available.
Efficacy Comparison: IMP-1575 vs. Analogues
A systematic structure-activity relationship (SAR) study of 50 analogues of IMP-1575 has provided valuable data for comparing their efficacy.[1][5] The data below summarizes the inhibitory potency of IMP-1575 and a selection of its key analogues against purified HHAT, their effect on cellular SHH palmitoylation, and their impact on downstream HH signaling.
ND: Not Determined
[a] As determined by an in vitro HHAT inhibition assay using purified enzyme.
[b] As determined by a cell-based assay measuring the inhibition of SHH palmitoylation.
[c] As determined by a luciferase reporter assay for Hedgehog signaling.
The data clearly indicates that while several analogues show activity, IMP-1575 remains the most potent inhibitor of HHAT in this series , with nanomolar potency in cellular assays.[1][5] The (S)-enantiomer of IMP-1575 shows no inhibitory activity, highlighting the stereospecificity of the interaction.[1][5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to evaluate the efficacy of IMP-1575 and its analogues.
In Vitro HHAT Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified HHAT.
Methodology:
Enzyme and Substrate Preparation: Purified human HHAT is used. The substrate is a synthetic peptide corresponding to the N-terminus of human SHH. Palmitoyl-Coenzyme A (Pal-CoA) serves as the acyl donor.
Reaction Mixture: The reaction is typically performed in a buffer containing HEPES, NaCl, and a detergent (e.g., octyl glucoside).
Assay Procedure:
The HHAT enzyme is pre-incubated with the test compound (e.g., IMP-1575 or its analogues) at various concentrations.
The reaction is initiated by the addition of the SHH peptide and a labeled form of Pal-CoA (e.g., radiolabeled or fluorescently tagged).
The reaction is allowed to proceed for a defined period at a controlled temperature.
The reaction is then stopped, and the amount of palmitoylated SHH peptide is quantified.
Detection: Quantification of the product can be achieved through various methods, including:
Radiometric assay: Using [³H]Pal-CoA and measuring the incorporation of radioactivity into the SHH peptide.
Fluorescence-based assay: Using a fluorescently labeled Pal-CoA analogue and measuring the fluorescence of the acylated peptide.
Acyl-cLIP assay: A competitive chemical ligation-based assay.[6]
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of HHAT inhibition against the logarithm of the inhibitor concentration.
Cellular SHH Palmitoylation Assay
This assay measures the extent to which a compound inhibits the palmitoylation of SHH within a cellular context.
Methodology:
Cell Culture and Transfection: A suitable cell line (e.g., HEK293T) is cultured and co-transfected with plasmids encoding for SHH and HHAT.
Metabolic Labeling:
The transfected cells are incubated with a "clickable" palmitic acid analogue (e.g., an alkynyl or azido derivative) or a radiolabeled palmitate analogue.
The cells are concurrently treated with the test inhibitor at various concentrations.
Cell Lysis and Immunoprecipitation:
After incubation, the cells are lysed.
SHH protein is immunoprecipitated from the cell lysate using an anti-SHH antibody.
Detection of Palmitoylation:
Click Chemistry: If a clickable analogue was used, the immunoprecipitated SHH is subjected to a click reaction with a reporter tag (e.g., a fluorescent probe or biotin). The tagged SHH is then visualized and quantified by SDS-PAGE and in-gel fluorescence scanning or western blotting.
Autoradiography: If a radiolabeled palmitate was used, the immunoprecipitated SHH is resolved by SDS-PAGE, and the radioactive signal is detected by autoradiography.
Data Analysis: The half-maximal effective concentration (EC50) is determined by quantifying the reduction in SHH palmitoylation as a function of inhibitor concentration.
Hedgehog Signaling Luciferase Reporter Assay
This assay assesses the functional consequence of HHAT inhibition by measuring the activity of the downstream Hedgehog signaling pathway.
Methodology:
Cell Line: A reporter cell line is used, typically NIH/3T3 cells, which are responsive to SHH. These cells are stably or transiently transfected with a Gli-responsive firefly luciferase reporter construct and a constitutively expressed Renilla luciferase construct (for normalization).
Treatment: The reporter cells are treated with conditioned media from SHH-producing cells (or with recombinant SHH protein) in the presence of varying concentrations of the HHAT inhibitor.
Luciferase Assay:
After an incubation period, the cells are lysed, and the activities of both firefly and Renilla luciferases are measured using a dual-luciferase assay system.
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for variations in cell number and transfection efficiency. The EC50 value is calculated by plotting the normalized luciferase activity against the inhibitor concentration.
Visualizing the Mechanism and Workflow
To better understand the context of HHAT inhibition and the experimental processes, the following diagrams are provided.
Caption: The Hedgehog signaling pathway and the point of intervention by IMP-1575.
Caption: Workflow for assessing the efficacy of HHAT inhibitors.
Conclusion
IMP-1575 stands as a benchmark for potent and selective HHAT inhibition, offering a valuable tool for in vitro and cell-based studies of the Hedgehog pathway. The comparative data from its analogues underscores the stringent structural requirements for potent HHAT inhibition. While the metabolic instability of the current chemical series, including IMP-1575, presents a hurdle for in vivo applications, the ongoing search for novel, metabolically stable HHAT inhibitors holds promise for the development of effective cancer therapeutics targeting the Hedgehog signaling pathway. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued evaluation of these next-generation compounds.
The (R)-Configuration of IMP-1575: An Absolute Requirement for Potent Hedgehog Acyltransferase Inhibition
For researchers, scientists, and drug development professionals, understanding the stereochemical requirements of a small molecule inhibitor is paramount for effective drug design and interpretation of experimental resul...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and drug development professionals, understanding the stereochemical requirements of a small molecule inhibitor is paramount for effective drug design and interpretation of experimental results. This guide provides a detailed comparison of (R)-IMP-1575 and its enantiomer, confirming the critical nature of the (R)-configuration for the potent and selective inhibition of Hedgehog Acyltransferase (HHAT), a key enzyme in the Hedgehog (Hh) signaling pathway.
IMP-1575 has emerged as a highly potent, cell-active chemical probe for studying HHAT function.[1][2][3] Experimental evidence unequivocally demonstrates that the inhibitory activity of IMP-1575 resides exclusively in its (R)-enantiomer. The (S)-enantiomer serves as an invaluable negative control, displaying no detectable inhibitory activity in either enzymatic or cellular assays.[1] This stark difference in activity underscores the precise stereochemical recognition of the inhibitor by the HHAT active site.
Comparative Activity of IMP-1575 Enantiomers
The following table summarizes the quantitative data comparing the inhibitory potency of (R)-IMP-1575 and its inactive (S)-enantiomer against HHAT.
IMP-1575 acts as a competitive inhibitor of the HHAT substrate, palmitoyl-coenzyme A (Pal-CoA).[1][2][6] Cryo-electron microscopy (cryo-EM) studies have revealed the structural basis for the stereospecific inhibition. (R)-IMP-1575 binds within the active site of HHAT, forming two critical hydrogen bonds with residues His379 and Asp339.[1][3] This binding event physically obstructs the Pal-CoA binding channel, preventing the palmitoylation of the Sonic Hedgehog (SHH) protein.[1][2][6]
Docking studies of the inactive (S)-enantiomer show a significant deviation from the binding mode of the (R)-enantiomer, resulting in the loss of these key hydrogen bond interactions.[1] This lack of productive binding explains the absence of inhibitory activity for (S)-IMP-1575.
Hedgehog Signaling Pathway and Point of Intervention
The Hedgehog signaling pathway plays a crucial role in embryonic development and its aberrant activation is implicated in various cancers. HHAT-mediated palmitoylation of SHH is an essential step for its signaling activity. By inhibiting HHAT, (R)-IMP-1575 effectively blocks the entire downstream signaling cascade.
Caption: Inhibition of HHAT by (R)-IMP-1575 blocks SHH palmitoylation, a critical step for its signaling activity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to determine the activity of IMP-1575.
Acylation-Coupled Lipophilic Induction of Polarization (Acyl-cLIP) Assay for HHAT Inhibition
This high-throughput enzymatic assay quantifies the inhibitory potency of compounds against purified HHAT.
Workflow:
Caption: Workflow for determining HHAT inhibition using the Acyl-cLIP assay.
Methodology:
A fluorescently labeled peptide corresponding to the N-terminus of SHH is used as a substrate.
The peptide is incubated with purified, detergent-solubilized human HHAT, Pal-CoA, and varying concentrations of the test inhibitor (e.g., (R)- or (S)-IMP-1575).
The enzymatic reaction leads to the palmitoylation of the fluorescent peptide.
The increase in the lipophilicity of the peptide upon palmitoylation is detected as a change in fluorescence polarization.
Inhibition is quantified by measuring the reduction in the fluorescence polarization signal in the presence of the inhibitor.
IC50 values are determined by fitting the dose-response data to a suitable model.
Cellular SHH Palmitoylation Assay
This assay measures the ability of an inhibitor to block the palmitoylation of SHH within a cellular context.
Methodology:
HEK293a cells are co-transfected with plasmids encoding for SHH and HHAT.
The cells are incubated with a palmitic acid analog containing an alkyne tag (e.g., YnPal).
Cells are treated with varying concentrations of the inhibitor.
The alkyne-tagged SHH is then labeled with an azide-containing fluorescent probe via a click chemistry reaction.
The level of SHH palmitoylation is quantified by in-gel fluorescence scanning or immunoblotting.
A decrease in the fluorescent signal indicates inhibition of SHH palmitoylation.
Dual-Luciferase Reporter Assay for Hedgehog Signaling
This assay assesses the impact of HHAT inhibition on the downstream transcriptional activity of the Hh signaling pathway.
Methodology:
"Shh-light II" cells, which are NIH-3T3 cells stably expressing a Gli-responsive firefly luciferase reporter and a constitutive Renilla luciferase control, are used.
Conditioned media from HHAT- and SHH-expressing cells, treated with different concentrations of the inhibitor, is applied to the "Shh-light II" cells.
After incubation, the cells are lysed, and the activities of both firefly and Renilla luciferases are measured.
The ratio of firefly to Renilla luciferase activity is calculated to normalize for cell viability and transfection efficiency.
A reduction in the normalized luciferase activity indicates inhibition of the Hh signaling pathway.
Conclusion
The presented data conclusively demonstrates that the (R)-configuration of IMP-1575 is an absolute requirement for its potent inhibitory activity against Hedgehog Acyltransferase. The inactive (S)-enantiomer serves as an essential tool for validating that the observed cellular effects of (R)-IMP-1575 are indeed due to the specific inhibition of HHAT. This stereospecificity, coupled with its high potency, establishes (R)-IMP-1575 as a superior chemical probe for dissecting the roles of HHAT and Hedgehog signaling in health and disease. Researchers utilizing IMP-1575 should ensure the use of the pure (R)-enantiomer for accurate and interpretable results.
IMP-1575: A Potent Competitive Inhibitor of Palmitoyl-CoA in Hedgehog Acyltransferase
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals IMP-1575 has emerged as a highly potent and selective small-molecule inhibitor of Hedgehog acyltransferase (HHAT), a crucial enzyme in t...
Author: BenchChem Technical Support Team. Date: November 2025
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
IMP-1575 has emerged as a highly potent and selective small-molecule inhibitor of Hedgehog acyltransferase (HHAT), a crucial enzyme in the Hedgehog (Hh) signaling pathway. This guide provides a comprehensive analysis of IMP-1575 as a competitive inhibitor of Palmitoyl-CoA (Pal-CoA), its primary substrate. We present a comparative overview with other known HHAT inhibitors, detailed experimental protocols for assessing inhibitor activity, and visualizations of the key pathways and mechanisms.
Comparative Analysis of HHAT Inhibitors
IMP-1575 belongs to a class of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-based inhibitors and represents a significant advancement over its predecessors, such as RUSKI-201. Its potency and well-defined competitive mechanism of action make it a valuable tool for studying HHAT function and a promising starting point for therapeutic development. The inhibitory activities of IMP-1575 and other relevant compounds are summarized in the table below.
Highly potent and selective competitive inhibitor of Pal-CoA.[1][2]
RUSKI-201
Tetrahydrothieno[3,2-c]pyridine
~1-5
-
Predecessor to IMP-1575 with lower potency.
Compound with 1,2,3,4-tetrahydroisoquinoline core
1,2,3,4-Tetrahydroisoquinoline
Variable
-
Alternative scaffold; mechanism of competition with Pal-CoA requires specific validation for each compound.[1][3]
Compound with piperidine core
Piperidine
Variable
-
Alternative scaffold; mechanism of competition with Pal-CoA requires specific validation for each compound.[1][3]
Mechanism of Action: Competitive Inhibition
IMP-1575 exerts its inhibitory effect by directly competing with Pal-CoA for binding to the active site of HHAT.[1][2] Cryo-electron microscopy studies have revealed that IMP-1575 binds within the Pal-CoA binding pocket, effectively blocking the entry and utilization of the natural substrate.[4] This competitive inhibition is a key characteristic that contributes to its specificity and potency.
Experimental Protocols
The primary method for quantifying the inhibitory potency of compounds like IMP-1575 against HHAT is the Acylation-coupled Lipophilic Induction of Polarization (Acyl-cLIP) assay.[5][6][7][8] This fluorescence polarization (FP)-based assay provides a robust and high-throughput method for measuring HHAT activity and its inhibition.
Acyl-cLIP Assay for HHAT Inhibition
Principle: This assay measures the enzymatic transfer of a palmitoyl group from Pal-CoA to a fluorescently labeled peptide substrate derived from the N-terminus of Sonic Hedgehog (SHH). The resulting lipophilic product partitions into detergent micelles, leading to a decrease in its rotational speed and a subsequent increase in fluorescence polarization. Inhibitors of HHAT will prevent this reaction, resulting in a lower FP signal.[8]
Assay Buffer (e.g., 100 mM MES pH 6.5, 150 mM NaCl, 1 mM DTT, 0.05% Triton X-100)
Detergent (e.g., n-dodecyl-β-D-maltoside, DDM)
Test inhibitors (e.g., IMP-1575) dissolved in DMSO
384-well black, low-volume microplates
A microplate reader capable of measuring fluorescence polarization
Procedure:
Reagent Preparation: Prepare stock solutions of the fluorescent SHH peptide, Pal-CoA, and HHAT enzyme in the assay buffer. Prepare serial dilutions of the test inhibitors in DMSO.
Assay Reaction Setup: In a 384-well plate, add the following components in order:
Assay buffer
Test inhibitor at various concentrations (or DMSO for control wells).
Fluorescent SHH peptide substrate.
Detergent (DDM).
Initiation of Reaction: Add Pal-CoA to all wells except for the negative control wells.
Enzyme Addition: Initiate the enzymatic reaction by adding the purified HHAT enzyme to all wells.
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes). The incubation time should be within the linear range of the enzymatic reaction.
Fluorescence Polarization Measurement: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore used.
Data Analysis:
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
Determine the IC50 value by fitting the data to a dose-response curve.
To determine the mechanism of inhibition (e.g., competitive), the assay can be performed with varying concentrations of both the inhibitor and Pal-CoA, followed by analysis using methods such as Lineweaver-Burk plots.
Visualizations
Hedgehog Signaling Pathway and HHAT Inhibition
Caption: Hedgehog signaling pathway and the inhibitory action of IMP-1575 on HHAT.
Mechanism of Competitive Inhibition
Caption: Competitive inhibition of HHAT by IMP-1575, preventing Pal-CoA binding.
Acyl-cLIP Assay Workflow
Caption: Workflow for the Acyl-cLIP assay to determine HHAT inhibition.
Essential Safety and Logistical Information for Handling IMP-1575
For Researchers, Scientists, and Drug Development Professionals This document provides crucial safety protocols and logistical plans for the handling and disposal of IMP-1575, a potent and selective Hedgehog acyltransfer...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of IMP-1575, a potent and selective Hedgehog acyltransferase (HHAT) inhibitor. Given its sub-micromolar potency, strict adherence to these guidelines is paramount to ensure personnel safety and prevent environmental contamination.[1][2][3][4]
Compound Information and Hazard Identification
IMP-1575 is a small molecule inhibitor of HHAT with a molecular weight of 343.49 g/mol and an empirical formula of C19H25N3OS. It is the most potent HHAT inhibitor reported to date, with an IC50 of 0.75 μM.[1][3][4] While a specific Safety Data Sheet (SDS) detailing all hazards is not publicly available, its potent biological activity necessitates handling it as a hazardous compound.
Due to the potent nature of IMP-1575, a comprehensive PPE program must be implemented.[5][6] This program should address hazard assessment, PPE selection, and training on proper use, maintenance, and disposal.[5]
Required PPE for Handling IMP-1575:
PPE Category
Specification
Rationale
Hand Protection
Chemical-resistant gloves (e.g., Nitrile)
To prevent skin contact and absorption.
Eye Protection
Safety glasses with side shields or goggles
To protect eyes from splashes.
Body Protection
Laboratory coat
To protect skin and clothing from contamination.
Respiratory Protection
Use in a well-ventilated area or chemical fume hood
To avoid inhalation of any aerosols or particulates.
Note: The selection of PPE should be based on a site-specific risk assessment.[6][7]
Operational Plan: Handling and Storage
Workflow for Handling IMP-1575:
Caption: Workflow for the safe handling of IMP-1575.
Key Handling and Storage Procedures:
Always handle IMP-1575 in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[8]
For investigational medicinal products (IMP) used in clinical trials, follow the sponsor's instructions for return or destruction.[11]
Experimental Protocols
While specific experimental protocols are highly dependent on the research question, the following provides a general methodology for an in vitro HHAT inhibition assay.
HHAT Inhibition Acyl-cLIP Assay Methodology:
Prepare Reagents:
Purified HHAT enzyme.
Acyl-cLIP (a fluorescently labeled peptide substrate).
Palmitoyl-Coenzyme A (Pal-CoA).
Assay buffer.
IMP-1575 stock solution (in DMSO) and serial dilutions.
Assay Procedure:
In a 384-well plate, add the assay buffer.
Add the desired concentrations of IMP-1575.
Add the purified HHAT enzyme and incubate.
Initiate the reaction by adding a mixture of Acyl-cLIP and Pal-CoA.
Monitor the increase in fluorescence over time, which corresponds to the acylation of the peptide substrate.
Data Analysis:
Calculate the initial reaction rates from the fluorescence data.
Plot the reaction rates against the inhibitor concentration.
Determine the IC50 value by fitting the data to a suitable dose-response curve.
This potent compound requires careful and informed handling to ensure the safety of all personnel. Always consult your institution's Environmental Health & Safety (EHS) department for specific guidance.[6]